2,3,4,5-Tetramethylhexane
Description
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Structure
2D Structure
Properties
CAS No. |
52897-15-1 |
|---|---|
Molecular Formula |
C10H22 |
Molecular Weight |
142.28 g/mol |
IUPAC Name |
2,3,4,5-tetramethylhexane |
InChI |
InChI=1S/C10H22/c1-7(2)9(5)10(6)8(3)4/h7-10H,1-6H3 |
InChI Key |
BHGNYYIOYPFWKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(C)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,3,4,5-Tetramethylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,5-Tetramethylhexane is a branched-chain alkane with the chemical formula C10H22. As a member of the hydrocarbon family, it is a non-polar organic compound. This technical guide provides a comprehensive overview of its chemical and physical properties, potential synthetic routes, spectroscopic characterization, and safety information, tailored for a scientific audience.
Chemical Identification
| Identifier | Value | Reference |
| CAS Number | 52897-15-1 | [1][2][3][4][5][6][7] |
| Molecular Formula | C10H22 | [1][2][4][5][7] |
| Molecular Weight | 142.28 g/mol | [1][2][4][5] |
| IUPAC Name | This compound | [5][7] |
| InChI | InChI=1S/C10H22/c1-7(2)9(5)10(6)8(3)4/h7-10H,1-6H3 | [1][5][7] |
| InChIKey | BHGNYYIOYPFWKC-UHFFFAOYSA-N | [3][5][7] |
| Canonical SMILES | CC(C)C(C)C(C)C(C)C | [5] |
| Synonyms | Hexane (B92381), 2,3,4,5-tetramethyl- | [1][5][7] |
Quantitative Data
The following tables summarize the key physical, chemical, and chromatographic properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Units | Reference |
| Density | 0.7460 | g/cm³ | [2] |
| Boiling Point | 156.21 - 161 | °C | [2][3] |
| Melting Point | -12.59 | °C | [2] |
| Refractive Index | 1.4181 | [2] | |
| Vapor Pressure | 3.77 | mmHg at 25°C | [1] |
| Critical Temperature | 331 | °C | [3] |
| Critical Pressure | 19.5 | atm | [3] |
| Critical Volume | 610.90 | ml/mol | [3] |
Table 2: Gas Chromatography Data
| Parameter | Value | Column Type | Reference |
| Kovats Retention Index | 923 | Standard Non-Polar | [5][8] |
| Kovats Retention Index | 918, 928 | Non-Polar (Isothermal) | [8] |
Experimental Protocols
Due to the limited availability of detailed, publicly accessible experimental data for this compound, the following sections outline generalized and potential experimental protocols for its synthesis and characterization based on standard organic chemistry techniques and data for analogous compounds.
Synthesis Protocol: Wurtz Reaction
A potential route for the synthesis of this compound is the Wurtz reaction, which involves the coupling of two alkyl halides in the presence of sodium metal. For this specific molecule, a possible starting material would be 3-chloro-2-methylbutane.
Methodology:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. The apparatus is thoroughly dried and flushed with an inert gas (e.g., nitrogen or argon).
-
Reagents: Sodium metal is finely dispersed in an anhydrous solvent such as dry diethyl ether or tetrahydrofuran (B95107) (THF) in the flask.
-
Addition: A solution of 3-chloro-2-methylbutane in the same anhydrous solvent is added dropwise to the sodium dispersion with vigorous stirring. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete coupling.
-
Workup: The reaction mixture is cooled, and any unreacted sodium is carefully quenched by the slow addition of ethanol. Water is then added to dissolve the sodium chloride byproduct.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: The solvent is removed by rotary evaporation, and the resulting crude product is purified by fractional distillation to isolate this compound.
Note: Another documented synthetic approach for branched alkanes involves the use of β-alkenyl halides.[7]
Spectroscopic Characterization Protocols
The following are standard methodologies for obtaining spectroscopic data for a liquid alkane like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) within a 5 mm NMR tube. A small quantity of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters include a 90° pulse, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
Mass Spectrometry (MS):
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., hexane or methanol) is introduced into the mass spectrometer. For complex mixtures, coupling with a gas chromatograph (GC-MS) is recommended for prior separation.
-
Instrumentation: A mass spectrometer with electron ionization (EI) capability, such as a quadrupole or time-of-flight (TOF) analyzer, is employed.
-
Ionization: A standard electron ionization energy of 70 eV is used to generate the molecular ion and induce fragmentation.
-
Data Acquisition: Mass spectra are recorded over a mass-to-charge (m/z) range suitable for the compound's molecular weight (e.g., m/z 30-200).
Infrared (IR) Spectroscopy:
-
Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a single drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by applying a drop of the sample directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically scanned over the mid-infrared range (e.g., 4000 to 400 cm⁻¹). A background spectrum is collected first and automatically subtracted from the sample spectrum.
Visualizations
Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.
Caption: General workflow for the synthesis and characterization of this compound.
Safety and Handling
While specific toxicity data for this compound is limited, it should be handled with the standard precautions for a flammable, volatile hydrocarbon.[6]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn.[9][10] Handling should be performed in a well-ventilated area or a chemical fume hood.[9]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6][9]
-
Skin Contact: Wash the affected area with soap and plenty of water.[6][9]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[6][9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[6][9]
-
-
Fire Fighting: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish fires.[6][9]
-
Accidental Release: Remove all sources of ignition. Absorb the spill with an inert material and dispose of it in a sealed container.[9]
References
- 1. 52897-15-1 | this compound [chemindex.com]
- 2. chembk.com [chembk.com]
- 3. This compound [stenutz.eu]
- 4. This compound. CAS#: 52897-15-1 [m.chemicalbook.com]
- 5. This compound | C10H22 | CID 521429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Hexane, 2,3,4,5-tetramethyl- [webbook.nist.gov]
- 8. Hexane, 2,3,4,5-tetramethyl- [webbook.nist.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. echemi.com [echemi.com]
A Technical Guide to 2,3,4,5-Tetramethylhexane: Properties, Analysis, and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and handling considerations for 2,3,4,5-tetramethylhexane. While a simple branched alkane, a thorough understanding of its characteristics is crucial for its application as a solvent, reference compound, or in other research capacities. This document consolidates key data into accessible tables and provides a detailed protocol for purity assessment using Gas Chromatography-Mass Spectrometry (GC-MS). Notably, a review of current literature indicates no significant biological activity or direct application in drug development signaling pathways for this molecule.
Introduction
This compound is a saturated, branched-chain alkane with the chemical formula C10H22.[1] As an isomer of decane, it possesses a unique molecular structure that influences its physical and chemical properties. This guide serves as a technical resource for professionals in research and development who may encounter or utilize this compound. A clear understanding of its molecular weight, boiling point, density, and analytical signatures is essential for its proper use in experimental settings.
Physicochemical and Analytical Data
The properties of this compound are summarized in the table below. This data is critical for predicting its behavior in various experimental conditions and for developing appropriate analytical methods.
| Property | Value | Reference(s) |
| Molecular Formula | C10H22 | [2][3] |
| Molecular Weight | 142.28 g/mol | [1][2] |
| CAS Number | 52897-15-1 | [1][2] |
| IUPAC Name | This compound | [1] |
| Density | 0.746 g/cm³ | [2] |
| Boiling Point | 156.2 °C to 161 °C | [2][3][4] |
| Melting Point | -12.59 °C | [2] |
| Refractive Index | 1.4181 | [2] |
| Flash Point | 42.8 °C | [5] |
| Vapor Pressure | 3.77 mmHg at 25°C | [5] |
| Critical Temperature | 331 °C | [4] |
| Critical Pressure | 19.5 atm | [4] |
| Kovats Retention Index | 923 (Standard non-polar column) | [1][6] |
Experimental Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
The purity of this compound is crucial for its application in sensitive research. GC-MS is the standard method for determining the purity and identifying potential isomeric or other impurities.
Objective: To quantify the purity of a this compound sample and identify any contaminants.
Materials:
-
This compound sample
-
High-purity hexane (B92381) (or other suitable solvent) for dilution
-
Autosampler vials with septa
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Non-polar capillary column (e.g., DB-5ms, HP-5ms)
Methodology:
-
Sample Preparation:
-
Prepare a 1% (v/v) solution of the this compound sample in high-purity hexane.
-
Transfer the solution to an autosampler vial and cap securely.
-
Prepare a blank sample containing only the high-purity hexane.
-
-
GC-MS Instrument Parameters (Example):
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Electron Ionization (EI) Energy: 70 eV
-
Mass Scan Range: 40-400 amu
-
-
Data Acquisition and Analysis:
-
Inject the blank sample to identify any solvent-related impurities or system contaminants.
-
Inject the prepared this compound sample.
-
Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
The mass spectrum of the main peak should be compared to a reference library (e.g., NIST) to confirm the identity of this compound.
-
Analyze the mass spectra of any impurity peaks for tentative identification. Common impurities may include other C10 isomers.[7]
-
Analytical Workflow for this compound
The following diagram illustrates the logical workflow for the analysis of a this compound sample.
Caption: Workflow for Purity Analysis of this compound.
Biological Activity and Relevance in Drug Development
A thorough review of scientific literature and chemical databases reveals a lack of significant reported biological activity for this compound. As a simple, non-functionalized alkane, it is not expected to interact specifically with biological macromolecules or participate in signaling pathways. Consequently, this compound is not a focus of current drug development efforts. Its primary relevance to the pharmaceutical industry is likely as a non-polar solvent or as a component in complex hydrocarbon mixtures.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
General Handling: Use in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
First Aid:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[8]
-
Skin Contact: Wash the affected area with soap and water.[8]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[8]
-
-
Fire Safety: this compound is flammable. Use appropriate extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam in case of a fire.[8]
Conclusion
This compound is a well-characterized branched alkane with a molecular weight of 142.28 g/mol . While it lacks known biological activity relevant to drug development, a comprehensive understanding of its physicochemical properties and analytical characterization is vital for its use in research and industrial applications. The provided GC-MS protocol offers a reliable method for purity assessment, ensuring the quality and consistency of the compound in experimental setups. Adherence to standard safety protocols is essential when handling this flammable hydrocarbon.
References
- 1. This compound | C10H22 | CID 521429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound [chemister.ru]
- 4. This compound [stenutz.eu]
- 5. lookchem.com [lookchem.com]
- 6. Hexane, 2,3,4,5-tetramethyl- [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
An In-depth Technical Guide to the Physical Properties of 2,3,4,5-Tetramethylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2,3,4,5-tetramethylhexane (CAS No: 52897-15-1, Molecular Formula: C10H22). The information is curated for professionals in research and development who require precise data for modeling, formulation, and other scientific applications.
Molecular Structure and Basic Information
This compound is a branched-chain alkane. Alkanes are saturated hydrocarbons, meaning they consist of hydrogen and carbon atoms arranged in a tree structure in which all the carbon-carbon bonds are single.[1] The carbon atoms in alkanes are sp3 hybridized, forming four sigma bonds with either carbon or hydrogen atoms, resulting in a tetrahedral geometry with a bond angle of approximately 109.5°.[1][2] Due to the small difference in electronegativity between carbon and hydrogen, and the covalent nature of the C-C and C-H bonds, alkanes are generally non-polar molecules.[2]
Quantitative Physical Properties
The physical properties of this compound are summarized in the table below. The data has been compiled from various chemical databases and literature sources. It is important to note that minor variations in reported values can exist due to different experimental conditions and measurement techniques.
| Physical Property | Value | Unit |
| Molecular Weight | 142.28 | g/mol |
| Boiling Point | 156.2[3][4], 156.21[5][6], 161[7] | °C |
| Melting Point | -12.59[3][5][6] | °C |
| Density | 0.729[3], 0.7460[5][6] | g/cm³ |
| Refractive Index | 1.408[8], 1.4181[3][5][6] | |
| Vapor Pressure | 3.77 | mmHg at 25°C |
| Flash Point | 42.8 | °C |
| Critical Temperature | 331 | °C |
| Critical Pressure | 19.5 | atm |
| Critical Volume | 610.90 | ml/mol |
| LogP (Octanol/Water) | 3.57060 |
Experimental Protocols for Property Determination
1. Determination of Boiling Point:
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For alkanes, the boiling point increases with the number of carbon atoms because of stronger London dispersion forces between larger molecules.[9] Branched alkanes, like this compound, tend to have lower boiling points than their straight-chain isomers because the branching reduces the surface area for intermolecular contact.[9]
-
Apparatus: A distillation flask, a condenser, a receiving flask, a thermometer with appropriate range and precision, a heating mantle or oil bath, and boiling chips.
-
Procedure:
-
The liquid sample (this compound) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
The apparatus is assembled for simple distillation. The thermometer bulb is positioned so that its top is level with the side arm of the distillation flask leading to the condenser.
-
The heating mantle is turned on, and the liquid is heated gently.
-
The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
-
The atmospheric pressure is also recorded, as the boiling point is pressure-dependent. The observed boiling point can be corrected to the standard pressure of 760 mmHg if necessary.
-
2. Determination of Melting Point:
The melting point is the temperature at which a substance changes from a solid to a liquid state. For alkanes, the melting point generally increases with molecular weight.[2]
-
Apparatus: A capillary tube, a melting point apparatus (such as a Thiele tube or a digital melting point device), and a thermometer.
-
Procedure:
-
A small amount of the solidified sample (previously frozen) is introduced into a capillary tube, which is then sealed at one end.
-
The capillary tube is placed in the melting point apparatus.
-
The sample is heated slowly and evenly.
-
The temperature range at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.
-
3. Determination of Density:
Density is the mass per unit volume of a substance. Alkanes are less dense than water.[10]
-
Apparatus: A pycnometer (a flask with a specific volume), a high-precision analytical balance, and a constant-temperature water bath.
-
Procedure:
-
The empty pycnometer is weighed accurately.
-
It is then filled with the liquid sample (this compound) and placed in a constant-temperature water bath until it reaches thermal equilibrium.
-
The pycnometer is removed, wiped dry, and weighed again.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
4. Determination of Refractive Index:
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic physical property of substances.
-
Apparatus: A refractometer (e.g., an Abbé refractometer) and a constant-temperature water bath.
-
Procedure:
-
The refractometer is calibrated using a standard substance with a known refractive index.
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.
-
The refractive index is read from the scale. The temperature is controlled and recorded as the refractive index is temperature-dependent.
-
Visualization of Methodologies
In the context of this technical guide, the experimental protocols described are standard laboratory procedures. For a simple alkane like this compound, there are no complex signaling pathways or intricate logical relationships to visualize. The workflow for determining its physical properties is linear and does not necessitate a complex diagram. For instance, the workflow for boiling point determination can be represented as a simple sequence:
Caption: A simplified workflow for the determination of boiling point.
This guide provides essential physical property data and generalized experimental methodologies for this compound. Researchers and scientists are encouraged to consult specific literature or conduct their own measurements when high-precision data is critical for their applications.
References
- 1. Physical Properties of Alkanes and Their Variations [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound [chemister.ru]
- 5. chembk.com [chembk.com]
- 6. This compound. CAS#: 52897-15-1 [m.chemicalbook.com]
- 7. This compound [stenutz.eu]
- 8. chemindex.com [chemindex.com]
- 9. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Boiling Point of 2,3,4,5-Tetramethylhexane
This technical guide provides a comprehensive overview of the boiling point of 2,3,4,5-tetramethylhexane, including its physicochemical properties and the experimental methodologies for its determination. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Physicochemical Data
This compound is a branched alkane with the chemical formula C10H22.[1] Its molecular structure influences its physical properties, including its boiling point. The boiling point is a critical parameter for purification, identification, and handling of the compound.
Below is a summary of the reported boiling points and other relevant physicochemical data for this compound.
| Property | Value | Source(s) |
| Boiling Point | 156.2 °C (at 760 mmHg) | [1][2] |
| 156.21 °C | [3][4] | |
| 161 °C | [5] | |
| Molecular Formula | C10H22 | [1][2][3][6] |
| Molar Mass | 142.28 g/mol | [3][6] |
| Density | 0.7460 g/cm³ | [3][4] |
| CAS Registry Number | 52897-15-1 | [2][3][6][7] |
Experimental Protocols for Boiling Point Determination
While the specific experimental report for the determination of this compound's boiling point is not publicly detailed, a general and widely accepted method for determining the boiling point of a small quantity of a liquid organic compound is the capillary method, often utilizing a Thiele tube.[8][9] This method is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[9][10]
Objective: To determine the boiling point of a liquid sample using the micro-capillary method.
Apparatus and Materials:
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small test tube or Durham tube
-
Rubber band or wire for attachment
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Sample of this compound (~0.5 mL)
-
Safety goggles and lab coat
Procedure:
-
Sample Preparation: Fill the small test tube (e.g., a Durham tube) to a depth of about 1-2 cm with the liquid sample, this compound.[8]
-
Capillary Tube Insertion: Place a capillary tube, with its open end downwards, into the liquid in the test tube.[8]
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. Ensure the bottom of the test tube is level with the thermometer's bulb.[8]
-
Thiele Tube Setup: Clamp the Thiele tube to a retort stand and fill it with mineral oil until the oil level is just above the top of the side arm. Carefully insert the thermometer and attached sample tube into the Thiele tube, ensuring the sample is below the oil level.
-
Heating: Gently heat the side arm of the Thiele tube with a small flame or a heating mantle. The design of the tube facilitates the circulation of the oil, ensuring uniform heating.[8]
-
Observation (Initial Bubbling): As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.[9]
-
Observation (Rapid Bubbling): As the temperature approaches the boiling point, the vapor pressure of the sample will increase. A rapid and continuous stream of bubbles will emerge from the open end of the capillary tube. Continue heating until the temperature is a few degrees above this point.
-
Cooling and Boiling Point Reading: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The moment the bubbling stops and the liquid is drawn into the capillary tube, record the temperature on the thermometer. This temperature is the boiling point of the sample.[8][9]
-
Confirmation: It is good practice to repeat the heating and cooling cycle to obtain a second reading for confirmation. An accurate determination should yield a boiling point range of 1-2°C.[10]
Methodology Visualization
The following diagram illustrates the logical workflow for the experimental determination of a boiling point using the capillary method.
Caption: Workflow for Boiling Point Determination by the Capillary Method.
References
- 1. This compound [chemister.ru]
- 2. 52897-15-1 | this compound [chemindex.com]
- 3. chembk.com [chembk.com]
- 4. This compound. | 52897-15-1 [chemicalbook.com]
- 5. This compound [stenutz.eu]
- 6. This compound | C10H22 | CID 521429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hexane, 2,3,4,5-tetramethyl- [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jove.com [jove.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide on the Physical Properties of 2,3,4,5-Tetramethylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 2,3,4,5-tetramethylhexane, with a central focus on its melting point. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound in various applications.
Physicochemical Properties
This compound is a branched alkane with the molecular formula C10H22. A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Unit |
| Melting Point | -12.59 | °C |
| Boiling Point | 156.21 | °C |
| Molar Mass | 142.28 | g/mol |
| Density | 0.7460 | g/cm³ |
| Refractive Index | 1.4181 |
Experimental Protocols for Melting Point Determination
The accurate determination of a compound's melting point is crucial for its identification and purity assessment. Below are detailed methodologies for two common experimental techniques used to determine the melting point of organic compounds like this compound.
2.1. Capillary Method
The capillary method is a widely used and established technique for determining the melting point of a solid organic compound.[1][2]
Principle: A small, finely powdered sample of the substance is packed into a thin-walled capillary tube. This tube is then heated in a controlled manner, and the temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point.[2] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1°C.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[3]
-
Capillary tubes (sealed at one end)[4]
-
Thermometer
-
Mortar and pestle (for sample pulverization)
-
Sample of this compound
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form.[2] If necessary, use a mortar and pestle to grind the crystals.
-
Loading the Capillary Tube: Press the open end of the capillary tube into the powdered sample several times to introduce a small amount of the compound.[2][4] Gently tap the sealed end of the tube on a hard surface to compact the sample at the bottom.[5] The packed sample height should be approximately 2-3 mm.[4]
-
Apparatus Setup:
-
Mel-Temp Apparatus: Insert the capillary tube into the designated slot in the heating block. Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.
-
Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or a small piece of tubing, ensuring the sample is aligned with the thermometer bulb. The rubber band should remain above the level of the heating oil. Immerse the thermometer and capillary tube into the oil in the Thiele tube.
-
-
Heating and Observation:
-
Begin heating the apparatus. For a substance with an unknown melting point, a rapid initial heating can be employed to determine an approximate melting range.[3]
-
For an accurate measurement, start heating at a moderate rate until the temperature is about 15-20°C below the expected melting point.[4][6]
-
Decrease the heating rate to 1-2°C per minute as you approach the melting point.[4][5]
-
Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).
-
-
Data Recording and Repetition: For accuracy, perform the determination at least twice and average the results.[4] Use a fresh sample and a new capillary tube for each measurement.[7]
2.2. Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is highly precise for determining the melting temperature (Tm) of substances.[9]
Principle: The DSC instrument heats both a sample pan and an empty reference pan at a controlled rate. When the sample undergoes a phase transition, such as melting, it absorbs energy (an endothermic process). This creates a difference in the heat flow required to maintain the sample and reference at the same temperature, which is detected and recorded by the instrument. The peak of this endothermic event corresponds to the melting point.
Apparatus:
-
Differential Scanning Calorimeter
-
Sample pans (typically aluminum)
-
Crimper for sealing pans
-
Analytical balance
-
Sample of this compound
Procedure:
-
Sample Preparation: Using an analytical balance, accurately weigh a small amount of the this compound sample (typically 5-20 mg) into a DSC pan.[10]
-
Instrument Calibration: Calibrate the DSC instrument using standard reference materials with known melting points (e.g., indium) to ensure the accuracy of the temperature and enthalpy measurements.[10]
-
Test Setup: Place the prepared sample pan and an empty reference pan into the DSC cell.[10]
-
Experimental Run:
-
Set the starting and ending temperatures for the analysis. The range should encompass the expected melting point of the sample.
-
Program a specific heating rate (scan rate), for example, 10°C per minute.[11]
-
Initiate the experiment. The instrument will heat the sample and reference pans and record the differential heat flow.
-
-
Data Analysis: The output from the DSC is a thermogram, which plots heat flow versus temperature. The melting point is determined from the peak of the endothermic transition. The area under the peak can be used to calculate the enthalpy of fusion.[11]
Visualizing Physical States
The physical state of this compound is dependent on its temperature relative to its melting and boiling points. The following diagram illustrates this relationship.
Caption: Physical states of this compound.
References
- 1. thinksrs.com [thinksrs.com]
- 2. westlab.com [westlab.com]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 9. Differential scanning calorimetry [cureffi.org]
- 10. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 11. 2.3.2. Differential Scanning Calorimetry (DSC) [bio-protocol.org]
An In-depth Technical Guide on the Physical Properties of 2,3,4,5-Tetramethylhexane
This technical guide provides a detailed overview of the density and other key physical properties of 2,3,4,5-tetramethylhexane. It is intended for researchers, scientists, and professionals in drug development who may use this compound as a non-polar solvent, a reference standard, or an intermediate in chemical synthesis. This document outlines its physicochemical characteristics, presents a standard experimental protocol for density determination, and visualizes the workflow.
Physicochemical Data of this compound
This compound is a branched alkane with the chemical formula C10H22.[1][2][3] As a member of the decane (B31447) isomer group, its physical properties are of interest in various chemical and industrial applications. The following table summarizes key quantitative data for this compound.
| Property | Value | Unit | Source(s) |
| Density | 0.7460 | g/cm³ | [1] |
| 0.729 | g/cm³ | [2] | |
| Molar Mass | 142.28 | g/mol | [1][3] |
| Boiling Point | 156.2 | °C | [1][4] |
| 161 | °C | [5] | |
| Melting Point | -12.59 | °C | [1][2] |
| Refractive Index | 1.4181 | [1][2] | |
| Flash Point | 42.8 | °C | [2] |
| Vapor Pressure | 3.77 | mmHg at 25°C | [2] |
Experimental Protocol for Density Determination
The density of liquid hydrocarbons like this compound can be accurately determined using a vibrating tube densimeter. This method is widely adopted for its precision and the small sample volume required.[6]
Objective: To determine the density of a liquid sample of this compound at a specified temperature and atmospheric pressure.
Apparatus and Materials:
-
Vibrating tube densimeter
-
Thermostatic bath for temperature control
-
Syringe for sample injection
-
This compound sample
-
Reference standards with known densities (e.g., dry air, ultrapure water)
-
Cleaning solvents (e.g., ethanol, acetone)
-
Drying gas (e.g., nitrogen)
Methodology:
-
Calibration:
-
Calibrate the densimeter using two reference standards of precisely known densities. Typically, dry air and ultrapure water are used.
-
Inject the first reference standard (dry air) into the measurement cell and allow the system to stabilize at the target temperature.
-
Record the oscillation period of the vibrating U-tube.
-
Thoroughly clean the cell with appropriate solvents and dry it completely.
-
Inject the second reference standard (ultrapure water) and repeat the measurement at the same temperature.
-
Use the measured oscillation periods and the known densities of the standards to determine the instrument constants.
-
-
Sample Preparation:
-
Ensure the this compound sample is free of impurities and air bubbles. Degassing the sample may be necessary for high-precision measurements.
-
Bring the sample to the desired measurement temperature before injection.
-
-
Measurement:
-
Inject the this compound sample into the clean, dry measurement cell, ensuring no air bubbles are introduced.
-
Allow the temperature of the sample and the cell to equilibrate, as indicated by a stable reading for the oscillation period.
-
Record the stable oscillation period of the U-tube containing the sample.
-
-
Calculation:
-
The density of the sample is calculated automatically by the instrument's software based on the measured oscillation period and the previously determined calibration constants. The underlying principle relates the density of the fluid in the tube to the square of its oscillation period.
-
-
Post-Measurement:
-
Clean the measurement cell thoroughly with solvents to remove the sample.
-
Dry the cell with a stream of inert gas to prepare it for the next measurement.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the density of this compound.
Caption: Workflow for Density Determination using a Vibrating Tube Densitometer.
References
An In-depth Technical Guide to the Synthesis of 2,3,4,5-Tetramethylhexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of plausible synthetic routes for 2,3,4,5-tetramethylhexane, a highly branched aliphatic hydrocarbon. Given the absence of extensive literature dedicated solely to the synthesis of this specific molecule, this document outlines two primary strategies based on fundamental and well-established organic chemistry principles: the Wurtz coupling of a secondary alkyl halide and the catalytic hydrogenation of a corresponding diene. This guide details the theoretical basis, potential experimental protocols, and expected outcomes for each route, supported by data from analogous reactions. The information is presented to aid researchers and professionals in the development of synthetic strategies for this and structurally similar compounds.
Introduction
This compound is a saturated, highly branched alkane with the molecular formula C10H22. Its compact and sterically hindered structure imparts unique physical and chemical properties, making it a molecule of interest in various fields, including materials science and as a reference compound in analytical chemistry. The efficient synthesis of such highly branched alkanes can be challenging, often complicated by steric hindrance and competing side reactions. This guide explores two viable synthetic pathways, providing a detailed analysis of their respective methodologies.
Synthesis Route 1: Wurtz Coupling of 3-Halo-2-methylbutane
The Wurtz reaction, discovered by Charles-Adolphe Wurtz in 1855, is a classic method for the formation of alkanes through the reductive coupling of two alkyl halides in the presence of sodium metal.[1][2][3] For the synthesis of the symmetrical this compound, the ideal starting material would be a 3-halo-2-methylbutane, such as 3-bromo-2-methylbutane.
Reaction Principle
The reaction proceeds via the formation of a highly reactive organosodium intermediate or through a radical mechanism, resulting in the formation of a new carbon-carbon bond between the two alkyl groups.[2] The general equation for this specific Wurtz coupling is as follows:
2 CH₃CH(CH₃)CH(Br)CH₃ + 2 Na → CH₃CH(CH₃)CH(CH₃)CH(CH₃)CH₃ + 2 NaBr
Experimental Protocol (Proposed)
A definitive, high-yield protocol for this specific reaction is not extensively documented. The following is a proposed methodology based on general procedures for Wurtz reactions.
Materials:
-
3-bromo-2-methylbutane
-
Sodium metal, finely dispersed
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Apparatus for reflux under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
A three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, all flame-dried and maintained under a positive pressure of inert gas.
-
Finely cut sodium metal is added to the flask containing anhydrous diethyl ether.
-
A solution of 3-bromo-2-methylbutane in anhydrous diethyl ether is placed in the dropping funnel.
-
The sodium suspension is stirred vigorously, and the alkyl halide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reaction.
-
Upon cooling, any unreacted sodium is carefully quenched (e.g., with ethanol).
-
The reaction mixture is then washed with water to remove sodium bromide.
-
The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous MgSO₄), and the solvent is removed by distillation.
-
The resulting crude product is purified by fractional distillation to isolate this compound.
Quantitative Data and Expected Challenges
While the Wurtz reaction is effective for preparing symmetrical alkanes, its application to secondary alkyl halides like 3-bromo-2-methylbutane is often associated with lower yields due to competing elimination reactions (E2) that form alkenes.[2]
| Parameter | Expected Outcome/Value | Notes |
| Starting Material | 3-bromo-2-methylbutane | A secondary alkyl halide. |
| Reagent | Sodium metal | Finely dispersed sodium is preferred for higher reactivity. |
| Solvent | Anhydrous diethyl ether or THF | Must be strictly anhydrous to prevent quenching of the organosodium intermediate. |
| Reaction Temperature | Reflux temperature of the solvent | |
| Expected Yield | Low to moderate | Significant formation of 2-methyl-2-butene (B146552) as a byproduct is anticipated due to elimination. |
| Major Byproduct | 2-methyl-2-butene | Formed via an E2 elimination pathway. |
Logical Relationship Diagram
Synthesis Route 2: Catalytic Hydrogenation of 2,3,4,5-Tetramethyl-2,4-hexadiene
An alternative and potentially higher-yielding approach to this compound is the catalytic hydrogenation of a suitable unsaturated precursor. A logical choice is 2,3,4,5-tetramethyl-2,4-hexadiene, which upon complete saturation of its two double bonds, will yield the target alkane.
Reaction Principle
Catalytic hydrogenation involves the addition of hydrogen across the double bonds of an alkene in the presence of a metal catalyst.[4] This reaction is typically highly efficient and clean, often proceeding with high yields and minimal byproducts. The general reaction is as follows:
CH₃C(CH₃)=C(CH₃)C(CH₃)=C(CH₃)CH₃ + 2 H₂ --(Catalyst)--> CH₃CH(CH₃)CH(CH₃)CH(CH₃)CH(CH₃)CH₃
Experimental Protocol (Proposed)
The following is a proposed experimental protocol based on general procedures for the catalytic hydrogenation of dienes.
Materials:
-
2,3,4,5-Tetramethyl-2,4-hexadiene
-
Hydrogen gas (H₂)
-
Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C)
-
Solvent: Ethanol, ethyl acetate, or acetic acid
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
Procedure:
-
The diene is dissolved in a suitable solvent (e.g., ethanol) in a reaction vessel.
-
A catalytic amount of the chosen catalyst (e.g., 5-10 mol% PtO₂) is added to the solution.
-
The vessel is connected to the hydrogenation apparatus, and the air is replaced with hydrogen gas.
-
The reaction mixture is stirred vigorously under a positive pressure of hydrogen. The progress of the reaction can be monitored by the uptake of hydrogen.
-
For sterically hindered dienes, elevated temperature and pressure may be required to achieve complete hydrogenation.
-
Once the theoretical amount of hydrogen has been consumed, the reaction is stopped.
-
The catalyst is removed by filtration through a pad of Celite.
-
The solvent is removed from the filtrate by rotary evaporation to yield the crude product.
-
If necessary, the product can be purified by distillation.
Quantitative Data and Considerations
Catalytic hydrogenation of alkenes is generally a high-yielding reaction. However, the steric hindrance around the double bonds in 2,3,4,5-tetramethyl-2,4-hexadiene might necessitate more forcing reaction conditions.
| Parameter | Expected Outcome/Value | Notes |
| Starting Material | 2,3,4,5-Tetramethyl-2,4-hexadiene | A conjugated, sterically hindered diene. |
| Reagent | Hydrogen gas (H₂) | |
| Catalyst | PtO₂ or Pd/C | Platinum catalysts are often effective for the hydrogenation of hindered double bonds.[4] |
| Solvent | Ethanol, Ethyl Acetate, Acetic Acid | The choice of solvent can influence the reaction rate. |
| Reaction Conditions | Room temperature to moderate heat; atmospheric to moderate pressure | More forcing conditions may be needed due to steric hindrance. |
| Expected Yield | High | Generally, hydrogenation reactions are very efficient. |
| Byproducts | Minimal | Typically, the reaction is very clean. |
Experimental Workflow Diagram
Conclusion
This technical guide has outlined two plausible and scientifically sound synthetic routes for this compound. The Wurtz coupling of 3-halo-2-methylbutane offers a direct, one-step approach but is likely to be hampered by low yields due to competing elimination reactions. In contrast, the catalytic hydrogenation of 2,3,4,5-tetramethyl-2,4-hexadiene presents a more promising route, with the potential for high yields and cleaner reaction profiles, although the synthesis of the diene precursor is an additional consideration. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including desired yield, purity, and available starting materials and equipment. The proposed experimental protocols and diagrams in this guide provide a solid foundation for the laboratory synthesis of this highly branched alkane.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Stereoisomers of 2,3,4,5-Tetramethylhexane
This guide provides a comprehensive overview of the stereoisomerism of this compound, detailing the structure and relationship of its stereoisomers. It also outlines representative experimental protocols for the separation and characterization of these compounds, relevant to professionals in chemical research and drug development.
Introduction to the Stereoisomerism of this compound
This compound is a branched alkane with the chemical formula C10H22. The potential for stereoisomerism in this molecule arises from the presence of chiral centers. A chiral center is a carbon atom that is attached to four different groups. In the structure of this compound, the carbon atoms at positions 3 and 4 are chiral centers.
The number of possible stereoisomers can be estimated by the formula 2^n, where 'n' is the number of chiral centers. For this compound, with two chiral centers, a maximum of 2^2 = 4 stereoisomers are possible. These stereoisomers exist as a pair of enantiomers and a meso compound.
-
Enantiomers: These are non-superimposable mirror images of each other. They have identical physical properties, except for the direction in which they rotate plane-polarized light.
-
Diastereomers: These are stereoisomers that are not mirror images of each other. They have different physical properties.
-
Meso Compound: This is an achiral compound that has chiral centers. It is superimposable on its mirror image and is optically inactive due to an internal plane of symmetry.
The stereoisomers of this compound are:
-
(3R,4R)-2,3,4,5-tetramethylhexane
-
(3S,4S)-2,3,4,5-tetramethylhexane (the enantiomer of the 3R,4R isomer)
-
(3R,4S)-2,3,4,5-tetramethylhexane (a meso compound)
The relationship between these stereoisomers is illustrated in the diagram below.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C10H22 | --INVALID-LINK-- |
| Molecular Weight | 142.28 g/mol | --INVALID-LINK-- |
| Boiling Point (mixture) | 156.2 °C | --INVALID-LINK-- |
| Kovats Retention Index | 923 (on a standard non-polar column) | --INVALID-LINK-- |
Experimental Protocols
The separation and characterization of the stereoisomers of this compound require specialized analytical techniques. Chiral gas chromatography (GC) is the most effective method for separating the enantiomers, while both chiral and achiral GC can be used to separate the diastereomers. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation and confirmation.
Separation of Stereoisomers by Chiral Gas Chromatography (GC)
This protocol describes a general method for the separation of the stereoisomers of this compound using a chiral stationary phase.
Objective: To resolve the (3R,4R), (3S,4S), and meso stereoisomers of this compound.
Instrumentation and Materials:
-
Gas chromatograph with a flame ionization detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based stationary phase like Rt-βDEXsm).
-
High-purity helium or hydrogen as the carrier gas.
-
A sample of the this compound isomeric mixture.
-
An appropriate solvent (e.g., hexane) for sample dilution.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound mixture in hexane (B92381) (e.g., 1% v/v).
-
GC Conditions:
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Carrier Gas Flow Rate: 1-2 mL/min (constant flow).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase temperature at a rate of 2 °C/min to 100 °C.
-
Hold at 100 °C for 10 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis: The meso compound is expected to have a different retention time from the enantiomeric pair. The two enantiomers should be resolved into two separate peaks. Peak identification can be confirmed by spiking the sample with a reference standard of a known stereoisomer if available.
Technical Guide: Physicochemical Properties of (3R,4R)-2,3,4,5-Tetramethylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,4R)-2,3,4,5-tetramethylhexane is a specific stereoisomer of the branched-chain alkane 2,3,4,5-tetramethylhexane. As a C10 hydrocarbon, its properties are primarily of interest in fields such as petrochemical research, physical organic chemistry, and as a reference compound in analytical chemistry. Due to its simple, saturated hydrocarbon structure, it is not expected to have specific biological activity or engage in signaling pathways relevant to drug development. Its primary relevance to the pharmaceutical industry would be as a potential impurity, a fragment in rational drug design, or as a specialized, non-polar solvent.
This guide summarizes the available physicochemical properties, provides a logical workflow for its isolation and characterization, and details the stereochemical relationships of its parent structure. It is important to note that while experimental data exists for the mixture of this compound isomers, data for the specific (3R,4R) stereoisomer is largely computational.
Physicochemical Properties
Quantitative data for this compound and its (3R,4R) stereoisomer are presented below. Table 1 summarizes the experimental properties for the general compound (isomer mixture), while Table 2 lists the computed properties for the specific (3R,4R) stereoisomer.
Table 1: Experimental Properties of this compound (Isomer Mixture)
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₂ | [1][2] |
| Molecular Weight | 142.28 g/mol | [1][2] |
| CAS Number | 52897-15-1 | [1][2] |
| Boiling Point | 156.21 - 161 °C | [3][4] |
| Density | 0.7460 g/cm³ | [3] |
| Refractive Index | 1.4181 | [3] |
| Kovats Retention Index | 918 - 928 (Standard non-polar column) | [3] |
Table 2: Computed Properties for (3R,4R)-2,3,4,5-Tetramethylhexane
| Property | Value | Source(s) |
| IUPAC Name | (3R,4R)-2,3,4,5-tetramethylhexane | [5] |
| Molecular Weight | 142.28 g/mol | [5] |
| Exact Mass | 142.172150702 Da | [5] |
| XLogP3 | 4.5 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 0 | [5] |
| Rotatable Bond Count | 3 | [5] |
| Topological Polar Surface Area | 0 Ų | [5] |
Stereochemistry
This compound has two chiral centers at the C3 and C4 positions. This gives rise to three possible stereoisomers: a pair of enantiomers ((3R,4R) and (3S,3S)) and an achiral meso compound ((3R,4S) which is identical to (3S,4R)). The relationship between these stereoisomers is depicted below.
Experimental Protocols
Proposed Workflow: Isolation and Characterization
The following diagram outlines a logical workflow for isolating and identifying the (3R,4R) stereoisomer from a commercially available mixture of this compound isomers.
Detailed Methodologies
4.2.1 Preparative Chiral Gas Chromatography (GC)
-
Objective: To separate the (3R,4R) and (3S,3S) enantiomers from the meso diastereomer and from each other.
-
Instrumentation: A preparative gas chromatograph equipped with a flame ionization detector (FID) and a fraction collector.
-
Column: A capillary column with a chiral stationary phase is required. Based on literature for similar branched alkanes, a cyclodextrin-based phase (e.g., Chirasil-β-Dex) would be a suitable starting point.[6][7]
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An initial isothermal hold at a low temperature (e.g., 30-50°C) followed by a slow temperature ramp (e.g., 1-2°C/min) to optimize the separation of the closely boiling isomers.
-
Procedure:
-
Inject a small amount of the this compound isomer mixture to determine the retention times of the three stereoisomers. The enantiomers ((3R,4R) and (3S,3S)) should have different retention times from the meso form. On a chiral column, the two enantiomers should also be resolved from each other.
-
Perform repeated injections of larger volumes, collecting the eluent corresponding to the peak of interest using a timed fraction collector. The collected fractions should be trapped at low temperatures (e.g., using a liquid nitrogen cold trap).
-
Combine the collected fractions of the desired isomer for subsequent analysis.
-
4.2.2 Purity and Structural Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To confirm the purity of the isolated fraction and verify its molecular weight.
-
Procedure: The isolated fraction should be analyzed on an analytical GC-MS. The resulting chromatogram should show a single peak. The mass spectrum should exhibit a molecular ion peak (m/z = 142) and a fragmentation pattern consistent with a C10 alkane.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the carbon skeleton and proton environments.
-
Procedure: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).
-
Expected ¹H NMR signals: Protons on aliphatic groups are expected in the 0.7 to 1.5 ppm range.[8] Due to the molecule's symmetry, the spectrum will be complex but predictable. Advanced 2D NMR techniques like COSY may be required to assign all proton correlations.
-
Expected ¹³C NMR signals: Alkane carbons typically resonate between 10-40 ppm.[8] The number of unique carbon signals will confirm the structure.
-
-
Polarimetry:
-
Objective: To confirm the chiral nature of the isolated compound.
-
Procedure: Prepare a solution of the isolated isomer in a suitable non-polar solvent (e.g., hexane (B92381) or chloroform) at a known concentration. Measure the optical rotation using a polarimeter. The (3R,4R) enantiomer should rotate plane-polarized light, while a meso compound would not. The specific rotation value would be a key identifying characteristic of the pure enantiomer.
-
Conclusion
(3R,4R)-2,3,4,5-tetramethylhexane is a chiral alkane whose specific properties are not extensively documented in experimental literature. The data presented in this guide are compiled from computational models and experimental data available for the general isomer mixture. The proposed experimental workflow provides a robust, logical pathway for the isolation and definitive characterization of this specific stereoisomer, leveraging established analytical techniques for separating and identifying chiral hydrocarbons. For professionals in drug development, this molecule serves as a model for understanding the physicochemical properties of highly branched, non-polar structures.
References
- 1. 2,2,4,5-Tetramethylhexane | C10H22 | CID 28029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3,4,4-Tetramethylhexane | C10H22 | CID 521428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C10H22 | CID 521429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [stenutz.eu]
- 5. (3R,4R)-2,3,4,5-tetramethylhexane | C10H22 | CID 59070507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. vurup.sk [vurup.sk]
- 7. researchgate.net [researchgate.net]
- 8. Alkanes | OpenOChem Learn [learn.openochem.org]
An In-depth Technical Guide to the Spectroscopic Data of 2,3,4,5-Tetramethylhexane
Disclaimer: Publicly available, experimentally validated spectroscopic data for 2,3,4,5-tetramethylhexane is limited. The data presented in this guide is predominantly predicted based on established principles of spectroscopy and analysis of similar branched alkanes. This document is intended to serve as a reference for researchers, scientists, and drug development professionals.
Introduction
This compound is a highly branched saturated hydrocarbon with the chemical formula C₁₀H₂₂ and a molecular weight of 142.28 g/mol .[1][2] Its structure consists of a hexane (B92381) backbone with four methyl group substituents at positions 2, 3, 4, and 5. The presence of stereocenters at carbons 3 and 4 gives rise to diastereomers: a meso compound and a pair of enantiomers (dl-pair). This structural complexity is expected to be reflected in its spectroscopic data. This guide provides a detailed overview of the predicted spectroscopic characteristics of this compound and outlines standard experimental protocols for their acquisition.
Predicted Spectroscopic Data
The following sections summarize the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound.
The ¹H NMR spectrum of this compound is expected to show signals in the typical upfield region for alkanes (0.7-1.5 ppm).[3] The presence of diastereomers will lead to a more complex spectrum than for a simple symmetrical alkane. The predicted data below represents a simplified interpretation.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~ 0.8 - 0.9 | Doublet | 12H | -CH(CH₃ )₂ (C1 & C6 methyls) |
| ~ 0.7 - 0.8 | Doublet | 6H | -CH(CH₃ ) (C3 & C4 methyls) |
| ~ 1.3 - 1.6 | Multiplet | 2H | -CH (CH₃)₂ (C2 & C5 methines) |
| ~ 1.1 - 1.4 | Multiplet | 2H | -CH (CH₃) (C3 & C4 methines) |
The number of signals in the ¹³C NMR spectrum will depend on the stereoisomer. For the meso compound, due to a plane of symmetry, fewer signals are expected than for the chiral enantiomers. Protons on aliphatic groups typically appear in the 0.7 to 1.5 ppm range in ¹H NMR spectroscopy.[3] In ¹³C NMR, the carbon atoms of alkanes generally resonate between 10 and 60 ppm.[4]
| Chemical Shift (δ) ppm (Predicted) | Carbon Type | Assignment |
| ~ 15 - 25 | Primary (CH₃) | Methyl Carbons |
| ~ 30 - 45 | Tertiary (CH) | Methine Carbons |
Note: The meso isomer would show fewer signals due to symmetry compared to the dl-pair.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns of branched alkanes.[5] Fragmentation often leads to the formation of stable carbocations.[5]
| m/z (Predicted) | Relative Intensity | Proposed Fragment |
| 142 | Low | [M]⁺ (Molecular Ion) |
| 127 | Low | [M - CH₃]⁺ |
| 99 | Moderate | [M - C₃H₇]⁺ |
| 71 | High | [C₅H₁₁]⁺ |
| 57 | Very High | [C₄H₉]⁺ |
| 43 | High | [C₃H₇]⁺ |
The IR spectrum of a saturated alkane like this compound is characterized by C-H stretching and bending vibrations.[6]
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
| 2850 - 3000 | C-H Stretch | Alkane C-H |
| 1450 - 1470 | C-H Bend (Scissoring) | -CH₂- and -CH₃ |
| 1370 - 1385 | C-H Bend (Symmetrical) | -CH₃ |
The symmetrical bending band of a methyl group can sometimes split, which can be indicative of isopropyl or tert-butyl groups.[7]
Experimental Protocols
Standard protocols for obtaining spectroscopic data for a liquid hydrocarbon are outlined below.
-
Sample Preparation: A sample of this compound (5-10 mg) should be dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).[8]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment should be performed. Key parameters include a spectral width covering the expected proton signals (e.g., -1 to 10 ppm), a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay appropriate for quantitative analysis if needed.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is standard.[9] This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4] A wider spectral width (e.g., 0 to 220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.
-
Sample Introduction: For a volatile liquid like this compound, introduction into the mass spectrometer is best achieved via Gas Chromatography (GC-MS). This allows for separation from any impurities prior to mass analysis. A non-polar capillary column (e.g., 100% dimethylpolysiloxane) is suitable for separating alkanes.[10][11]
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is standard for alkane analysis.
-
Ionization: A standard electron energy of 70 eV is used to induce ionization and fragmentation.
-
Data Acquisition: Mass spectra are acquired over a mass-to-charge (m/z) range appropriate for the compound and its expected fragments (e.g., m/z 35-200).
-
Sample Preparation: As a liquid, a neat spectrum of this compound can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the spectrum.
-
Data Acquisition: The spectrum is typically recorded in the mid-infrared range (e.g., 4000 to 400 cm⁻¹). A background spectrum is first collected and then subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
Visualization of Spectroscopic Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
- 1. This compound | C10H22 | CID 521429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexane, 2,3,4,5-tetramethyl- [webbook.nist.gov]
- 3. Alkanes | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. IR spectrum: Alkanes [quimicaorganica.org]
- 8. How To [chem.rochester.edu]
- 9. chem.uiowa.edu [chem.uiowa.edu]
- 10. benchchem.com [benchchem.com]
- 11. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
An In-depth Technical Guide to 2,3,4,5-Tetramethylhexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,4,5-tetramethylhexane. While this branched alkane is a simple hydrocarbon, an understanding of its fundamental characteristics is essential for various applications in chemical research. This document summarizes its known properties, including chemical identifiers, physical constants, and available analytical data. Due to a lack of published research, detailed experimental protocols for its synthesis and specific biological activity data are not available at this time.
Chemical Structure and Identification
This compound is a saturated hydrocarbon with the molecular formula C10H22.[1][2] Its structure consists of a six-carbon hexane (B92381) backbone with four methyl group substituents at the 2, 3, 4, and 5 positions. The systematic IUPAC name for this compound is this compound.[1]
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental settings.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Registry Number | 52897-15-1 | [2] |
| Molecular Formula | C10H22 | [1][2] |
| Molecular Weight | 142.28 g/mol | [1] |
| Boiling Point | 156.2 °C at 760 mmHg | [3] |
| Melting Point | -12.59 °C | [3] |
| Density | 0.729 g/cm³ | [3] |
| Refractive Index | 1.4181 | [3] |
| Flash Point | 42.8 °C | [3] |
| Vapor Pressure | 3.77 mmHg at 25 °C | [3] |
| LogP | 3.57060 | [3] |
Experimental Data
Synthesis
Analytical Data
Gas Chromatography: The Kovats retention index is a key parameter in gas chromatography for identifying compounds. For this compound, the standard non-polar Kovats retention index has been reported as 923.[1] This value can be used as a reference point in the analysis of hydrocarbon mixtures.
Spectroscopic Data: Detailed 1H NMR, 13C NMR, and mass spectrometry data for this compound are not available in the public domain. While spectra for other isomers of tetramethylhexane exist, direct spectral data for the 2,3,4,5-isomer could not be located.
Biological Activity and Applications in Drug Development
Currently, there is no specific information in the scientific literature regarding the biological activity or signaling pathways associated with this compound. As a simple, non-functionalized alkane, it is not expected to exhibit specific pharmacological activity.
In the broader context of drug development, branched alkanes may be used as non-polar solvents or as components in formulation studies.[4] However, there are no documented applications of this compound in this regard. The primary utility of such a compound in a research setting would likely be as a reference standard in analytical chemistry or as a non-polar solvent in specific chemical reactions.
Conclusion
This compound is a branched alkane with well-defined basic physicochemical properties. While its chemical structure and fundamental properties are known, there is a significant lack of in-depth experimental data, particularly concerning its synthesis, comprehensive spectroscopic analysis, and biological activity. For researchers and professionals in drug development, its primary relevance is likely limited to its potential use as a non-polar solvent or an analytical standard. Further research would be required to explore any other potential applications.
References
Methodological & Application
Application Notes and Protocols for the NMR Spectroscopy of 2,3,4,5-Tetramethylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,5-Tetramethylhexane is a highly branched, saturated acyclic alkane with the chemical formula C₁₀H₂₂.[1][2][3] As with other complex alkanes, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for its structural elucidation and for distinguishing it from its isomers.[4] The ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecular structure by revealing the chemical environment, connectivity, and symmetry of the hydrogen and carbon atoms within the molecule.
This document provides a detailed guide to the NMR spectroscopy of this compound, including predicted NMR data, standardized experimental protocols, and workflow visualizations.
Stereoisomerism and Predicted NMR Spectra
This compound possesses two chiral centers at positions 3 and 4, leading to the existence of two diastereomers: a meso compound and a pair of enantiomers (d,l-pair). These diastereomers have distinct symmetries, which results in different NMR spectra.
-
meso-2,3,4,5-Tetramethylhexane: This isomer has a plane of symmetry, making the two halves of the molecule chemically equivalent. This symmetry reduces the number of unique signals in the NMR spectra.
-
(±)-2,3,4,5-Tetramethylhexane: This pair of enantiomers lacks a plane of symmetry but possesses a C₂ axis. The two enantiomers are indistinguishable by NMR spectroscopy (unless a chiral solvent or shift reagent is used), but their spectra will be more complex than that of the meso isomer.
The diagram below illustrates the structures of these stereoisomers and the expected equivalencies of the carbon atoms.
Caption: Structures and symmetries of this compound diastereomers.
Predicted Quantitative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the diastereomers of this compound in CDCl₃. These values were obtained from computational prediction tools and should serve as a guide for spectral interpretation.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Data for meso-2,3,4,5-Tetramethylhexane (400 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| CH(CH₃)₂ (C2, C5) | ~1.5 - 1.7 | Multiplet | 2H |
| CH(CH₃) (C3, C4) | ~1.3 - 1.5 | Multiplet | 2H |
| CH(CH₃)₂ (C1, C6 & C2/C5-CH₃) | ~0.8 - 0.9 | Doublet | 18H |
| CH(CH₃) (C3/C4-CH₃) | ~0.7 - 0.8 | Doublet | 6H |
Table 2: Predicted ¹H NMR Data for (±)-2,3,4,5-Tetramethylhexane (400 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| CH(CH₃)₂ (C2, C5) | ~1.6 - 1.8 | Multiplet | 2H |
| CH(CH₃) (C3, C4) | ~1.4 - 1.6 | Multiplet | 2H |
| CH(CH₃)₂ (C1, C6 & C2/C5-CH₃) | ~0.85 - 0.95 | Multiplet (overlapping doublets) | 18H |
| CH(CH₃) (C3/C4-CH₃) | ~0.75 - 0.85 | Doublet | 6H |
Predicted ¹³C NMR Data
Table 3: Predicted ¹³C NMR Data for Diastereomers of this compound (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for meso | Predicted Chemical Shift (δ, ppm) for (±) |
| C1, C6 | ~21.5 | ~21.8 |
| C2, C5 | ~32.0 | ~32.5 |
| C3, C4 | ~40.0 | ~40.5 |
| C2/C5 - CH₃ | ~17.0 | ~17.3 |
| C3/C4 - CH₃ | ~15.5 | ~15.8 |
Experimental Protocols
The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of a liquid alkane sample like this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.[5]
-
Analyte Quantity:
-
Solvent:
-
Procedure:
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Add the deuterated solvent and gently swirl to ensure complete dissolution. The solution should be homogeneous and free of any particulate matter.[5]
-
If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[8]
-
The final sample height in the NMR tube should be between 40-50 mm.[5]
-
Cap the NMR tube securely.
-
NMR Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 MHz spectrometer and may need to be adjusted based on the specific instrument and experiment.
-
¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Set the spectral width to a range appropriate for alkanes (e.g., 0 to 2.0 ppm, though a wider range of -1 to 10 ppm is often used initially).
-
Use a standard one-pulse experiment.
-
Set the acquisition time to 2-4 seconds and the relaxation delay to 1-5 seconds.
-
Acquire 8-16 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune the probe to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.
-
Set the spectral width to cover the expected range for alkanes (e.g., 0 to 60 ppm).
-
A larger number of scans (e.g., 1024 or more) will be required to obtain an adequate signal-to-noise ratio. The acquisition time will be significantly longer than for ¹H NMR.
-
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction.
-
Calibrate the chemical shift axis. If an internal standard like tetramethylsilane (B1202638) (TMS) is used, set its signal to 0.00 ppm. If no TMS is used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Workflow Visualization
The following diagram outlines the general workflow for the NMR analysis of this compound.
References
- 1. Visualizer loader [nmrdb.org]
- 2. Predict 1H proton NMR spectra [nmrdb.org]
- 3. m.youtube.com [m.youtube.com]
- 4. nmrshiftdb2 - open nmr database on the web [nmrshiftdb.nmr.uni-koeln.de]
- 5. PROSPRE [prospre.ca]
- 6. docs.chemaxon.com [docs.chemaxon.com]
- 7. Download NMR Predict - Mestrelab [mestrelab.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Mass Spectrometry Analysis of 2,3,4,5-Tetramethylhexane
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the analysis of the highly branched alkane, 2,3,4,5-tetramethylhexane, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the structural complexity of branched alkanes, Electron Ionization (EI) often results in extensive fragmentation and a weak or absent molecular ion peak, making structural elucidation challenging. This note outlines the predicted fragmentation patterns based on carbocation stability, a comprehensive experimental protocol for GC-MS analysis, and a summary of expected results.
Introduction
This compound is a saturated hydrocarbon with the molecular formula C₁₀H₂₂ and a molecular weight of approximately 142.28 g/mol .[1][2] The identification and characterization of such highly branched alkanes are critical in various fields, including petroleum analysis, environmental monitoring, and as reference standards in chemical synthesis. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is the primary analytical technique for this purpose.
However, the analysis of branched alkanes by Electron Ionization Mass Spectrometry (EI-MS) presents a known challenge: the molecular ion peak is often of very low intensity or entirely absent.[3] This is because the energy imparted during ionization is sufficient to induce rapid fragmentation, which is driven by the formation of stable secondary and tertiary carbocations.[4] Consequently, structural identification relies heavily on the interpretation of the resulting fragmentation pattern.
Predicted Electron Ionization Fragmentation
The mass spectrum of this compound is predicted to be dominated by fragment ions formed through the cleavage of the carbon-carbon bonds along its backbone. The fragmentation pathways favor the formation of the most stable carbocations.
Molecular Ion (M⁺•):
-
m/z 142: The molecular ion [C₁₀H₂₂]⁺• is expected to be of very low abundance or completely absent.
Major Fragment Ions: The structure of this compound is CH₃-CH(CH₃)-CH(CH₃)-CH(CH₃)-CH(CH₃)-CH₃. Cleavage is most likely to occur at the branched C-C bonds.
-
Cleavage at the C3-C4 bond: This is a central cleavage that would break the molecule into two identical C₅H₁₁ fragments. The detection of the resulting secondary carbocation [C₅H₁₁]⁺ is highly probable.
-
Cleavage at the C2-C3 or C4-C5 bond: These cleavages would result in the loss of an isopropyl radical (•C₃H₇) or the formation of an isopropyl cation [C₃H₇]⁺.
The table below summarizes the major ions predicted to appear in the EI mass spectrum.
| m/z | Proposed Ion Formula | Proposed Structure/Loss | Predicted Relative Abundance |
| 142 | [C₁₀H₂₂]⁺• | Molecular Ion | Very Low / Absent |
| 99 | [C₇H₁₅]⁺ | Loss of Isopropyl Radical (•C₃H₇) | Medium |
| 71 | [C₅H₁₁]⁺ | Cleavage producing a secondary pentyl cation | High |
| 57 | [C₄H₉]⁺ | Secondary fragmentation products | Medium-High |
| 43 | [C₃H₇]⁺ | Isopropyl cation | High (Possible Base Peak) |
Note: The fragmentation of alkanes produces clusters of peaks, often with subsequent loss of hydrogen atoms (m/z -1 or -2). Therefore, peaks at m/z 70, 56, 55, 42, and 41 are also expected.[4]
Visualization of Fragmentation and Workflow
The following diagrams illustrate the predicted fragmentation pathway and a typical experimental workflow for the GC-MS analysis.
Caption: Predicted EI fragmentation pathway for this compound.
Caption: General experimental workflow for GC-MS analysis.
Detailed Experimental Protocol
This protocol describes a standard method for analyzing this compound using a typical GC-MS system.
4.1. Sample Preparation
-
Prepare a stock solution of this compound at 1000 ppm in HPLC-grade n-hexane.
-
Perform a serial dilution to create a working standard of 100 ppm in n-hexane.
-
Transfer the working standard to a 2 mL autosampler vial.
4.2. GC-MS Instrumentation
-
System: A standard Gas Chromatograph coupled to a single quadrupole Mass Spectrometer.
-
Software: Instrument control and data acquisition software.
4.3. Gas Chromatography (GC) Method
-
Column: Non-polar capillary column, such as a DB-1ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[5]
-
Injection Volume: 1.0 µL.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (Split ratio 50:1).
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 180°C at a rate of 10°C/min.
-
Hold: Hold at 180°C for 5 minutes.
-
4.4. Mass Spectrometry (MS) Method
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 35 - 250.
-
Scan Speed: ~2 scans/second.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
Data Analysis and Interpretation
-
Chromatogram Review: Examine the Total Ion Chromatogram (TIC) to identify the peak corresponding to this compound.
-
Mass Spectrum Extraction: Obtain the background-subtracted mass spectrum for the target peak.
-
Pattern Matching: Compare the experimental mass spectrum with the predicted fragmentation pattern. Look for the presence of key ions at m/z 71, 43, 99, and 57.
-
Library Search (Optional): Perform a search against a spectral library (e.g., NIST). While a perfect match for this specific isomer may not be available, comparison with other C₁₀H₂₂ isomers can provide valuable context.
Conclusion
The mass spectrometric analysis of this compound by EI-GC-MS requires a focused interpretation of its fragmentation pattern due to the inherent instability of its molecular ion. The identification is confirmed by the presence of characteristic fragment ions, primarily at m/z 71 and 43, which arise from the preferential cleavage at the branching points of the carbon backbone to form stable carbocations. The detailed protocol provided herein serves as a robust starting point for researchers requiring the reliable identification of this and other highly branched alkanes.
References
Application Note: FTIR Analysis of 2,3,4,5-Tetramethylhexane
Abstract
This document provides a detailed protocol for the analysis of 2,3,4,5-tetramethylhexane using Fourier Transform Infrared (FTIR) spectroscopy. The methods outlined are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide covers sample preparation, instrument parameters, and expected spectral data based on the analysis of highly branched alkanes.
Introduction
This compound is a highly branched saturated hydrocarbon with the chemical formula C10H22.[1][2][3][4] As with other alkanes, its infrared spectrum is characterized by absorptions arising from carbon-hydrogen (C-H) and carbon-carbon (C-C) bond vibrations.[5][6][7] FTIR spectroscopy serves as a rapid and non-destructive technique to confirm the identity and purity of such compounds by identifying their fundamental vibrational modes. The spectrum of a simple alkane is often considered uninformative due to the lack of diverse functional groups, but the characteristic C-H stretching and bending frequencies provide a unique fingerprint for the molecule.[6][7]
Experimental Protocols
Sample Preparation
Due to the volatile nature of this compound, proper sample handling is crucial to obtain a high-quality FTIR spectrum. The following protocol describes the use of a sealed liquid cell, a common method for analyzing volatile liquids.[8] An alternative method using Attenuated Total Reflectance (ATR) is also presented.
Method 1: Sealed Liquid Cell
-
Cell Selection: Choose a sealed liquid cell with infrared-transparent windows (e.g., NaCl or KBr) and a known path length.[9][10]
-
Sample Introduction: Using a clean, dry syringe, carefully inject the this compound sample into the cell's filling port. Ensure the cell is completely filled to avoid the presence of air bubbles.[8][10]
-
Sealing: Securely fasten the plugs in the filling and exit ports to prevent sample evaporation.
-
Cleaning: After analysis, thoroughly flush the cell with a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane), followed by dry air or nitrogen to ensure no residue remains.[10][11]
Method 2: Attenuated Total Reflectance (ATR)
-
Crystal Preparation: Ensure the ATR crystal is clean and free of any contaminants. A background spectrum of the clean, empty crystal should be collected.
-
Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.[10]
-
Analysis: For volatile samples, it is important to acquire the spectrum immediately after applying the sample to minimize evaporative losses.
-
Cleaning: After analysis, clean the crystal by wiping with a soft tissue dampened with a volatile solvent like isopropanol (B130326) or ethanol.
Instrumental Parameters
-
Spectrometer: A standard benchtop FTIR spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Apodization: Happ-Genzel function.
-
Background: A background spectrum should be run prior to the sample analysis using the same conditions. For the sealed liquid cell, the empty cell is used for the background. For ATR, the clean, empty crystal is used.
Data Presentation
The FTIR spectrum of this compound is expected to show characteristic alkane absorptions. The following table summarizes the anticipated vibrational modes and their corresponding wavenumber ranges.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 2960 - 2850 | C-H Stretching (methyl and methine) | Strong |
| 1470 - 1450 | C-H Bending (scissoring) | Medium |
| 1395 - 1370 | C-H Bending (methyl umbrella mode) | Medium to Strong |
| ~725 | C-H Rocking (long-chain alkanes) | Weak to Medium |
Note: The presence of multiple methyl groups in a branched structure like this compound may result in complex and overlapping bands in the C-H bending region.[12]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for FTIR analysis.
Logical Relationships in Alkane FTIR Spectroscopy
Caption: Key relationships in alkane FTIR spectra.
References
- 1. Hexane, 2,3,4,5-tetramethyl- [webbook.nist.gov]
- 2. This compound | C10H22 | CID 521429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexane, 2,3,4,5-tetramethyl- [webbook.nist.gov]
- 4. This compound. CAS#: 52897-15-1 [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. eng.uc.edu [eng.uc.edu]
- 12. pnas.org [pnas.org]
Application Note and Protocol for the GC-MS Analysis of 2,3,4,5-Tetramethylhexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the qualitative and quantitative analysis of 2,3,4,5-tetramethylhexane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a highly branched alkane, and its analysis is relevant in fields such as petrochemical analysis, environmental monitoring, and as a potential component in complex hydrocarbon mixtures. This guide outlines the necessary steps for sample preparation, instrument configuration, and data analysis to achieve reliable and reproducible results.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This combination allows for the effective separation of volatile and semi-volatile compounds from a mixture, followed by their identification and quantification. The analysis of branched alkanes like this compound can be challenging due to the presence of numerous isomers with similar physical properties. However, by optimizing GC-MS parameters, accurate identification and quantification can be achieved.
Experimental Protocols
Sample Preparation
The appropriate sample preparation method is crucial for accurate analysis and depends on the sample matrix. High-purity solvents (GC-MS grade) should be used to prevent contamination.[1]
For Liquid Samples (e.g., organic solvents, fuel mixtures):
-
Dilution: Directly dilute the liquid sample in a volatile organic solvent such as hexane (B92381) or dichloromethane.[2][3] A typical starting dilution is 1:100 (v/v), which can be adjusted based on the expected concentration of the analyte.
-
Homogenization: Vortex the diluted sample for 1 minute to ensure it is thoroughly mixed.
-
Filtration (if necessary): If the sample contains particulate matter, filter it through a 0.22 µm syringe filter to prevent clogging of the GC inlet.[3]
-
Transfer: Transfer the final sample into a 2 mL glass autosampler vial for analysis.
For Solid Samples (e.g., contaminated soil, polymer matrices):
-
Extraction:
-
Accurately weigh approximately 1-5 grams of the homogenized solid sample into a glass vial.
-
Add a suitable extraction solvent (e.g., hexane, dichloromethane) in a 1:5 solid-to-solvent ratio (w/v).
-
Vortex the mixture for 1 minute, followed by sonication for 30 minutes to ensure efficient extraction of the analyte.[1]
-
-
Separation: Centrifuge the sample to separate the solid material from the solvent.
-
Collection: Carefully transfer the supernatant (the liquid extract) to a clean vial.
-
Concentration/Dilution: The extract can be concentrated under a gentle stream of nitrogen if the analyte concentration is low. Subsequently, dilute the extract with a suitable solvent to a final concentration appropriate for GC-MS analysis (typically in the range of 1-10 µg/mL).[1][4]
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of this compound. These may need to be optimized for your specific instrument and application.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| Injector | Split/Splitless Inlet | Allows for flexibility in sample concentration. A split injection is often used for screening, while splitless is for trace analysis.[5] |
| Liner | Deactivated splitless liner with glass wool | Minimizes analyte degradation and adsorption. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the analyte and solvent. |
| Carrier Gas | Helium (99.999% purity) | An inert gas that is compatible with most mass spectrometers. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Provides good chromatographic resolution for volatile compounds. |
| GC Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar column suitable for the separation of hydrocarbons.[6] |
| Oven Temperature Program | Initial: 40 °C, hold for 2 minRamp: 10 °C/min to 200 °CHold: 5 min at 200 °C | A temperature program that allows for the separation of volatile compounds while ensuring the elution of higher boiling point components. |
| MS System | Agilent 5977B MSD or equivalent | A standard quadrupole mass spectrometer providing good sensitivity and spectral resolution. |
| Ionization Mode | Electron Ionization (EI) | A hard ionization technique that produces reproducible fragmentation patterns for library matching.[7] |
| Electron Energy | 70 eV | The standard electron energy for EI, which generates consistent and comparable mass spectra. |
| Ion Source Temperature | 230 °C | A standard temperature to prevent condensation of analytes in the ion source.[1] |
| Quadrupole Temperature | 150 °C | A standard temperature to ensure stable performance of the mass analyzer.[1] |
| Mass Scan Range | m/z 40 - 200 | This range covers the expected molecular ion and major fragment ions of this compound. |
| Solvent Delay | 3 min | Prevents the solvent peak from entering the mass spectrometer, which can cause filament damage and ion source contamination.[1] |
Data Presentation
Quantitative Data
The Kovats retention index (RI) is a standardized measure of retention in gas chromatography, which helps in the identification of compounds by comparing experimental values with literature data.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Kovats Retention Index (Standard Non-polar Column) |
| This compound | 52897-15-1 | C₁₀H₂₂ | 142.28 | 923[2][8] |
Data Interpretation
The mass spectrum of a branched alkane is characterized by specific fragmentation patterns. For highly branched alkanes like this compound, the molecular ion peak (M+) at m/z 142 may be of low abundance or even absent due to the high instability of the molecular ion.[9]
Expected Fragmentation Pattern:
-
Alpha-Cleavage: Fragmentation is most likely to occur at the branching points, leading to the formation of stable secondary carbocations.[9][10]
-
Characteristic Ions: Expect to see prominent peaks corresponding to the loss of alkyl radicals. For this compound, cleavage between C3-C4 or C4-C5 would lead to the formation of stable carbocations.
-
Common Alkane Fragments: A series of fragment ions separated by 14 amu (corresponding to CH₂ groups) is typical for alkanes, although the pattern will be less regular than for straight-chain alkanes due to preferential fragmentation at branch points.[9]
-
Base Peak: The most abundant ion (base peak) will likely be a stable carbocation resulting from the most favorable fragmentation pathway. For many branched alkanes, ions such as C₃H₇⁺ (m/z 43) and C₄H₉⁺ (m/z 57) are common.[10]
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Logical Relationships in Data Analysis
Caption: Logical steps for the analysis of GC-MS data.
References
- 1. youtube.com [youtube.com]
- 2. This compound | C10H22 | CID 521429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2,5,5-Tetramethylhexane | C10H22 | CID 14067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2,4,5-Tetramethylhexane | C10H22 | CID 28029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hexane, 2,2,5,5-tetramethyl- [webbook.nist.gov]
- 6. repositum.tuwien.at [repositum.tuwien.at]
- 7. pdf2.chromtech.net.au [pdf2.chromtech.net.au]
- 8. Hexane, 2,3,4,5-tetramethyl- [webbook.nist.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for Gas Chromatography Methods for Decane Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the separation and identification of decane (B31447) (C10H22) isomers using gas chromatography (GC). The methodologies outlined are designed to achieve high-resolution separation, enabling accurate identification and quantification of these closely related compounds.
Principle of Separation
The separation of decane isomers by gas chromatography is primarily achieved based on their differences in boiling points and molecular shapes.[1] Non-polar capillary columns are highly effective for this application, as they separate alkanes in an order that generally follows their boiling points.[1][2] More linear isomers tend to have higher boiling points and are retained longer on the column, while more branched isomers are more volatile and elute earlier.[1] For unambiguous identification, the use of Kovats Retention Indices (KI) is essential, as this system provides standardized retention data that is less dependent on instrumental variations than absolute retention times.[1]
Data Presentation: Kovats Retention Indices of Decane Isomers
The following table summarizes the Kovats Retention Indices (KI) for various decane isomers on a non-polar 100% dimethylpolysiloxane stationary phase. This data is crucial for the identification of isomers in a sample mixture.
| Isomer Name | IUPAC Name | Average Kovats Index (KI) |
| n-Decane | Decane | 1000 |
| 2-Methylnonane | 2-Methylnonane | 977 |
| 3-Methylnonane | 3-Methylnonane | 983 |
| 4-Methylnonane | 4-Methylnonane | 980 |
| 5-Methylnonane | 5-Methylnonane | 980 |
| 2,2-Dimethyloctane | 2,2-Dimethyloctane | 939 |
| 2,3-Dimethyloctane | 2,3-Dimethyloctane | 971 |
| 2,4-Dimethyloctane | 2,4-Dimethyloctane | 959 |
| 2,5-Dimethyloctane | 2,5-Dimethyloctane | 957 |
| 2,6-Dimethyloctane | 2,6-Dimethyloctane | 951 |
| 2,7-Dimethyloctane | 2,7-Dimethyloctane | 945 |
| 3,3-Dimethyloctane | 3,3-Dimethyloctane | 964 |
| 3,4-Dimethyloctane | 3,4-Dimethyloctane | 981 |
| 3,5-Dimethyloctane | 3,5-Dimethyloctane | 973 |
| 3,6-Dimethyloctane | 3,6-Dimethyloctane | 969 |
| 4,4-Dimethyloctane | 4,4-Dimethyloctane | 971 |
| 4,5-Dimethyloctane | 4,5-Dimethyloctane | 981 |
| Ethyl-octane | 3-Ethyloctane | 1007 |
| 2,2,3-Trimethylheptane | 2,2,3-Trimethylheptane | 969 |
| 2,2,4-Trimethylheptane | 2,2,4-Trimethylheptane | 947 |
| 2,2,5-Trimethylheptane | 2,2,5-Trimethylheptane | 941 |
| 2,2,6-Trimethylheptane | 2,2,6-Trimethylheptane | 932 |
| 2,3,3-Trimethylheptane | 2,3,3-Trimethylheptane | 993 |
| 2,3,4-Trimethylheptane | 2,3,4-Trimethylheptane | 982 |
| 2,3,5-Trimethylheptane | 2,3,5-Trimethylheptane | 974 |
| 2,3,6-Trimethylheptane | 2,3,6-Trimethylheptane | 969 |
| 2,4,4-Trimethylheptane | 2,4,4-Trimethylheptane | 960 |
| 2,4,5-Trimethylheptane | 2,4,5-Trimethylheptane | 973 |
| 2,4,6-Trimethylheptane | 2,4,6-Trimethylheptane | 958 |
| 2,5,5-Trimethylheptane | 2,5,5-Trimethylheptane | 954 |
| 3,3,4-Trimethylheptane | 3,3,4-Trimethylheptane | 1000 |
| 3,3,5-Trimethylheptane | 3,3,5-Trimethylheptane | 986 |
| 3,4,4-Trimethylheptane | 3,4,4-Trimethylheptane | 1004 |
| 3,4,5-Trimethylheptane | 3,4,5-Trimethylheptane | 998 |
| 2-Methyl-3-ethylheptane | 2-Methyl-3-ethylheptane | 1003 |
| 2-Methyl-4-ethylheptane | 2-Methyl-4-ethylheptane | 995 |
| 2-Methyl-5-ethylheptane | 2-Methyl-5-ethylheptane | 992 |
| 3-Methyl-3-ethylheptane | 3-Methyl-3-ethylheptane | 1010 |
| 3-Methyl-4-ethylheptane | 3-Methyl-4-ethylheptane | 1011 |
| 3-Methyl-5-ethylheptane | 3-Methyl-5-ethylheptane | 1003 |
| 4-Methyl-3-ethylheptane | 4-Methyl-3-ethylheptane | 1016 |
| 4-Methyl-4-ethylheptane | 4-Methyl-4-ethylheptane | 1013 |
| 2,2,3,3-Tetramethylhexane | 2,2,3,3-Tetramethylhexane | 1008 |
| 2,2,3,4-Tetramethylhexane | 2,2,3,4-Tetramethylhexane | 995 |
| 2,2,3,5-Tetramethylhexane | 2,2,3,5-Tetramethylhexane | 980 |
| 2,2,4,4-Tetramethylhexane | 2,2,4,4-Tetramethylhexane | 951 |
| 2,2,4,5-Tetramethylhexane | 2,2,4,5-Tetramethylhexane | 971 |
| 2,2,5,5-Tetramethylhexane | 2,2,5,5-Tetramethylhexane | 951 |
| 2,3,3,4-Tetramethylhexane | 2,3,3,4-Tetramethylhexane | 1016 |
| 2,3,3,5-Tetramethylhexane | 2,3,3,5-Tetramethylhexane | 1001 |
| 2,3,4,4-Tetramethylhexane | 2,3,4,4-Tetramethylhexane | 1013 |
| 2,3,4,5-Tetramethylhexane | This compound | 999 |
| 3,3,4,4-Tetramethylhexane | 3,3,4,4-Tetramethylhexane | 1039 |
| 2,4-Dimethyl-3-ethylhexane | 2,4-Dimethyl-3-ethylhexane | 1008 |
| 2,5-Dimethyl-3-ethylhexane | 2,5-Dimethyl-3-ethylhexane | 993 |
| 3,4-Dimethyl-3-ethylhexane | 3,4-Dimethyl-3-ethylhexane | 1032 |
| 2,2,3-Trimethyl-3-ethylpentane | 2,2,3-Trimethyl-3-ethylpentane | 1032 |
| 2,2,4-Trimethyl-3-ethylpentane | 2,2,4-Trimethyl-3-ethylpentane | 1003 |
| 2,3,4-Trimethyl-3-ethylpentane | 2,3,4-Trimethyl-3-ethylpentane | 1030 |
| 3,3-Diethylhexane | 3,3-Diethylhexane | 1031 |
| 3,4-Diethylhexane | 3,4-Diethylhexane | 1045 |
| 2,2,3,3,4-Pentamethylpentane | 2,2,3,3,4-Pentamethylpentane | 1040 |
| 2,2,3,4,4-Pentamethylpentane | 2,2,3,4,4-Pentamethylpentane | 1025 |
| 2,3-Dimethyl-3,3-diethylpentane | 2,3-Dimethyl-3,3-diethylpentane | 1054 |
| Isopropyl-heptane | 2,3,3-Trimethylheptane | 993 |
| Isobutyl-hexane | 2,2,4-Trimethylheptane | 947 |
| sec-Butyl-hexane | 3,4-Dimethyl-octane | 981 |
| tert-Butyl-hexane | 2,2,3,3-Tetramethylhexane | 1008 |
| Neopentyl-pentane | 2,2,4,4-Tetramethylhexane | 951 |
Data compiled from Lotus Consulting, which provides an extensive list of Kovats indices for hydrocarbons on 100% dimethylpolysiloxane columns.[3]
Experimental Protocols
High-Resolution Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol outlines a standard method for the separation and quantification of decane isomers using a high-resolution capillary GC system with a Flame Ionization Detector (FID).
3.1.1. Materials and Reagents
-
Solvent: Hexane (B92381) or Pentane (GC grade or higher)
-
Standards: Certified reference standards of individual decane isomers or a commercially available isomer mixture.
-
n-Alkane Standard Mixture: A mixture of a homologous series of n-alkanes (e.g., C8 to C20) in a suitable solvent for the determination of Kovats Retention Indices.[4]
3.1.2. Sample Preparation
-
Liquid Samples: Accurately weigh approximately 1 g of the sample into a 10 mL volumetric flask.[5] Dilute to the mark with hexane or pentane.[5] Vortex the solution for 30 seconds to ensure homogeneity.[5] Transfer an aliquot to a 2 mL autosampler vial for GC analysis.[5]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting a stock solution of the decane isomer mixture to cover the expected concentration range in the samples.
3.1.3. GC-FID Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890 GC (or equivalent) with FID[6] |
| Column | 100% Dimethyl Polysiloxane (e.g., DB-1, ZB-1)[6] |
| 60 m x 0.32 mm ID, 0.25 µm film thickness[6] | |
| Carrier Gas | Helium, constant flow at 2.5 mL/min[6] |
| Inlet | Splitless[6] |
| Inlet Temperature | 325 °C[6] |
| Oven Temperature Program | Initial: 40 °C, hold for 0 min[6] |
| Ramp: 4.5 °C/min to 325 °C[6] | |
| Hold: 20 min at 325 °C[6] | |
| Detector | Flame Ionization Detector (FID)[6] |
| Detector Temperature | 325 °C[6] |
| Hydrogen Flow | 40 mL/min[6] |
| Air Flow | 450 mL/min[6] |
| Injection Volume | 1 µL |
3.1.4. Data Analysis
-
Peak Identification: Identify the decane isomers in the sample chromatogram by comparing their Kovats Retention Indices with the values in the data table provided.
-
Quantification: Create a calibration curve for each identified isomer by plotting the peak area against the concentration of the calibration standards. Determine the concentration of each isomer in the sample by applying the linear regression equation from the calibration curve to the peak area of the isomer in the sample chromatogram.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of decane isomers by GC-FID.
Logical Relationship for Peak Identification
The diagram below outlines the logical steps involved in identifying an unknown peak as a specific decane isomer using the Kovats Retention Index.
References
Application Notes and Protocols for 2,3,4,5-Tetramethylhexane as a Gasoline Surrogate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific experimental data on the combustion properties (e.g., ignition delay time, laminar flame speed) of 2,3,4,5-tetramethylhexane for its direct application as a gasoline surrogate. The following application notes and protocols are therefore based on generalized procedures for testing branched alkanes as potential gasoline surrogate components. The provided information aims to serve as a comprehensive guide for researchers intending to study this compound or similar compounds.
Introduction to this compound as a Potential Gasoline Surrogate
Gasoline is a complex mixture of hundreds of hydrocarbons, including linear and branched alkanes, cycloalkanes, and aromatic compounds. To facilitate computational modeling and experimental studies of gasoline combustion, surrogate fuels are formulated with a much smaller number of components that represent the properties and combustion behavior of the real fuel.
This compound is a highly branched C10 alkane. Its molecular structure suggests it could be a candidate for inclusion in gasoline surrogate mixtures. Highly branched alkanes are known to have high octane (B31449) numbers, a critical property for modern spark-ignition engines, as they resist autoignition (knocking). The study of such molecules is crucial for understanding the fundamental combustion chemistry that governs engine performance and emissions.
Physicochemical Properties of this compound
A summary of the available physical and chemical properties of this compound is presented below. This data is essential for designing experiments and for developing chemical kinetic models.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂ | [1][2] |
| Molecular Weight | 142.28 g/mol | [1] |
| CAS Number | 52897-15-1 | [1][2] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 161 °C | |
| Critical Temperature | 331 °C | |
| Critical Pressure | 19.5 atm | |
| Critical Volume | 610.90 ml/mol | |
| Density | 0.729 g/cm³ | [3] |
| Flash Point | 42.8 °C | [3] |
| Vapor Pressure | 3.77 mmHg at 25°C | [3] |
Experimental Protocols for Combustion Characterization
To evaluate this compound as a gasoline surrogate, its fundamental combustion properties must be measured. The following are detailed, generalized protocols for key experiments.
Ignition Delay Time Measurement using a Shock Tube
Ignition delay time is a crucial parameter for understanding autoignition characteristics. Shock tubes are ideal for measuring ignition delay times at high temperatures and pressures, relevant to engine conditions.
Protocol:
-
Mixture Preparation:
-
Prepare a gaseous mixture of this compound, an oxidizer (typically synthetic air: 21% O₂, 79% N₂), and a diluent (e.g., Argon) in a mixing vessel.
-
The mole fractions of each component should be precisely controlled to achieve the desired equivalence ratio (φ).
-
Due to the low vapor pressure of this compound, the mixing vessel and the shock tube's driven section may need to be heated to prevent condensation.
-
-
Shock Tube Operation:
-
The shock tube is divided into a high-pressure "driver" section and a low-pressure "driven" section, separated by a diaphragm.
-
Fill the driven section with the prepared fuel/oxidizer mixture to a specific initial pressure (P₁).
-
Pressurize the driver section with a light gas (e.g., helium or nitrogen) until the diaphragm ruptures.
-
The rupture generates a shock wave that propagates into the driven section, compressing and heating the test gas to a specific temperature (T₂) and pressure (P₂).
-
-
Data Acquisition:
-
A series of pressure transducers mounted along the shock tube wall measure the shock wave velocity. The post-shock conditions (T₅ and P₅) behind the reflected shock wave are calculated from the incident shock velocity and the initial conditions using one-dimensional shock relations.
-
An optical window at the endwall of the driven section allows for the measurement of chemiluminescence signals (e.g., from OH* radicals) using a photomultiplier tube (PMT) with an appropriate filter.
-
The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the endwall and the sharp increase in the chemiluminescence signal, indicating the onset of ignition.
-
-
Data Analysis:
-
Repeat the experiment for a range of temperatures, pressures, and equivalence ratios.
-
Plot the logarithm of the ignition delay time versus the inverse of the temperature (Arrhenius plot) to analyze the temperature dependence of the autoignition process.
-
Laminar Flame Speed Measurement using a Counterflow Burner
Laminar flame speed is a fundamental property that characterizes the reactivity, diffusivity, and exothermicity of a combustible mixture. The counterflow flame configuration is a common method for its measurement.
Protocol:
-
Mixture Preparation: A precisely controlled mixture of gaseous this compound, oxidizer, and any diluent is prepared using mass flow controllers. The fuel may need to be vaporized in a controlled manner before mixing.
-
Counterflow Burner Operation:
-
The burner consists of two vertically opposed nozzles. The premixed fuel/air mixture flows from the bottom nozzle, and an inert gas (like N₂) flows from the top nozzle at a matching velocity.
-
A flat, stationary flame is established between the two nozzles. The opposing flows create a stagnation plane where the flame is stabilized.
-
-
Data Acquisition:
-
The flow velocities of the unburned gas mixture are measured using a technique like Particle Image Velocimetry (PIV). For PIV, the gas flow is seeded with small, inert particles (e.g., alumina), which are illuminated by a laser sheet. A high-speed camera captures the movement of these particles, from which the velocity field is calculated.
-
The laminar flame speed is determined by analyzing the velocity profile along the centerline of the burner. The minimum velocity of the unburned gas mixture just ahead of the flame front corresponds to the stretched laminar flame speed.
-
-
Data Analysis:
-
The experiment is repeated for different flow rates to obtain flame speeds at various stretch rates.
-
The unstretched laminar flame speed is then determined by extrapolating the measured stretched flame speeds to zero stretch rate.
-
Measurements are performed over a range of equivalence ratios to determine the maximum flame speed.
-
Experimental Workflow for Counterflow Burner:
Data Presentation and Interpretation
The quantitative data obtained from these experiments would be crucial for validating a chemical kinetic model for this compound. The data should be presented in clear, well-structured tables for easy comparison with model predictions and data for other surrogate components.
Table of Expected Ignition Delay Time Data:
| Temperature (K) | Pressure (atm) | Equivalence Ratio (φ) | Ignition Delay Time (µs) |
| T₁ | P₁ | φ₁ | τ₁ |
| T₂ | P₁ | φ₁ | τ₂ |
| ... | ... | ... | ... |
Table of Expected Laminar Flame Speed Data:
| Equivalence Ratio (φ) | Pressure (atm) | Unburned Gas Temp. (K) | Laminar Flame Speed (cm/s) |
| φ₁ | P₁ | T₁ | Sᵤ₁ |
| φ₂ | P₁ | T₁ | Sᵤ₂ |
| ... | ... | ... | ... |
The experimental results would allow for a comprehensive assessment of this compound's suitability as a gasoline surrogate component. A comparison of its ignition delay times and laminar flame speeds with those of other alkanes and real gasoline would reveal its relative reactivity and its potential to mimic the combustion behavior of practical fuels. This data would be invaluable for the development and refinement of predictive combustion models for the next generation of internal combustion engines.
References
Combustion Characteristics of 2,3,4,5-Tetramethylhexane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the combustion properties of 2,3,4,5-tetramethylhexane, a highly branched C10 alkane. Due to the scarcity of direct experimental data for this specific isomer, this document leverages data from structurally similar compounds, established predictive models, and standardized experimental protocols to offer a comprehensive guide. The information herein is crucial for understanding its potential as a fuel component, for safety assessments, and for computational modeling of combustion processes.
Key Combustion Properties
Heat of Combustion
The heat of combustion (or enthalpy of combustion) is the energy released as heat when a compound undergoes complete combustion with oxygen under standard conditions. For alkanes, the heat of combustion is influenced by the number of carbon and hydrogen atoms and, to a lesser extent, by the molecular structure. It is a well-established principle that among isomers, a higher degree of branching leads to greater thermodynamic stability and consequently, a lower heat of combustion.[1][2] This is because branched alkanes have lower potential energy.[1]
While an experimental value for this compound is not available, we can estimate its standard enthalpy of combustion by considering a highly branched C8 isomer, 2,2,3,3-tetramethylbutane, which has a standard enthalpy of combustion of approximately -5458 kJ/mol.[3] Considering the addition of two CH₂ groups to form a C10 isomer, and the general trend of increasing heat of combustion with chain length, the estimated value for this compound would be higher than that of n-decane's value of -6778 kJ/mol.[4] However, the high degree of branching in this compound would make its heat of combustion lower than that of its linear isomer, n-decane.
Table 1: Estimated and Comparative Heat of Combustion Data
| Compound | Formula | Heat of Combustion (kJ/mol) | Reference/Comment |
| n-Decane | C₁₀H₂₂ | -6778 | [4] |
| This compound | C₁₀H₂₂ | Estimated to be slightly lower than n-decane | High degree of branching increases stability. |
| Isooctane (B107328) (2,2,4-Trimethylpentane) | C₈H₁₈ | -5460 | [5][6] |
| 2,2,3,3-Tetramethylbutane | C₈H₁₈ | ~ -5458 | [3] |
Autoignition Temperature (AIT)
The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external source of ignition. For alkanes, AIT is influenced by molecular size and structure. Generally, for a given carbon number, increased branching tends to increase the autoignition temperature.
As a surrogate, isooctane (2,2,4-trimethylpentane), a highly branched C8 alkane, has a significantly higher AIT than its linear isomer, n-octane. The AIT of isooctane is approximately 415-418°C (779-784°F).[6][7][8] In contrast, the autoignition temperature of n-decane is 210°C. Given that this compound is a highly branched decane (B31447) isomer, its autoignition temperature is expected to be considerably higher than that of n-decane and likely in a range similar to or slightly higher than that of isooctane.
Table 2: Autoignition Temperature of n-Decane and a Branched Isomer Surrogate
| Compound | Formula | Autoignition Temperature (°C) |
| n-Decane | C₁₀H₂₂ | 210 |
| Isooctane (2,2,4-Trimethylpentane) | C₈H₁₈ | 415 - 418[6][7][8] |
Laminar Flame Speed
The laminar flame speed is the velocity at which a laminar (non-turbulent) flame front propagates through a quiescent premixed fuel-air mixture. It is a fundamental property that influences the design of combustion systems. For alkanes, laminar flame speed is dependent on the fuel structure, equivalence ratio, temperature, and pressure. Studies have shown that for isomeric alkanes, increased branching tends to decrease the laminar burning velocity.[9]
Experimental data for this compound is not available. However, data for n-decane and isooctane can provide context. The peak laminar flame speed for n-decane/air mixtures at atmospheric pressure is in the range of 40-45 cm/s.[10][11][12][13][14] For the highly branched isooctane, the peak laminar flame speed under similar conditions is slightly lower. This suggests that the laminar flame speed of the highly branched this compound would also be in this range, likely slightly lower than that of n-decane.
Table 3: Laminar Flame Speed Data for n-Decane and Isooctane (as a surrogate)
| Fuel | Oxidizer | Pressure (atm) | Temperature (K) | Equivalence Ratio (Φ) | Peak Laminar Flame Speed (cm/s) |
| n-Decane | Air | 1 | 350-610 | ~1.1 | ~40-45[10][11][12][13][14] |
| Isooctane | Air | 1 | 400 | ~1.1 | ~38-42 |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key combustion properties discussed above.
Protocol for Determining Heat of Combustion using Bomb Calorimetry
This protocol is based on the ASTM D240 standard test method.
Objective: To determine the gross heat of combustion of a liquid hydrocarbon fuel.
Apparatus:
-
Oxygen bomb calorimeter
-
Sample cup
-
Ignition wire
-
Oxygen cylinder with regulator
-
Calorimeter bucket
-
Stirrer
-
Thermometer (with a resolution of 0.001°C)
-
Balance (with a precision of 0.1 mg)
Procedure:
-
Sample Preparation: Weigh approximately 1 gram of this compound into a sample cup.
-
Bomb Assembly: Place the sample cup in the bomb. Attach a measured length of ignition wire so that it is in contact with the sample.
-
Oxygen Charging: Seal the bomb and charge it with oxygen to a pressure of 25-30 atm.
-
Calorimeter Setup: Place the bomb in the calorimeter bucket containing a known mass of water. Ensure the bomb is fully submerged.
-
Temperature Equilibration: Allow the system to equilibrate while stirring, and record the initial temperature.
-
Ignition: Ignite the sample by passing an electric current through the ignition wire.
-
Temperature Measurement: Record the temperature at regular intervals until it reaches a maximum and then begins to cool.
-
Post-Combustion Analysis: Release the pressure from the bomb and measure the length of the unburned ignition wire. Analyze the bomb washings for the formation of acids (e.g., nitric acid) if high precision is required.
-
Calculation: Calculate the heat of combustion using the temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and corrections for the heat of formation of acids and the heat of combustion of the ignition wire.
Experimental Workflow for Bomb Calorimetry
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Butane, 2,2,3,3-tetramethyl- [webbook.nist.gov]
- 4. Decane [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Standard Enthalpy of Combustion - UCalgary Chemistry Textbook [chem-textbook.ucalgary.ca]
- 7. [PDF] Experimental investigation of the low temperature oxidation of the five isomers of hexane. | Semantic Scholar [semanticscholar.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Octane Rating of Tetramethylhexane Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the octane (B31449) ratings of tetramethylhexane isomers, methodologies for their determination, and the structural relationship influencing these values.
Introduction
The octane rating of a fuel is a critical measure of its resistance to autoignition, or "knocking," in an internal combustion engine. Higher octane ratings are indicative of greater fuel stability under compression, allowing for higher engine compression ratios and improved thermal efficiency. Branched alkanes are known to possess higher octane numbers than their straight-chain counterparts. This document focuses on the tetramethylhexane isomers, a group of highly branched C10 alkanes, and their corresponding octane characteristics.
Quantitative Data on Octane Ratings
The octane rating is typically expressed as two values: the Research Octane Number (RON) and the Motor Octane Number (MON). RON is determined under less severe engine conditions (lower engine speed and temperature), while MON is determined under more severe conditions. The Anti-Knock Index (AKI) is the average of the RON and MON and is commonly posted on gasoline pumps in the United States.
| Isomer | IUPAC Name | Research Octane Number (RON) | Motor Octane Number (MON) |
| C10H22 | 2,2,3,3-Tetramethylhexane | 112.8[1] | 86.4[1] |
| C10H22 | 2,2,4,4-Tetramethylhexane | Data not available | Data not available |
| C10H22 | 2,2,5,5-Tetramethylhexane | Data not available | Data not available |
| C10H22 | 2,3,3,4-Tetramethylhexane | Data not available | Data not available |
| C10H22 | 2,2,3,4-Tetramethylhexane | Data not available | Data not available |
Experimental Protocols for Octane Number Determination
The determination of RON and MON is governed by standardized test methods developed by ASTM International. These methods utilize a single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.
Research Octane Number (RON) - ASTM D2699
This method determines the knock characteristics of motor fuels under relatively mild operating conditions.
Apparatus:
-
Standard single-cylinder, four-stroke cycle, variable compression ratio Cooperative Fuel Research (CFR) engine.
-
Carburetor with a fuel-air ratio control.
-
Knock-detection system (detonation meter and knock sensor).
-
Reference fuel dispensing system.
Procedure:
-
Engine Preparation: The CFR engine is started and allowed to warm up to the specified operating conditions (e.g., 600 rpm engine speed).
-
Standardization: The engine is calibrated using primary reference fuels (PRF), which are blends of isooctane (B107328) (RON 100) and n-heptane (RON 0).
-
Sample Testing: The test fuel is introduced into the engine.
-
Knock Intensity Measurement: The compression ratio is adjusted until a standard level of knock intensity is observed on the detonation meter.
-
Bracketing: The knock intensity of the sample is bracketed between two PRF blends that are close in octane number to the sample.
-
RON Calculation: The RON of the sample is calculated by interpolation based on the knock meter readings of the sample and the bracketing reference fuels.
Motor Octane Number (MON) - ASTM D2700
This method determines the knock characteristics of motor fuels under more severe operating conditions than the RON test, simulating highway driving with a heavier load.
Apparatus:
-
Standard single-cylinder, four-stroke cycle, variable compression ratio Cooperative Fuel Research (CFR) engine.
-
Carburetor with a fuel-air ratio control.
-
Knock-detection system (detonation meter and knock sensor).
-
Reference fuel dispensing system.
-
Heated intake air manifold.
Procedure:
-
Engine Preparation: The CFR engine is started and warmed up to more severe operating conditions than the RON test (e.g., 900 rpm engine speed and a higher intake air temperature).
-
Standardization: The engine is calibrated using PRFs.
-
Sample Testing: The test fuel is introduced into the engine.
-
Knock Intensity Measurement: The compression ratio is adjusted to achieve a standard knock intensity.
-
Bracketing: The sample's knock intensity is bracketed between two PRF blends.
-
MON Calculation: The MON is calculated by interpolation from the knock meter readings of the sample and the bracketing reference fuels.
Structure-Octane Relationship and Experimental Workflow
The molecular structure of an alkane has a significant impact on its octane rating. Generally, a higher degree of branching and a more compact molecular shape lead to a higher octane number. This is because branched alkanes are more resistant to the free-radical chain reactions that lead to autoignition.
The following diagram illustrates the general relationship between the structure of tetramethylhexane isomers and their expected octane rating, along with a simplified workflow for experimental determination.
References
Application Notes and Protocols for 2,3,4,5-Tetramethylhexane in Fuel Blend Studies
To the attention of Researchers, Scientists, and Drug Development Professionals,
This document provides a summary of the available physicochemical data for 2,3,4,5-tetramethylhexane and outlines a general protocol for its evaluation as a potential fuel additive. It is important to note that, at present, there is a lack of publicly available research specifically detailing the use and effects of this compound in fuel blend studies. The information presented herein is based on the known properties of the compound and established methodologies for fuel additive analysis.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of a potential fuel additive is crucial for predicting its behavior in a fuel blend and during combustion. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C10H22 | [1][2][3] |
| Molecular Weight | 142.28 g/mol | [1][2][4] |
| CAS Number | 52897-15-1 | [1][2][3] |
| Boiling Point | 156.21°C - 161°C | [5][6] |
| Melting Point | -12.59°C | [6] |
| Density | 0.7460 g/cm³ | [6] |
| Refractive Index | 1.4181 | [6] |
| Critical Temperature | 331°C | [5] |
| Critical Pressure | 19.5 atm | [5] |
| Critical Volume | 610.90 ml/mol | [5] |
| IUPAC Name | This compound | [2][4] |
General Experimental Protocol for Evaluating a Novel Fuel Additive
The following is a generalized protocol for the systematic evaluation of a new compound, such as this compound, as a fuel additive. This protocol should be adapted based on the specific research questions, available equipment, and safety considerations.
I. Fuel Blend Preparation
-
Base Fuel Selection: Choose a standard base fuel (e.g., gasoline, diesel) with well-characterized properties.
-
Additive Concentration Matrix: Prepare a series of fuel blends with varying concentrations of this compound (e.g., 1%, 2%, 5%, 10% by volume or weight).
-
Blending Procedure:
-
Measure the required volumes or weights of the base fuel and this compound.
-
In a sealed and properly ventilated container, add the additive to the base fuel.
-
Ensure thorough mixing using a magnetic stirrer or mechanical shaker for a specified duration to achieve a homogenous blend.
-
Store the prepared blends in labeled, airtight containers, protected from light and heat.
-
II. Physicochemical Property Analysis of Fuel Blends
For each prepared blend, and the base fuel as a control, the following properties should be measured according to standard ASTM or equivalent methods:
-
Density and Specific Gravity: To determine the blend's density.
-
Viscosity: To assess the fuel's flow characteristics.
-
Reid Vapor Pressure (for gasoline blends): To evaluate fuel volatility.
-
Distillation Curve: To understand the boiling range of the blend components.
-
Octane Number (RON/MON) (for gasoline blends): To determine the anti-knock characteristics.
-
Cetane Number (for diesel blends): To assess ignition quality.
-
Flash Point: To determine the lowest temperature at which the fuel can vaporize to form an ignitable mixture in air.
III. Engine Performance and Emissions Testing
-
Engine Setup: Utilize a standardized single-cylinder or multi-cylinder test engine mounted on a dynamometer. The engine should be equipped with sensors for measuring key performance parameters and an exhaust gas analysis system.
-
Test Cycle: Define a specific engine operating procedure (e.g., constant speed and varying load, or a standardized driving cycle) to ensure comparability of results.
-
Performance Metrics: Record the following parameters for each fuel blend:
-
Brake Power and Torque
-
Brake Specific Fuel Consumption (BSFC)
-
Brake Thermal Efficiency (BTE)
-
-
Emissions Analysis: Measure the concentration of the following exhaust gas components:
-
Carbon Monoxide (CO)
-
Carbon Dioxide (CO2)
-
Unburned Hydrocarbons (HC)
-
Nitrogen Oxides (NOx)
-
Particulate Matter (PM)
-
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of a new fuel additive.
Caption: A generalized workflow for evaluating a novel fuel additive.
Concluding Remarks
The provided information serves as a foundational guide for researchers interested in exploring the potential of this compound as a fuel additive. Due to the current absence of specific studies on this compound's application in fuel blends, the outlined general protocol provides a starting point for systematic investigation. Rigorous adherence to standardized testing procedures and comprehensive data analysis will be essential to determine the viability and potential benefits of incorporating this compound into transportation fuels. Further research is warranted to fill the existing knowledge gap.
References
- 1. Hexane, 2,3,4,5-tetramethyl- [webbook.nist.gov]
- 2. This compound | C10H22 | CID 521429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexane, 2,3,4,5-tetramethyl- [webbook.nist.gov]
- 4. (3R,4R)-2,3,4,5-tetramethylhexane | C10H22 | CID 59070507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [stenutz.eu]
- 6. This compound. CAS#: 52897-15-1 [m.chemicalbook.com]
Application Note: Chiral Separation of 2,3,4,5-Tetramethylhexane Stereoisomers by Gas Chromatography
Abstract
This application note details a robust methodology for the chiral separation of 2,3,4,5-tetramethylhexane stereoisomers using capillary gas chromatography (GC). Due to the lack of functional groups, the enantioselective analysis of branched alkanes presents a significant analytical challenge. This protocol leverages a cyclodextrin-based chiral stationary phase to achieve effective resolution of the stereoisomers. The described method is crucial for researchers in organic synthesis, drug development, and petrochemical analysis where the stereoisomeric composition of chiral alkanes is of interest. While specific quantitative data for this compound is not widely published, this document provides a comprehensive protocol and representative data based on the analysis of structurally similar branched alkanes.
Introduction
This compound is a saturated branched alkane with two chiral centers at the C3 and C4 positions, leading to the existence of a pair of enantiomers ((3R,4R) and (3S,4S)) and a meso compound ((3R,4S)). The separation and quantification of these stereoisomers are essential for understanding stereoselective synthesis and for the detailed characterization of complex hydrocarbon mixtures. Chiral gas chromatography, particularly with cyclodextrin-based stationary phases, has proven to be a powerful technique for the enantioselective separation of volatile, non-functionalized compounds like branched alkanes.[1] The underlying principle of separation involves the formation of transient diastereomeric inclusion complexes between the stereoisomers and the chiral stationary phase, leading to differential retention times.[2]
Experimental
Instrumentation and Consumables:
-
Gas Chromatograph: Any modern GC system equipped with a flame ionization detector (FID), electronic pressure control, and a capillary column inlet is suitable.
-
Chiral GC Column: A capillary column coated with a derivatized cyclodextrin (B1172386) stationary phase is required. A commonly effective phase for such separations is a permethylated beta-cyclodextrin (B164692) phase.
-
Carrier Gas: High-purity hydrogen or helium.
-
Sample Preparation: The sample containing the this compound stereoisomers should be dissolved in a volatile, non-polar solvent such as hexane (B92381) or pentane.
Chromatographic Conditions:
The following table outlines the recommended starting conditions for the chiral GC separation. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Column | Permethylated Beta-Cyclodextrin, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Hydrogen |
| Flow Rate | 1.5 mL/min (Constant Flow) |
| Inlet Temperature | 200 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Oven Program | 40 °C (hold 5 min), then 2 °C/min to 120 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
Results and Discussion
Under the optimized GC conditions, the stereoisomers of this compound are expected to be well-resolved. The meso compound will elute as a single peak, while the enantiomeric pair will be separated into two distinct peaks. The elution order of the enantiomers will depend on the specific configuration of the chiral stationary phase.
Quantitative Data (Representative Example):
| Stereoisomer | Retention Time (min) | Resolution (Rs) |
| Meso Compound | 18.5 | - |
| Enantiomer 1 | 20.2 | 1.8 |
| Enantiomer 2 | 20.9 | - |
Note: The retention times and resolution are illustrative and will vary depending on the specific analytical setup.
Conclusion
The described gas chromatography method using a permethylated beta-cyclodextrin chiral stationary phase provides an effective means for the separation of this compound stereoisomers. This application note serves as a valuable starting point for researchers and analysts in various fields requiring the stereochemical analysis of chiral alkanes. Further optimization of the temperature program and carrier gas flow rate may enhance resolution and reduce analysis time.
Experimental Protocols
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound isomer mixture into a 10 mL volumetric flask.
-
Dissolve the sample in high-purity n-hexane and dilute to the mark.
-
Transfer an aliquot of the solution to a 2 mL autosampler vial for GC analysis.
2. GC System Setup and Analysis:
-
Install the permethylated beta-cyclodextrin column in the gas chromatograph.
-
Condition the column according to the manufacturer's instructions.
-
Set the GC parameters as outlined in the "Chromatographic Conditions" table.
-
Allow the system to equilibrate until a stable baseline is achieved.
-
Inject 1.0 µL of the prepared sample.
-
Acquire the chromatogram and integrate the peaks corresponding to the stereoisomers.
3. Data Analysis:
-
Identify the peaks corresponding to the meso compound and the two enantiomers based on their retention times.
-
Calculate the resolution (Rs) between the enantiomeric peaks using the standard formula.
-
Determine the relative percentage of each stereoisomer by peak area normalization.
Visualizations
Caption: Logical relationship of this compound stereoisomers.
Caption: Experimental workflow for the chiral GC separation.
References
Application Note: Enantioselective Separation of Branched Alkanes by High-Performance Liquid Chromatography
Abstract
The separation of branched alkane enantiomers is a significant analytical challenge due to their non-polar nature and lack of chromophores. This application note presents a detailed methodology for the enantioselective separation of branched alkanes using High-Performance Liquid Chromatography (HPLC). The protocol emphasizes the selection of an appropriate chiral stationary phase (CSP) and the optimization of normal-phase chromatographic conditions. A representative method for the separation of a chiral branched alkane is provided, including sample preparation, HPLC conditions, and expected results. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries engaged in stereoselective synthesis and analysis.
Introduction
Chirality is a critical aspect in the development of pharmaceuticals, agrochemicals, and fine chemicals, as enantiomers of the same compound can exhibit significantly different biological activities.[1] While Gas Chromatography (GC) is often employed for the separation of volatile chiral alkanes, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, particularly for less volatile or thermally labile compounds. The success of chiral HPLC separations hinges on the selection of a suitable chiral stationary phase (CSP) that can provide the necessary enantioselective interactions.[2]
For non-polar molecules like branched alkanes, chiral recognition is primarily governed by weak intermolecular forces such as van der Waals interactions and inclusion complexation.[3] Polysaccharide-based and cyclodextrin-based CSPs are particularly effective for such separations.[3] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, possess helical structures that create chiral grooves, allowing for differential interaction with enantiomers. Cyclodextrins, with their chiral cavity, can form transient diastereomeric inclusion complexes with the alkane enantiomers, leading to their separation.[3]
This application note outlines a systematic approach to developing a robust HPLC method for the enantioseparation of branched alkanes, focusing on normal-phase chromatography, which is well-suited for non-polar analytes.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining accurate and reproducible results and for protecting the HPLC column.
-
Dissolution: Dissolve the branched alkane sample in a non-polar solvent that is compatible with the mobile phase. A common choice is n-hexane or the mobile phase itself. The concentration should be optimized to provide a good detector response without overloading the column. A typical starting concentration is 1 mg/mL.
-
Filtration: To prevent clogging of the HPLC system and column, filter the sample solution through a 0.45 µm or 0.22 µm syringe filter compatible with the organic solvent used.[4][5][6]
HPLC System and Conditions
The following is a representative HPLC method for the separation of a chiral branched alkane. Optimization of these parameters may be necessary for different analytes.
Table 1: Representative HPLC Method Parameters
| Parameter | Condition |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a suitable detector. |
| Chiral Column | Polysaccharide-based CSP, e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel. Column dimensions: 250 mm x 4.6 mm, 5 µm particle size. |
| Mobile Phase | Isocratic elution with n-Hexane / Isopropanol (99:1, v/v).[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detector | Refractive Index (RI) Detector or Evaporative Light Scattering Detector (ELSD). A UV detector may be used at low wavelengths (e.g., < 210 nm) if the alkane exhibits some absorbance, though sensitivity may be low. |
Data Presentation
The following table presents hypothetical but realistic data for the separation of a pair of branched alkane enantiomers using the method described above.
Table 2: Hypothetical Chromatographic Results
| Enantiomer | Retention Time (min) | Peak Area | Resolution (Rs) |
| Enantiomer 1 | 10.5 | 50123 | \multirow{2}{*}{1.8} |
| Enantiomer 2 | 11.8 | 49876 |
Method Development and Optimization
The key to a successful chiral separation is a systematic method development approach.
-
Column Screening: Screen a variety of chiral stationary phases, including different polysaccharide-based (amylose and cellulose derivatives) and cyclodextrin-based columns.
-
Mobile Phase Optimization: For normal-phase chromatography, the mobile phase typically consists of a non-polar solvent (e.g., n-hexane, n-heptane) and a polar modifier (e.g., isopropanol, ethanol).[1] The concentration of the polar modifier is a critical parameter affecting retention and resolution. Start with a low concentration (e.g., 0.5-1%) and gradually increase it to optimize the separation.
-
Temperature Effects: Column temperature can influence the thermodynamics of the chiral recognition process. Evaluate a range of temperatures (e.g., 10 °C to 40 °C) to determine the optimal condition for resolution and peak shape.
Visualizations
Logical Relationships in Chiral Separation of Branched Alkanes
The following diagram illustrates the key interactions and components involved in the chiral separation of branched alkanes by HPLC.
Caption: Chiral recognition mechanism for branched alkane enantiomers on a polysaccharide-based CSP.
Experimental Workflow for HPLC Method Development
The diagram below outlines the systematic workflow for developing an HPLC method for the separation of branched alkane enantiomers.
Caption: Workflow for developing an HPLC method for chiral separation of branched alkanes.
Conclusion
This application note provides a comprehensive framework for the development of HPLC methods for the enantioselective separation of branched alkanes. The selection of an appropriate chiral stationary phase, coupled with systematic optimization of normal-phase chromatographic conditions, is paramount for achieving successful separations. The provided protocols and representative data serve as a valuable starting point for researchers working on the stereoselective analysis and purification of these challenging non-polar compounds. While the presented method is illustrative, the principles of column screening and mobile phase optimization are broadly applicable to a wide range of chiral hydrocarbon separations.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,4,5-Tetramethylhexane
Welcome to the technical support center for the synthesis of 2,3,4,5-tetramethylhexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the synthesis of this highly branched alkane.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The synthesis of this compound, a highly branched alkane, presents several key challenges:
-
Steric Hindrance: The bulky nature of the target molecule can lead to slow reaction rates and lower yields due to steric hindrance at the reaction centers.
-
Isomer Formation: Many synthetic routes can lead to the formation of structural isomers, which are often difficult to separate due to their similar physical properties, such as close boiling points.[1][2]
-
Low Yields: Side reactions, such as elimination and homo-coupling, are common in methods used to create highly branched alkanes, which can significantly reduce the yield of the desired product.[3][4]
-
Purification: The nonpolar nature and high volatility of this compound and its isomers make purification by standard techniques like column chromatography challenging. Fractional distillation is often required but can be difficult if boiling points are very close.[1][5]
Q2: Which synthetic methods are commonly employed for synthesizing highly branched alkanes like this compound?
A2: Common synthetic strategies include:
-
Grignard Reactions: The reaction of a Grignard reagent with a suitable ketone can form a tertiary alcohol, which can then be deoxygenated to the corresponding alkane.[3][6] This is a versatile method for creating new carbon-carbon bonds.
-
Wurtz-type Coupling: The reaction of alkyl halides with a sodium metal can produce a new alkane.[4][7] However, for unsymmetrical alkanes like this compound, this method often results in a mixture of products (R-R, R'-R', and R-R'), making it generally unsuitable for preparing unsymmetrical alkanes.[7]
-
Corey-House Synthesis: This method, involving the reaction of a lithium dialkylcuprate with an alkyl halide, is generally more effective for the synthesis of unsymmetrical alkanes than the Wurtz reaction.
Q3: How can I minimize the formation of isomers during the synthesis?
A3: Minimizing isomer formation requires careful selection of the synthetic route and precise control of reaction conditions.
-
Regioselective Reactions: Employ reactions that have high regioselectivity to ensure that the desired carbon skeleton is formed.
-
Choice of Precursors: The structure of your starting materials is critical. For a convergent synthesis, ensure the coupling partners are designed to minimize the possibility of forming alternative carbon skeletons.
-
Temperature Control: Maintaining optimal reaction temperatures can help to suppress side reactions that may lead to rearrangements or the formation of isomeric byproducts.
Troubleshooting Guides
Issue 1: Low Yield in Grignard-based Synthesis
Q: I am attempting to synthesize a precursor for this compound via a Grignard reaction, but my yields are consistently low. What are the common causes and solutions?
A: Low yields in Grignard reactions are a frequent issue. Here is a troubleshooting guide:
-
Presence of Water: Grignard reagents are extremely sensitive to protic solvents like water and alcohols.[3]
-
Poor Quality of Magnesium: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction from initiating.[3]
-
Solution: Use fresh, high-quality magnesium turnings. A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be used to activate the magnesium surface.
-
-
Side Reactions:
-
Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide.[3]
-
Solution: Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the alkyl halide.[3]
-
-
Elimination/Enolization: If using a sterically hindered ketone, the Grignard reagent may act as a base, leading to enolization of the ketone rather than nucleophilic addition.[3][6]
-
Solution: Consider using a less sterically hindered Grignard reagent or an organolithium reagent, which can sometimes suppress this side reaction.[3]
-
-
Issue 2: Difficulty in Purifying the Final Product
Q: I have successfully synthesized a crude product containing this compound, but I am struggling to isolate it from byproducts and isomers. What purification strategies are most effective?
A: Purifying highly branched, nonpolar alkanes can be challenging. Here are some recommended methods:
-
Fractional Distillation: This is often the most effective method for separating compounds with different boiling points.[1]
-
Troubleshooting: If the boiling points of your product and impurities are very close, use a long, efficient fractionating column (e.g., a Vigreux or packed column) and maintain a slow distillation rate to maximize separation.
-
-
Preparative Gas Chromatography (pGC): For small-scale purifications where high purity is essential, pGC can separate isomers with very similar boiling points.[1]
-
Urea Adduction: This technique can be used to remove any linear or lightly branched alkane impurities. Urea forms crystalline inclusion complexes with straight-chain alkanes, which can be removed by filtration.[1] This method is less effective for separating highly branched isomers from each other.
Quantitative Data
The following table summarizes representative yields for the synthesis of highly branched alkanes using common synthetic methods. Note that these are generalized yields and can vary significantly based on the specific substrates and reaction conditions.
| Synthetic Method | Reactants | Product Type | Representative Yield (%) | Reference |
| Grignard Reaction | Alkyl/Aryl Halide + Mg, then Ketone/Aldehyde | Tertiary/Secondary Alcohol | 50 - 90 | [3] |
| Wurtz Coupling | Two equivalents of an Alkyl Halide + Na | Symmetrical Alkane | Generally low (<40) | [4] |
| Corey-House Synthesis | Lithium Dialkylcuprate + Alkyl Halide | Unsymmetrical Alkane | 40 - 80 |
Experimental Protocols
Generalized Protocol for the Synthesis of a Tertiary Alcohol Precursor via Grignard Reaction
This protocol outlines a general procedure for the synthesis of a tertiary alcohol, which could serve as a precursor to this compound. For this compound, a possible disconnection approach would involve the reaction of an isopropylmagnesium halide with 3,4-dimethyl-2-pentanone.
Step 1: Preparation of the Grignard Reagent
-
Setup: Flame-dry all glassware (a three-necked round-bottom flask, a reflux condenser, and a dropping funnel) and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Reactants: Place magnesium turnings in the flask. Dissolve the alkyl halide (e.g., 2-bromopropane) in an anhydrous ether (e.g., diethyl ether or THF) and add it to the dropping funnel.[3]
-
Initiation: Add a small portion of the alkyl halide solution to the magnesium. If the reaction does not start (indicated by bubbling or a cloudy appearance), gently warm the flask or add a small crystal of iodine.
-
Formation: Once the reaction has initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.
Step 2: Reaction with a Ketone
-
Addition: Cool the prepared Grignard reagent to 0 °C in an ice bath.[5] Dissolve the ketone (e.g., 3,4-dimethyl-2-pentanone) in anhydrous ether and add it to the dropping funnel. Add the ketone solution dropwise to the Grignard reagent with vigorous stirring.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[5]
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).[3]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude tertiary alcohol can be purified by distillation or column chromatography.
Visualizations
Caption: A logical workflow for the synthesis of this compound.
References
Technical Support Center: Grignard Synthesis of Branched Alkanes - Troubleshooting and Optimization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the Grignard synthesis of branched alkanes. This guide focuses on identifying and mitigating common side reactions to improve yield and purity of the desired products.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction won't start. What are the common causes and solutions?
A1: Failure to initiate is a frequent issue, often due to a passivating layer of magnesium oxide on the magnesium surface or the presence of moisture.[1]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120°C) and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen). Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) must be anhydrous.[1]
-
Activate the Magnesium: The magnesium turnings need to be activated to remove the passivating oxide layer. Common activation methods include:
-
Mechanical Activation: Gently crushing the magnesium turnings with a glass rod in the reaction flask under an inert atmosphere.
-
Chemical Activation: Adding a small crystal of iodine (the purple color will fade upon initiation) or a few drops of 1,2-dibromoethane.[1]
-
-
Q2: I'm observing a significant amount of a high-molecular-weight, non-branched alkane. What is this side product and how can I minimize it?
A2: This is likely a Wurtz-type coupling product, which arises from the reaction of the formed Grignard reagent with the starting alkyl halide.[1]
-
Minimization Strategies:
-
Slow Addition: Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[1]
-
Dilute Conditions: Using a larger volume of anhydrous solvent can decrease the frequency of collisions between the Grignard reagent and the unreacted alkyl halide.
-
Solvent Choice: The choice of solvent can significantly impact the formation of Wurtz coupling products. For some substrates, diethyl ether or 2-Methyltetrahydrofuran (2-MeTHF) may be preferable to THF.[2]
-
Q3: After reacting my Grignard reagent with a ketone, I recovered a large amount of the starting ketone. What happened?
A3: This is a strong indication that enolization is occurring. The Grignard reagent is acting as a base and abstracting an alpha-proton from the ketone, forming an enolate. This is especially common with sterically hindered ketones.[3]
-
Solutions:
-
Use a Less Hindered Grignard Reagent: If possible, switch to a less bulky Grignard reagent.
-
Lower the Reaction Temperature: Adding the ketone to the Grignard reagent at a lower temperature (e.g., -78 °C) can favor nucleophilic addition over enolization.
-
Use Additives: The addition of cerium(III) chloride (CeCl₃) can significantly suppress enolization and promote the desired 1,2-addition.[4][5]
-
Q4: My product is a secondary alcohol instead of the expected tertiary alcohol. What side reaction is causing this?
A4: This is likely due to the reduction of the ketone. If the Grignard reagent has β-hydrogens (e.g., isopropylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism.[3]
-
Mitigation:
-
Choose a Grignard reagent without β-hydrogens if the desired reaction is addition.
-
Similar to minimizing enolization, using additives like CeCl₃ can also favor the nucleophilic addition pathway over reduction.
-
Troubleshooting Guides
Guide 1: Low Yield of Tertiary Alcohol Precursor
| Symptom | Possible Cause(s) | Suggested Solutions |
| Reaction fails to initiate (no exotherm, no color change) | 1. Passivated magnesium surface (oxide layer).2. Wet glassware or solvent. | 1. Activate magnesium with iodine, 1,2-dibromoethane, or by mechanical crushing.2. Rigorously dry all glassware and use anhydrous solvents. Maintain a strict inert atmosphere. |
| High percentage of Wurtz coupling product observed | 1. High local concentration of alkyl halide.2. High reaction temperature. | 1. Add the alkyl halide slowly and dropwise.2. Maintain a gentle reflux and use an ice bath to control the exotherm if necessary. |
| Recovery of starting ketone after reaction with Grignard reagent | Enolization: The Grignard reagent is acting as a base instead of a nucleophile, which is common with sterically hindered ketones. | 1. Use a less sterically hindered Grignard reagent.2. Perform the addition of the ketone at a lower temperature (e.g., -78 °C).3. Add anhydrous cerium(III) chloride (CeCl₃) to the ketone solution before adding the Grignard reagent to promote nucleophilic addition.[4][5] |
| Formation of a secondary alcohol instead of a tertiary alcohol | Reduction: The Grignard reagent contains β-hydrogens and is reducing the ketone. | 1. Select a Grignard reagent that lacks β-hydrogens if possible.2. Employ additives like CeCl₃ to favor the addition pathway. |
Data Presentation
Table 1: Effect of Solvent on Wurtz Coupling in the Synthesis of Benzylmagnesium Chloride
| Solvent | Yield of Grignard Reagent (%) | Wurtz Coupling Byproduct (%) | Reference |
| Diethyl Ether (Et₂O) | 94 | 6 | [2] |
| Tetrahydrofuran (THF) | 27 | 73 | [2] |
| 2-Methyltetrahydrofuran (2-MeTHF) | >90 | <10 | [2] |
Table 2: Influence of Cerium(III) Chloride on the Reaction of Butyllithium with α-Tetralone
| Organometallic Reagent | Additive | Yield of 1-butyl-1,2,3,4-tetrahydro-1-naphthol (%) | Recovered α-Tetralone (%) | Reference |
| Butyllithium | None | 26 | 55 | [6] |
| Butyllithium | CeCl₃ | 92-97 | 0 | [6] |
| Butylmagnesium bromide | None | Moderate | Significant | [6] |
| Butylmagnesium bromide | CeCl₃ | 95 | 0 | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Tertiary Alcohol via Grignard Reaction
This protocol outlines a standard procedure for preparing a Grignard reagent and its subsequent reaction with a ketone to form a tertiary alcohol, a common precursor to branched alkanes.
1. Preparation of the Grignard Reagent:
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. All glassware must be flame-dried under vacuum or oven-dried and cooled under an inert atmosphere.
-
Reagents: Place magnesium turnings (1.2 equivalents) in the flask.
-
Initiation: Add a small crystal of iodine. Gently warm the flask until the iodine sublimes and the purple color disappears, indicating magnesium activation. Allow the flask to cool.
-
Formation: Prepare a solution of the alkyl halide (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of the alkyl halide solution to the activated magnesium. The reaction should initiate, evidenced by a gentle reflux and a cloudy appearance. Once initiated, add the remainder of the alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 30-60 minutes.
2. Reaction with a Ketone:
-
Addition: Cool the prepared Grignard reagent solution to 0 °C in an ice bath. Dissolve the ketone (0.95 equivalents) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
3. Work-up and Purification:
-
Quenching: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter to remove the drying agent and concentrate the organic phase under reduced pressure. The crude tertiary alcohol can be purified by distillation or column chromatography.
Mandatory Visualization
References
Technical Support Center: Purification of 2,3,4,5-Tetramethylhexane
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2,3,4,5-tetramethylhexane from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from its isomers?
The main difficulty lies in the similar physicochemical properties of alkane isomers, particularly their close boiling points and comparable polarities. This makes traditional separation techniques like simple distillation ineffective. The structural similarities require more advanced and precise methods to achieve high purity.
Q2: Which separation technique is most effective for isolating this compound?
The most effective technique depends on the specific isomers present in the mixture and the desired purity level.
-
Preparative Gas Chromatography (Prep GC) is often the most powerful method for separating isomers with very close boiling points, offering high resolution.
-
Fractional Distillation under vacuum can be effective if there is a sufficient boiling point difference between the target isomer and the impurities.
-
Extractive Distillation can be employed to alter the relative volatilities of the isomers by introducing a solvent that has a special affinity for one of the components.
Q3: Can I use crystallization to purify this compound?
Fractional crystallization could be a viable method if there is a significant difference in the melting points of the isomers and a suitable solvent can be found in which their solubilities differ sufficiently with temperature. However, many branched alkanes form glasses upon cooling, which can complicate this process.
Q4: Are there any safety precautions I should take when handling these alkanes?
Yes, all isomers of decane, including this compound, are flammable liquids and their vapors can form explosive mixtures with air. They should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat, should be worn.
Troubleshooting Guides
Issue 1: Poor separation efficiency during fractional distillation.
Possible Cause 1: Insufficient column efficiency.
-
Solution: Increase the number of theoretical plates in your distillation column by using a longer column or a more efficient packing material.
Possible Cause 2: Incorrect reflux ratio.
-
Solution: Optimize the reflux ratio. A higher reflux ratio generally improves separation but increases the distillation time. Start with a high reflux ratio and gradually decrease it to find the optimal balance.
Possible Cause 3: Fluctuations in heat input.
-
Solution: Ensure a stable and uniform heat source. Use a heating mantle with a controller to maintain a constant boil-up rate.
Possible Cause 4: Isomers form an azeotrope.
-
Solution: If an azeotrope is formed, simple fractional distillation will not be effective. Consider using extractive distillation by introducing a solvent that selectively alters the volatility of one of the isomers.
Issue 2: Co-elution of isomers in Preparative Gas Chromatography (Prep GC).
Possible Cause 1: Inappropriate GC column.
-
Solution: Select a column with a stationary phase that provides high selectivity for hydrocarbon isomers. Columns with non-polar phases are generally suitable for separating alkanes based on boiling point differences. For isomers with very similar boiling points, a column with a liquid crystal stationary phase might offer separation based on molecular shape.
Possible Cause 2: Unoptimized temperature program.
-
Solution: Develop a temperature program with a slow ramp rate, especially around the elution temperature of the target isomers. This can enhance resolution. An initial isothermal period can also help improve the separation of early-eluting compounds.
Possible Cause 3: Carrier gas flow rate is not optimal.
-
Solution: Determine the optimal flow rate for your column by generating a van Deemter plot. Operating at the optimal flow rate will minimize band broadening and maximize resolution.
Possible Cause 4: Sample overload.
-
Solution: Injecting too much sample can lead to broad, asymmetric peaks and poor resolution. Reduce the injection volume to avoid overloading the column.
Data Presentation
Table 1: Physical Properties of this compound and Selected Isomers
| Compound | Molecular Formula | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₁₀H₂₂ | 157-159 | - |
| n-Decane | C₁₀H₂₂ | 174.1 | -29.7 |
| 2-Methylnonane | C₁₀H₂₂ | 167.8 | -74.7 |
| 3-Methylnonane | C₁₀H₂₂ | 168.1 | - |
| 2,2-Dimethylocatane | C₁₀H₂₂ | 156.9 | -60.8 |
| 2,3-Dimethylocatane | C₁₀H₂₂ | 163.5 | - |
| 2,4-Dimethylocatane | C₁₀H₂₂ | 157.1 | - |
| 2,5-Dimethylocatane | C₁₀H₂₂ | 156.7 | -81.1 |
Experimental Protocols
Protocol 1: Purification by Preparative Gas Chromatography (Prep GC)
-
System Preparation:
-
Install a suitable capillary column (e.g., a non-polar phase like DB-1 or a similar polydimethylsiloxane (B3030410) column) in the gas chromatograph.
-
Condition the column according to the manufacturer's instructions to remove any contaminants.
-
Set the carrier gas (e.g., Helium or Hydrogen) to the optimal flow rate.
-
-
Method Development (Analytical Scale):
-
Inject a small amount of the isomer mixture onto an analytical GC to develop the separation method.
-
Optimize the oven temperature program to achieve baseline separation of the target isomer from the impurities.
-
-
Scaling to Preparative GC:
-
Transfer the optimized method to the preparative GC system.
-
Determine the maximum sample loading capacity of the column without sacrificing resolution.
-
Set up the collection system to trap the fraction corresponding to this compound.
-
-
Fraction Collection:
-
Perform multiple injections of the isomer mixture.
-
Collect the eluting this compound in a cooled trap.
-
-
Purity Analysis:
-
Analyze the collected fraction using analytical GC to confirm its purity.
-
If the purity is not satisfactory, repeat the purification process or further optimize the separation method.
-
Mandatory Visualization
Technical Support Center: Fractional Distillation of Tetramethylhexane Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the fractional distillation of tetramethylhexane isomers.
Frequently Asked Questions (FAQs)
Q1: Why is separating tetramethylhexane isomers by fractional distillation challenging?
A1: The primary challenge lies in the close boiling points of the various isomers. Due to their similar molecular weights and structures, the difference in volatility between some isomers can be very small, making a clean separation difficult to achieve with standard distillation setups.[1] This necessitates the use of highly efficient fractionating columns and precise control over the distillation parameters.
Q2: What is a theoretical plate and why is it important for separating isomers?
A2: A theoretical plate is a concept used to describe the efficiency of a distillation column. It represents a hypothetical stage where the liquid and vapor phases are in equilibrium. The more theoretical plates a column has, the better its ability to separate components with close boiling points. For separating tetramethylhexane isomers, a column with a high number of theoretical plates is crucial for achieving good resolution between the fractions.
Q3: Can tetramethylhexane isomers form azeotropes?
Q4: How does the degree of branching affect the boiling point of tetramethylhexane isomers?
A4: Generally, for alkanes with the same number of carbon atoms, increased branching leads to a lower boiling point. This is because more compact, spherical molecules have a smaller surface area for intermolecular van der Waals forces, which are the primary attractive forces between nonpolar alkane molecules. Less energy is therefore required to overcome these forces and vaporize the liquid.
Data Presentation: Boiling Points of Tetramethylhexane (C10H22) Isomers
The following table summarizes the boiling points of various tetramethylhexane isomers. Note that this list is not exhaustive of all possible isomers.
| Isomer Name | Boiling Point (°C) |
| 2,2,3,3-Tetramethylhexane | 160.3 |
| 2,2,3,4-Tetramethylhexane | 157.0 |
| 2,2,3,5-Tetramethylhexane (B12652074) | 148.0[2][3] |
| 2,2,4,4-Tetramethylhexane | 153.0 |
| 2,2,4,5-Tetramethylhexane (B103312) | 148.0[2] |
| 2,2,5,5-Tetramethylhexane | 137.4[4][5][6] |
| 2,3,3,4-Tetramethylhexane | 165.0 |
| 2,3,3,5-Tetramethylhexane | 154.5[7][8] |
| 2,3,4,5-Tetramethylhexane | 161.0 |
| 3,3,4,4-Tetramethylhexane | 170.0 |
| 3,3-Diethylhexane (B12640707) | 166.3[9][10][11][12][13] |
| 2,4-Dimethyl-3-ethylpentane | 137.0[14][15][16][17] |
| 3-Ethyl-2,2-dimethylpentane (B97798) | 134.0[18][19][20] |
Note: Boiling points can vary slightly depending on the source and experimental conditions.
Experimental Protocols
Detailed Methodology for Fractional Distillation of a Tetramethylhexane Isomer Mixture
Objective: To separate a mixture of tetramethylhexane isomers based on their boiling points.
Apparatus:
-
Round-bottom flask (distillation flask)
-
Heating mantle with a stirrer
-
Fractionating column (e.g., Vigreux, packed with Raschig rings or glass beads)
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flasks
-
Boiling chips
-
Clamps and stands to secure the apparatus
-
Insulating material (e.g., glass wool or aluminum foil)
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place a few boiling chips in the round-bottom flask.
-
Add the tetramethylhexane isomer mixture to the flask, filling it to no more than two-thirds of its capacity.
-
Connect the fractionating column to the flask.
-
Place the distillation head on top of the column and insert a thermometer. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser.
-
Attach the condenser to the side-arm of the distillation head and secure it. Connect the condenser to a circulating cold water source, with water entering at the bottom and exiting at the top.
-
Place a receiving flask at the outlet of the condenser.
-
Wrap the fractionating column with insulating material to minimize heat loss.
-
-
Distillation Process:
-
Turn on the cooling water to the condenser.
-
Begin heating the distillation flask gently using the heating mantle.
-
Observe the mixture for the onset of boiling. A ring of condensing vapor should be seen rising slowly up the fractionating column.
-
Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second of distillate).
-
Record the temperature at which the first drops of distillate are collected. This is the boiling point of the most volatile isomer.
-
Collect the first fraction in a pre-weighed receiving flask as long as the temperature remains constant.
-
When the temperature begins to rise, change the receiving flask to collect the intermediate fraction.
-
Once the temperature stabilizes again at the boiling point of the next isomer, change to a new receiving flask to collect the second fraction.
-
Repeat this process for each isomer in the mixture.
-
Stop the distillation before the distillation flask boils to dryness.
-
-
Analysis:
-
Analyze the collected fractions using a suitable analytical technique, such as gas chromatography (GC), to determine their purity.
-
Troubleshooting Guides
Logical Workflow for Troubleshooting Distillation Problems
References
- 1. benchchem.com [benchchem.com]
- 2. 2,2,4,5-tetramethylhexane [stenutz.eu]
- 3. 2,2,3,5-tetramethylhexane [stenutz.eu]
- 4. Page loading... [wap.guidechem.com]
- 5. 2,2,5,5-TETRAMETHYLHEXANE CAS#: 1071-81-4 [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. lookchem.com [lookchem.com]
- 8. Page loading... [guidechem.com]
- 9. 3,3-Diethylhexane. | 17302-02-2 [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. 3,3-diethylhexane | 17302-02-2 [chemnet.com]
- 12. 3,3-diethylhexane [stenutz.eu]
- 13. Hexane, 3,3-diethyl- [webbook.nist.gov]
- 14. 2,4-dimethyl-3-ethylpentane [stenutz.eu]
- 15. 2,4-DIMETHYL-3-ETHYLPENTANE | 1068-87-7 [chemicalbook.com]
- 16. chembk.com [chembk.com]
- 17. 3-Ethyl-2,4-dimethylpentane | 1068-87-7 | Benchchem [benchchem.com]
- 18. 3-ethyl-2,2-dimethylpentane [stenutz.eu]
- 19. 3-Ethyl-2,2-dimethylpentane | C9H20 | CID 28026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Pentane, 3-ethyl-2,2-dimethyl- [webbook.nist.gov]
Technical Support Center: Preparative GC for Purifying 2,3,4,5-Tetramethylhexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,3,4,5-tetramethylhexane using preparative gas chromatography (GC). It is intended for researchers, scientists, and professionals in drug development who are utilizing this technique for the isolation of high-purity branched alkanes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound is a highly branched alkane, and its most common impurities are other C10 alkane isomers with close boiling points. These can include other tetramethylhexanes, trimethylheptanes, and dimethyloctanes. Depending on the synthesis method, less branched isomers and the linear n-decane may also be present.[1][2]
Q2: Which type of GC column is best suited for purifying this compound?
A2: For the separation of alkanes, a non-polar stationary phase is ideal. The separation is primarily based on the boiling points of the compounds. A column with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase is recommended. For preparative scale, a wider internal diameter (ID) column (e.g., 0.53 mm) is used to accommodate larger sample loads.
Q3: How can I improve the separation of this compound from its isomers?
A3: To enhance the resolution of closely boiling isomers, several parameters can be optimized:
-
Temperature Program: Employ a slow oven temperature ramp rate (e.g., 5-10°C/min) to increase the interaction time of the analytes with the stationary phase.
-
Column Length: A longer column provides more theoretical plates, leading to better separation, although it will increase the analysis time.
-
Carrier Gas Flow Rate: Optimize the flow rate of your carrier gas (e.g., Helium or Hydrogen) to minimize peak broadening.
Q4: What is a typical sample loading capacity for a preparative GC column?
A4: The sample loading capacity is dependent on the column's internal diameter and film thickness. For a 0.53 mm ID column with a 0.5 µm film thickness, the capacity can be significantly higher than analytical columns, but it is crucial to avoid column overload to maintain good peak shape and resolution. It is recommended to perform loading studies by injecting increasing amounts of the sample to determine the optimal load for your specific application.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the preparative GC purification of this compound.
Peak Shape Problems
Q: My peaks are tailing. What is the cause and how can I fix it?
A: Peak tailing, where the latter half of the peak is broader than the front, can be caused by several factors:
-
Active Sites: Exposed silanol (B1196071) groups in the injector liner or on the column can interact with analytes.
-
Solution: Replace the injector liner with a new, deactivated one. If the problem persists, trim 10-20 cm from the front of the column.[3]
-
-
Column Contamination: Accumulation of non-volatile residues at the head of the column.
-
Solution: Trim the front of the column.[3]
-
-
Improper Column Installation: If the column is not installed correctly in the inlet, it can create dead volume.
-
Solution: Reinstall the column according to the manufacturer's instructions, ensuring a clean, 90-degree cut at the column ends.[3]
-
Q: My peaks are fronting. What does this indicate?
A: Peak fronting, where the front of the peak is sloped, is often a sign of:
-
Column Overload: Injecting too much sample for the column's capacity.[4][5]
-
Low Temperature: If the column or injector temperature is too low, it can cause condensation of the sample.
Baseline and Sensitivity Issues
Q: I am observing a noisy or drifting baseline. What are the possible causes?
A: An unstable baseline can be caused by:
-
Contaminated Carrier Gas: Impurities in the carrier gas can lead to a noisy baseline.
-
Solution: Ensure high-purity carrier gas and consider installing or replacing gas purifiers.
-
-
Column Bleed: Degradation of the stationary phase at high temperatures.
-
Solution: Condition the column properly. If bleed is excessive, the column may need to be replaced.[5]
-
-
Detector Contamination: A dirty detector can cause baseline noise.
Q: I am getting low signal or no peaks at all. What should I check?
A: Lack of signal can be due to several issues:
-
Syringe Problem: The syringe may be clogged or not drawing up the sample correctly.
-
Solution: Clean or replace the syringe.
-
-
System Leak: A leak in the injector or connections can prevent the sample from reaching the detector.
-
Solution: Perform a leak check of the system.
-
-
Incorrect Detector Settings: The detector may not be turned on or set to the correct parameters.
-
Solution: Verify the detector settings.
-
Data Presentation
The following tables summarize typical parameters for the preparative GC purification of this compound.
Table 1: Recommended GC Column and Injection Parameters
| Parameter | Recommended Value | Rationale |
| Stationary Phase | Non-polar (e.g., 100% Dimethylpolysiloxane) | Alkanes are non-polar; separation is based on boiling point. |
| Column Dimensions | 30 m x 0.53 mm ID, 1.0 µm film thickness | Wider ID for higher sample capacity in preparative GC. |
| Injection Mode | Splitless or low split ratio | To maximize the amount of sample transferred to the column. |
| Injection Volume | 1-5 µL (optimized based on loading studies) | To avoid column overload while maximizing yield. |
| Injector Temperature | 250 °C | To ensure complete vaporization of the sample. |
Table 2: Typical Temperature Program and Carrier Gas Settings
| Parameter | Recommended Value | Rationale |
| Carrier Gas | Helium or Hydrogen | Inert gases that provide good efficiency. |
| Flow Rate | 5-10 mL/min | Higher flow rates are used for wider ID columns.[6] |
| Initial Oven Temp. | 40 °C, hold for 2 min | To focus the analytes at the head of the column. |
| Temperature Ramp | 5-10 °C/min to 180 °C | A slow ramp improves the separation of isomers. |
| Final Hold Time | 5 min | To ensure all components have eluted. |
Experimental Protocols
Protocol 1: Sample Preparation
-
Dissolve the Sample: Prepare a solution of the crude this compound in a volatile, non-polar solvent such as hexane. The concentration should be optimized based on preliminary loading studies.
-
Filter the Sample: If the solution contains any particulate matter, filter it through a 0.45 µm syringe filter to prevent clogging of the syringe and contamination of the GC system.
-
Transfer to Vial: Transfer the filtered solution to a GC autosampler vial.
Protocol 2: Preparative GC and Fraction Collection
-
Instrument Setup:
-
Install a suitable preparative GC column (e.g., 30 m x 0.53 mm ID, 1.0 µm film thickness, non-polar phase).
-
Set the injector and detector temperatures (e.g., 250 °C for the injector and 300 °C for an FID).
-
Set the temperature program and carrier gas flow rate as described in Table 2.
-
-
Injection: Inject an appropriate volume of the prepared sample. Start with a smaller volume (e.g., 1 µL) and gradually increase it in subsequent runs to determine the maximum sample load that does not compromise resolution.
-
Fraction Collection:
-
Use a fraction collector designed for preparative GC.[7]
-
Set the collection window based on the retention time of the this compound peak, which should be determined from an initial analytical run.
-
Cool the collection trap to a low temperature (e.g., using liquid nitrogen or a cryogenic cooling system) to efficiently trap the volatile analyte.[7]
-
-
Recovery: After collection, allow the trap to warm to room temperature and rinse the collected fraction with a small amount of volatile solvent (e.g., hexane) into a collection vial.
-
Purity Analysis: Analyze the collected fraction using analytical GC-MS to confirm its purity.
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound by preparative GC.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues in preparative GC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. ues.pku.edu.cn [ues.pku.edu.cn]
- 7. GC Fraction Collector - Preparative GC [glsciences.eu]
Technical Support Center: Chiral Separation of 2,3,4,5-Tetramethylhexane
This technical support guide provides troubleshooting advice and frequently asked questions for the chiral separation of 2,3,4,5-tetramethylhexane. While the primary focus of this document is on the established and recommended methodology of Chiral Gas Chromatography (GC), it also includes general troubleshooting tips applicable to High-Performance Liquid Chromatography (HPLC) for broader context.
Frequently Asked Questions (FAQs)
Q1: What is the recommended chromatographic technique for separating the enantiomers of this compound?
For the enantioseparation of volatile and nonpolar compounds like this compound, Gas Chromatography (GC) is the most effective and widely used method.[1] The chiral recognition of such alkanes depends on weak van der Waals forces and inclusion complexation, which are well-suited to specialized GC chiral stationary phases.[1] While Chiral HPLC is a powerful technique for a wide range of compounds, it is not the standard approach for separating light, non-functionalized alkanes.
Q2: Why is Chiral GC preferred over Chiral HPLC for this specific separation?
The preference for Chiral GC is due to a combination of factors:
-
Volatility: this compound is a volatile compound, making it an ideal candidate for GC analysis.
-
Stationary Phases: The most successful chiral stationary phases (CSPs) for alkanes are based on modified cyclodextrins, which are highly effective in the gas phase.[1] These CSPs form temporary inclusion complexes with the alkane enantiomers, allowing for separation based on the differential fit into the chiral cavity.[1]
-
Weak Interactions: The chiral recognition of nonpolar alkanes relies on subtle differences in molecular shape and weak intermolecular forces. Gas-phase interactions on a suitable CSP are more effective for resolving these small differences than liquid-phase interactions in HPLC.
Q3: What are the most effective Chiral Stationary Phases (CSPs) for separating this compound?
Modified cyclodextrin-based CSPs are the industry standard for the chiral separation of alkanes.[1] Cyclodextrins are cyclic oligosaccharides with a chiral, bucket-like structure that has a hydrophobic inner cavity.[1] By modifying the hydroxyl groups on the cyclodextrin (B1172386) rim, the enantioselectivity of the stationary phase can be fine-tuned for specific separations.[1]
Q4: How does temperature programming affect the GC separation?
Temperature is a critical parameter in the chiral GC separation of alkanes. A programmed temperature ramp is typically used to ensure that the analytes are eluted with good peak shape and in a reasonable timeframe. Lower initial temperatures can enhance the subtle interactions required for chiral recognition, leading to better resolution. As the temperature increases, the analytes' vapor pressure rises, and they move through the column more quickly. Optimizing the temperature program is essential for achieving a balance between resolution and analysis time.
Q5: What are the primary challenges in developing a chiral separation method for this compound?
The main challenges include:
-
Achieving adequate resolution between the enantiomers.
-
Preventing peak co-elution with other components in a complex mixture.
-
Maintaining method robustness and reproducibility.
-
Dealing with the low polarity and weak intermolecular interactions of the analyte.
Troubleshooting Guide for Chiral GC Separation
This guide addresses common issues encountered during the chiral GC separation of this compound.
Problem: Poor or No Resolution of Enantiomers
-
Question: Why am I not seeing two distinct peaks for the enantiomers?
-
Answer:
-
Inappropriate Chiral Stationary Phase (CSP): Ensure you are using a modified cyclodextrin-based GC column specifically designed for chiral alkane separations.
-
Suboptimal Temperature Program: The initial temperature of your GC oven program may be too high, reducing the interaction time with the stationary phase. Try lowering the initial temperature and using a slower ramp rate to enhance chiral recognition.
-
Incorrect Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., Helium, Hydrogen) affects the efficiency of the separation. A flow rate that is too high can lead to reduced resolution. Consult the column manufacturer's guidelines and optimize the flow rate.
-
Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak broadening and loss of resolution. Try diluting your sample or reducing the injection volume.
-
Problem: Peak Tailing or Broadening
-
Question: My chromatographic peaks are not sharp and symmetrical. What could be the cause?
-
Answer:
-
Active Sites in the GC System: Active sites in the injector, column, or detector can cause peak tailing. Ensure proper liner deactivation and column conditioning.
-
Column Contamination: Contamination at the column inlet can lead to poor peak shape. Trimming a small portion (e.g., 10-20 cm) from the front of the column may help. Using a guard column can also protect the analytical column.[2]
-
Incompatible Injection Solvent: While less common in GC than HPLC, a highly incompatible solvent can sometimes affect peak shape. Ensure your sample is dissolved in a volatile, non-polar solvent.
-
Slow Injection: A slow injection can lead to band broadening. Use a fast injection speed to ensure a narrow initial sample band.
-
Problem: Irreproducible Retention Times
-
Question: Why are the retention times of my peaks shifting between injections?
-
Answer:
-
Fluctuations in Column Temperature: Inconsistent oven temperature control can lead to shifts in retention time. Ensure your GC oven is functioning correctly and is properly calibrated.[2]
-
Carrier Gas Flow Rate Instability: Fluctuations in the carrier gas flow rate or pressure will directly impact retention times. Check for leaks in the gas lines and ensure the gas regulators are stable.
-
Column Not Properly Equilibrated: Before each injection, the column must be fully equilibrated at the initial temperature of the program.[2] Ensure your equilibration time is sufficient.
-
Changes in Mobile Phase Composition (if applicable): While not typical for this analysis, if any modifier gases are used, their composition must be consistent.
-
General Chiral HPLC Troubleshooting (For Context)
While not the recommended method for this compound, the following are common issues encountered in chiral HPLC that researchers may find useful for other applications.
Problem: Peak Splitting in HPLC
-
Question: My peak is split into two or more smaller peaks. What is the cause?
-
Answer:
-
Injection Solvent Incompatibility: Injecting a sample in a solvent that is significantly stronger than the mobile phase is a common cause of peak splitting.[3][4] The sample should ideally be dissolved in the mobile phase or a weaker solvent.[3][4]
-
Partially Blocked Frit or Column: A blockage at the column inlet frit can disrupt the sample flow path, leading to peak splitting for all peaks in the chromatogram.[5] Backflushing the column or replacing the frit may resolve the issue.[3]
-
Column Void: A void or channel in the column packing material can also cause peak splitting.[3][6] This often requires column replacement.
-
Co-elution of Compounds: What appears to be a split peak may actually be two different compounds eluting very close together.[5] Reducing the injection volume can help determine if this is the case.
-
Data Presentation
Table 1: Typical Starting Parameters for Chiral GC Method Development
| Parameter | Recommended Setting/Phase | Rationale |
| Chiral Stationary Phase | Modified β- or γ-Cyclodextrin | Provides the necessary chiral recognition for alkanes through inclusion complexation.[1] |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions for high-resolution capillary GC. |
| Carrier Gas | Helium or Hydrogen | Inert gases that provide good efficiency. Hydrogen allows for faster analysis. |
| Flow Rate | 1-2 mL/min (constant flow) | Optimal for balancing resolution and analysis time. |
| Oven Temperature Program | Initial: 40-60°C (hold 2 min) | Low initial temperature to enhance chiral interactions. |
| Ramp: 1-5°C/min to 180°C | Slow ramp rate to maintain separation as analytes elute. | |
| Injector Temperature | 200-250°C | Ensures rapid and complete vaporization of the sample. |
| Detector | Flame Ionization Detector (FID) | Highly sensitive to hydrocarbons. |
| Detector Temperature | 250-300°C | Prevents condensation of the analytes. |
| Injection Volume | 0.1 - 1.0 µL | Small volume to prevent column overload. |
| Split Ratio | 50:1 to 100:1 | Reduces the amount of sample reaching the column to prevent overload. |
Experimental Protocols
Protocol 1: Chiral GC Method Development for this compound
-
Sample Preparation:
-
Prepare a stock solution of the this compound racemate at approximately 1 mg/mL in a volatile, non-polar solvent such as hexane (B92381) or pentane.
-
Prepare a series of dilutions from the stock solution (e.g., 100 µg/mL, 10 µg/mL) to determine the optimal concentration and avoid column overload.
-
-
Instrument Setup and Column Installation:
-
Install a modified cyclodextrin-based chiral GC column (e.g., a derivative of β- or γ-cyclodextrin) into the gas chromatograph.
-
Condition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline. This typically involves heating the column to its maximum operating temperature for several hours with carrier gas flow.
-
Set the initial GC parameters as outlined in Table 1.
-
-
Initial Screening Run:
-
Inject 1 µL of a mid-range concentration sample using a high split ratio (e.g., 100:1).
-
Run the temperature program and acquire the chromatogram.
-
Analyze the results for any signs of peak separation. Even partial resolution is a positive starting point.
-
-
Method Optimization:
-
Temperature Program: If no separation is observed, lower the initial oven temperature by 5-10°C and reduce the ramp rate. If the retention times are too long, increase the initial temperature or the ramp rate.
-
Flow Rate: Adjust the carrier gas flow rate within a range of 0.5 mL/min to find the optimal balance between resolution and analysis time.
-
Injection Volume/Concentration: If peaks are broad or show signs of fronting, reduce the injection volume or dilute the sample.
-
-
System Suitability and Validation:
-
Once satisfactory separation is achieved, perform multiple injections of the same standard to verify the reproducibility of retention times and peak areas.
-
Calculate the resolution between the two enantiomer peaks. A resolution value (Rs) greater than 1.5 is generally considered baseline separation.
-
Visualizations
Caption: Troubleshooting workflow for Chiral GC.
Caption: Chiral GC method development workflow.
References
Technical Support Center: Synthesis of 2,3,4,5-Tetramethylhexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3,4,5-tetramethylhexane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for producing highly branched alkanes like this compound?
A1: The synthesis of highly branched alkanes such as this compound typically involves the formation of a key carbon-carbon bond to couple smaller fragments. Common strategies include:
-
Wurtz-type Coupling: This involves the reductive coupling of alkyl halides with a metal, typically sodium. For this compound, this would involve the dimerization of a 3-methyl-2-halobutane. This method can be effective but is often plagued by side reactions.[1]
-
Grignard Reagent Coupling: A Grignard reagent (R-MgX) can react with a suitable alkyl halide. However, the reaction of a Grignard reagent with a secondary alkyl halide can be inefficient. A more controlled approach involves preparing a tertiary alcohol via a Grignard reaction with a ketone, followed by reduction.[1][2]
-
Organocuprate (Gilman Reagent) Coupling: Lithium dialkylcuprates are excellent for coupling with alkyl halides and can offer higher yields and fewer side reactions than Grignard or Wurtz couplings, especially for sterically hindered substrates.
Q2: What are the most significant challenges and side reactions that reduce the final yield?
A2: The primary challenges in synthesizing highly branched alkanes are steric hindrance and competing side reactions.[2] The most common yield-reducing side reactions include:
-
Elimination: The reagents used for coupling (e.g., Grignard reagents, sodium metal) are often strongly basic. They can abstract a β-hydrogen from the alkyl halide substrate, leading to the formation of an alkene byproduct instead of the desired coupled product.[1]
-
Wurtz-type Side Reactions: In Grignard syntheses, the Grignard reagent can react with the starting alkyl halide, leading to a homo-coupled byproduct.[1]
-
Disproportionation: In radical-mediated reactions, one radical can abstract a hydrogen from another, leading to an alkane and an alkene, rather than the desired dimer.
-
Rearrangements: Carbocation intermediates, if formed, can rearrange to more stable isomers, leading to a mixture of products that are difficult to separate.
Q3: How can the final product be purified effectively?
A3: Purifying this compound from structurally similar isomers and unreacted starting materials is challenging due to their similar physical properties.[3][4] The most effective methods are:
-
Fractional Distillation: This is useful if the boiling points of the desired product and impurities are sufficiently different.[3]
-
Preparative Gas Chromatography (pGC): This is a highly efficient technique for separating volatile isomers with very close boiling points.[3]
-
Urea (B33335) Adduction: This method can be used to remove any linear or lightly branched alkane impurities, as urea forms crystalline complexes with them, allowing the highly branched target molecule to be isolated from the filtrate.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Moisture Contamination: Grignard and organolithium reagents are quenched by trace amounts of water.[1][2] 2. Inactive Metal Surface: The magnesium surface may be passivated by an oxide layer, preventing Grignard formation.[1] 3. Low Reaction Temperature: The reaction may not have sufficient activation energy. | 1. Ensure Anhydrous Conditions: Rigorously dry all glassware (oven or flame-drying) and use anhydrous solvents.[1][2] 2. Activate Magnesium: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to initiate the reaction. Sonication can also be effective.[1] 3. Optimize Temperature: Gently warm the reaction to initiate, but control the temperature carefully to prevent side reactions. |
| High Yield of Alkene Byproduct | 1. Elimination Reaction: The coupling reagent is acting as a base rather than a nucleophile due to steric hindrance or high temperature.[1] | 1. Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Change Coupling Reagent: Consider using a less basic or more nucleophilic reagent, such as a Gilman reagent (lithium dialkylcuprate). |
| Product is a Mixture of Isomers | 1. Isomerically Impure Starting Material: The initial alkyl halide may contain isomers. 2. Carbocation Rearrangement: Reaction conditions may be promoting the formation of carbocation intermediates which can rearrange. | 1. Purify Starting Materials: Distill the starting alkyl halide before use to ensure isomeric purity. 2. Avoid Carbocation-Promoting Conditions: Use reaction pathways (e.g., SN2-type couplings with organocuprates) that avoid the formation of free carbocations. |
| Difficulty in Final Purification | 1. Close Boiling Points: Isomeric byproducts and the target compound have very similar boiling points.[3] | 1. Use High-Efficiency Distillation: Employ a fractional distillation column with a high number of theoretical plates. 2. Use Preparative GC: For high-purity samples, preparative gas chromatography is the most effective separation method.[3] |
Experimental Protocols
Protocol 1: Wurtz Coupling of 3-methyl-2-chlorobutane
This protocol describes a plausible synthesis of this compound via the reductive coupling of a secondary alkyl halide.
1. Preparation and Setup:
-
All glassware (three-neck round-bottom flask, reflux condenser, dropping funnel) must be rigorously dried in an oven (>120°C) and assembled hot under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Equip the flask with a magnetic stirrer.
2. Reaction Procedure:
-
Place finely cut sodium metal (2.2 equivalents) in the reaction flask containing anhydrous diethyl ether.
-
Prepare a solution of 3-methyl-2-chlorobutane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion (~5%) of the alkyl halide solution to the sodium suspension to initiate the reaction.
-
Once initiated (indicated by cloudiness and gentle reflux), add the remainder of the 3-methyl-2-chlorobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for 4-6 hours to drive the reaction to completion.
3. Workup and Purification:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Very slowly and carefully, add ethanol (B145695) dropwise to quench any unreacted sodium.
-
Once the sodium is consumed, slowly add water to dissolve the sodium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to isolate this compound.
Visualizations
Logical and Experimental Workflows
Caption: A generalized workflow for the synthesis of this compound.
Caption: Key competing pathways in the synthesis of this compound.
Caption: A decision-making flowchart for troubleshooting low product yield.
References
Technical Support Center: Identifying Impurities in Synthetic 2,3,4,5-Tetramethylhexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in synthetically prepared 2,3,4,5-tetramethylhexane.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of synthetic this compound.
Question: What are the common sources of impurities in the synthesis of this compound?
Answer: Impurities in synthetic this compound primarily originate from the synthetic route employed. The two common methods, Grignard reactions and Wurtz coupling, can introduce various contaminants.
-
Grignard Synthesis:
-
Unreacted Starting Materials: Residual alkyl halides used in the formation of the Grignard reagent.
-
Side-Reaction Products: Wurtz-type coupling of the alkyl halide with the Grignard reagent can lead to homo-coupled alkane byproducts.[1][2] Reaction with atmospheric water or oxygen can also generate alkanes and alkoxides, respectively.[2]
-
Solvent Residues: Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential for the reaction and can remain in the final product.[1][2]
-
-
Wurtz Coupling Synthesis:
-
Unreacted Starting Materials: The initial alkyl halides may not fully react.[3]
-
Side-Reaction Products: Elimination and rearrangement reactions are common side reactions that can lead to a mixture of alkene and isomeric alkane impurities.[3]
-
Solvent Residues: Solvents such as tetrahydrofuran (THF) or diethyl ether are often used and can be present as impurities.[4]
-
Question: My Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows multiple peaks. How can I identify them?
Answer: Multiple peaks in a GC-MS chromatogram indicate the presence of different compounds in your sample. To identify these, you should:
-
Analyze the Mass Spectrum of Each Peak:
-
This compound (C10H22, MW: 142.28 g/mol ): The mass spectrum will show a molecular ion peak (M+) at m/z 142, although it may be weak in highly branched alkanes.[5] Expect to see characteristic fragment ions for branched alkanes. Cleavage at the branching points is preferred, leading to more stable carbocations.[5][6]
-
Unreacted Alkyl Halides: Look for the characteristic isotopic pattern of the halogen. For example, a compound containing one bromine atom will have M+ and M+2 peaks of nearly equal intensity, while a compound with one chlorine atom will have an M+2 peak that is about one-third the intensity of the M+ peak.[6]
-
Coupling Byproducts: These will have different molecular weights than the target compound. For example, in a Wurtz reaction to form this compound from 2-bromobutane (B33332) and 3-bromo-2-methylpentane, you might also see octane (B31449) (from two 2-bromobutane molecules) and 2,5-dimethyl-3,4-diethylhexane (from two 3-bromo-2-methylpentane molecules).
-
Solvent Residues: Common solvents like diethyl ether (MW: 74.12 g/mol ) and THF (MW: 72.11 g/mol ) will have distinct and easily identifiable mass spectra.
-
-
Compare Retention Times: If you have access to pure standards of suspected impurities, you can compare their GC retention times to those of the unknown peaks in your sample.
Question: My Nuclear Magnetic Resonance (NMR) spectrum looks complex. How can I identify impurity signals?
Answer: NMR spectroscopy is a powerful tool for identifying and quantifying impurities.[7]
-
¹H NMR:
-
This compound: The spectrum will show a complex pattern of overlapping signals in the alkane region (typically 0.8-1.7 ppm).[8]
-
Solvent Residues: Residual protonated solvents will give characteristic sharp singlets or multiplets. For example, diethyl ether will show a quartet around 3.48 ppm and a triplet around 1.21 ppm in CDCl₃.[9] You can consult tables of common NMR solvent impurities for precise chemical shifts.[9][10]
-
Unreacted Alkyl Halides: Protons on carbons adjacent to a halogen will be shifted downfield.
-
Alkene Impurities: Look for signals in the vinylic region (typically 4.5-6.5 ppm).[8]
-
-
¹³C NMR:
-
The number of signals can help determine the presence of isomers or other impurities. Each unique carbon atom in the structure will produce a distinct signal.
-
Consult databases and literature for the expected ¹³C NMR chemical shifts of this compound and potential impurities.
-
To aid in assignment, advanced 2D NMR techniques like COSY and HSQC can be employed to determine the connectivity of protons and carbons.[7]
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique for quantifying impurities in this compound?
A1: Gas Chromatography with Flame Ionization Detection (GC-FID) is often the preferred method for quantifying hydrocarbon impurities due to its high sensitivity and the response of the FID being proportional to the mass of carbon. For identification of unknown impurities, GC-MS is superior. Quantitative NMR (qNMR) can also be a very accurate method for quantification without the need for reference standards of the impurities.
Q2: How can I remove impurities from my synthetic this compound?
A2: The appropriate purification method depends on the nature of the impurities.
-
Distillation: Fractional distillation can be effective for separating this compound (boiling point: ~161 °C) from lower-boiling impurities like solvents and some smaller alkanes, or higher-boiling impurities like larger coupling byproducts.[11]
-
Preparative Gas Chromatography (Prep-GC): For high-purity requirements, prep-GC can be used to isolate the desired product from closely related isomers and other impurities.
-
Column Chromatography: While less common for non-polar alkanes, chromatography on silica (B1680970) gel or alumina (B75360) can sometimes be used to remove more polar impurities.
Q3: Are there any specific safety precautions I should take when handling this compound and its potential impurities?
A3: Yes. This compound and other alkanes are flammable. Alkyl halides used in the synthesis are often toxic and can be carcinogenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all chemicals used.
Data Presentation
Table 1: Potential Impurities in the Synthesis of this compound and their Analytical Signatures.
| Impurity Category | Example | Source | Expected GC-MS Signature (m/z) | Expected ¹H NMR Signature (ppm in CDCl₃) |
| Unreacted Starting Materials | 2-Bromobutane | Grignard/Wurtz Synthesis | Molecular ion peaks with characteristic Br isotope pattern (e.g., 136, 138) | Signals for protons near bromine will be downfield (>1.7 ppm) |
| 3-Bromo-2-methylpentane | Grignard/Wurtz Synthesis | Molecular ion peaks with characteristic Br isotope pattern (e.g., 164, 166) | Signals for protons near bromine will be downfield (>1.7 ppm) | |
| Side-Reaction Products | Octane | Wurtz-type coupling | M+ at 114 | Signals in the 0.8-1.3 ppm range |
| 1-Butene | Elimination | M+ at 56 | Signals in the alkene region (4.5-6.5 ppm) | |
| Solvent Residues | Diethyl Ether | Grignard/Wurtz Synthesis | M+ at 74; major fragments at 59, 45, 31 | Quartet at ~3.48 ppm, Triplet at ~1.21 ppm |
| Tetrahydrofuran (THF) | Grignard/Wurtz Synthesis | M+ at 72; major fragment at 42 | Multiplets at ~3.76 ppm and ~1.85 ppm |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate and identify volatile components in a sample of synthetic this compound.
Methodology:
-
Sample Preparation: Dilute 1 µL of the synthetic this compound sample in 1 mL of a high-purity solvent such as hexane (B92381) or pentane.
-
Instrumentation: A standard GC-MS system is used.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating alkanes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain structural information and identify impurities in a sample of synthetic this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is desired.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different species.
-
Compare the observed chemical shifts to literature values or databases to identify the main product and any impurities.[9][10]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 5. GCMS Section 6.9.2 [people.whitman.edu]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. veeprho.com [veeprho.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Tablas de desplazamientos químicos de las impurezas en RMN [sigmaaldrich.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. This compound [stenutz.eu]
Technical Support Center: Gas Chromatography
Topic: Resolving Co-elution of Decane (B31447) Isomers in GC
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the gas chromatographic (GC) analysis of decane isomers. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve co-elution issues and optimize your separations.
Frequently Asked Questions (FAQs)
Q1: Why are my decane isomer peaks co-eluting?
Co-elution of decane isomers is a common challenge due to their similar physicochemical properties, particularly their boiling points. Decane (C10H22) has 75 structural isomers, many of which have very close boiling points, making them difficult to separate on a standard GC column.[1] The primary reasons for co-elution include:
-
Inadequate Stationary Phase Selectivity: The GC column's stationary phase may not have the chemical properties needed to differentiate between the subtle structural differences of the isomers.
-
Suboptimal GC Method Parameters: An oven temperature program that is too fast or a carrier gas flow rate that is not optimized can lead to insufficient separation.
-
Complex Sample Matrix: The presence of other compounds in your sample can interfere with the separation of decane isomers.
Q2: What is the best type of GC column for separating decane isomers?
The choice of the GC column is the most critical factor for resolving decane isomers. Here's a breakdown of common choices:
-
Non-Polar Columns: These are the industry standard for separating alkanes, as elution is primarily based on boiling points.[2] For many applications, a non-polar column can provide good separation of isomers with significant boiling point differences.
-
Polar Columns: For isomers with very similar boiling points, a polar stationary phase can offer different selectivity based on subtle differences in polarity and molecular shape.
-
Example: SUPELCOWAX 10 (Polyethylene glycol).[5]
-
-
Specialty Columns: For very complex mixtures of isomers, highly selective stationary phases may be required.
-
Liquid Crystalline Phases: These phases can provide unique selectivity for positional and geometric isomers.[4]
-
Comprehensive Two-Dimensional GC (GCxGC): This advanced technique uses two columns of different selectivity to dramatically increase peak capacity and resolve highly complex mixtures.[6][7]
-
Q3: How does the temperature program affect the separation of decane isomers?
The temperature program is a powerful tool for optimizing the separation of compounds with a wide range of boiling points.[8] For decane isomers:
-
Slower Ramp Rates: A slower temperature ramp rate generally improves the separation of closely eluting compounds by allowing more interaction time with the stationary phase.
-
Initial Oven Temperature: A lower initial temperature can enhance the resolution of more volatile, early-eluting isomers.
-
Isothermal vs. Temperature Programming: While an isothermal (constant temperature) method can work for simple mixtures, a temperature program is usually necessary for complex samples containing isomers with a broader range of boiling points.[2]
Q4: How can I confirm the identity of my separated decane isomer peaks?
Peak identification can be challenging due to the large number of isomers. Here are some common methods:
-
Mass Spectrometry (MS): Coupling your GC with a mass spectrometer (GC-MS) provides fragmentation patterns that can help elucidate the structure of the isomers.[9]
-
Kovats Retention Indices (RI): This method normalizes retention times to a series of n-alkane standards, creating system-independent values that can be compared to databases for identification.[10][11] The retention index for n-decane is 1000 on all stationary phases.[12]
Troubleshooting Guides
This section provides a step-by-step approach to resolving common co-elution problems with decane isomers.
Problem: Poor resolution between two or more decane isomer peaks.
Logical Workflow for Troubleshooting Co-elution:
Caption: A logical workflow for troubleshooting co-elution of decane isomers.
Detailed Steps:
-
Assess Peak Shape:
-
Symptom: Peaks are broad, tailing, or show shouldering.
-
Possible Cause: Suboptimal separation conditions or column degradation.
-
Action: Proceed with optimizing the temperature program and carrier gas flow rate.
-
-
Optimize the Oven Temperature Program:
-
Symptom: Peaks are not baseline resolved.
-
Action: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min or even 2°C/min) in the temperature range where the decane isomers elute. A lower initial oven temperature can also improve the separation of early-eluting isomers.
-
-
Verify and Optimize Carrier Gas Flow Rate:
-
Symptom: Consistently poor peak shape and resolution.
-
Action: Ensure the carrier gas flow rate is optimal for the column dimensions and carrier gas type (Helium, Hydrogen, or Nitrogen). An incorrect flow rate can lead to band broadening and reduced efficiency.
-
-
Change the GC Column:
-
Symptom: Co-elution persists after optimizing method parameters.
-
Action:
-
Increase Column Length: A longer column provides more theoretical plates and can improve resolution.
-
Decrease Internal Diameter (ID): Smaller ID columns (e.g., 0.25 mm) offer higher efficiency.
-
Switch Stationary Phase: If a non-polar column is not providing adequate separation, consider a polar stationary phase to introduce different selectivity mechanisms.
-
-
-
Consider Advanced Techniques:
Experimental Protocols
The following are example experimental protocols that can be used as a starting point for developing a method for separating decane isomers.
Experimental Workflow for GC Method Development:
Caption: A workflow for developing a GC method for decane isomer separation.
Protocol 1: General Screening Method for Decane Isomers using a Non-Polar Column
This protocol is a good starting point for a wide range of decane isomer mixtures.
| Parameter | Setting |
| GC System | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Column | Agilent J&W DB-5 or Restek Rtx-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector | Split/Splitless, 250°C, Split ratio 50:1 |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial: 40°C, hold for 2 minRamp: 5°C/min to 180°C, hold for 5 min |
| Detector | FID: 280°CMS: Transfer line 280°C, Source 230°C, Quad 150°C |
Protocol 2: High-Resolution Separation using a Polar Column
This protocol can be used when non-polar columns fail to resolve specific isomer pairs.
| Parameter | Setting |
| GC System | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Column | SUPELCOWAX 10 (60 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector | Split/Splitless, 250°C, Split ratio 50:1 |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial: 50°C, hold for 5 minRamp: 2°C/min to 150°C, hold for 10 min |
| Detector | FID: 280°CMS: Transfer line 280°C, Source 230°C, Quad 150°C |
Data Presentation
The following table provides illustrative Kovats Retention Index (RI) data for n-decane on different stationary phases. A comprehensive table for all branched isomers is difficult to compile due to the vast number of isomers and variations in experimental conditions. However, it is established that branched alkanes generally have lower retention indices than their straight-chain counterparts on non-polar phases.
| Compound | Stationary Phase | Column Type | Kovats Retention Index (I) |
| n-Decane | DB-5 | Non-Polar | 1000 |
| n-Decane | HP-101 | Non-Polar | 1000 |
| n-Decane | HP-20M | Polar | 1000 |
| n-Decane | SE-52 | Non-Polar | 1000 |
Data sourced from The Pherobase.[8]
For accurate identification, it is highly recommended to run an n-alkane standard mixture (e.g., C8-C20) under the same conditions as your sample to calculate the retention indices of your unknown peaks.
References
- 1. gcms.cz [gcms.cz]
- 2. csun.edu [csun.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. vurup.sk [vurup.sk]
- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. The Kovats Retention Index: Decane (C10H22) [pherobase.com]
- 9. Identification of n-Decane Oxidation Products in Corynebacterium Cultures by Combined Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. phytochemia.com [phytochemia.com]
- 12. Chempendix - Retention Indexes [sites.google.com]
Validation & Comparative
A Comparative Guide to 2,3,4,5-Tetramethylhexane and 2,2,4-Trimethylpentane (Isooctane) for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties, performance, and handling of two branched alkanes: 2,3,4,5-tetramethylhexane and the widely utilized 2,2,4-trimethylpentane, commonly known as isooctane (B107328). This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of these solvents for their work. While isooctane is a well-characterized compound with extensive applications, data on this compound is significantly more limited. This guide consolidates the available information to facilitate informed decision-making.
Physicochemical Properties: A Tabular Comparison
The fundamental physical and chemical characteristics of a solvent are critical in determining its suitability for specific applications. The following tables summarize the key properties of this compound and isooctane.
Table 1: General and Physical Properties
| Property | This compound | 2,2,4-Trimethylpentane (Isooctane) |
| CAS Number | 52897-15-1 | 540-84-1[1][2][3][4] |
| Molecular Formula | C₁₀H₂₂ | C₈H₁₈[5] |
| Molecular Weight | 142.28 g/mol | 114.23 g/mol [5] |
| Appearance | Not specified, assumed to be a colorless liquid | Colorless liquid[5] |
| Boiling Point | 156.21 °C | 98-99 °C[1][4] |
| Melting Point | -12.59 °C | -107 °C[1][4] |
| Density | 0.746 g/mL | 0.692 g/mL at 25 °C[1][4] |
| Refractive Index | 1.4181 | 1.391 at 20 °C[1][4] |
| Viscosity | Data not available | Data available, varies with temperature and pressure |
| Vapor Pressure | 3.77 mmHg at 25 °C | 41 mmHg at 21 °C[1][4] |
Table 2: Solubility and Safety Data
| Property | This compound | 2,2,4-Trimethylpentane (Isooctane) |
| Solubility in Water | Data not available, expected to be very low | Insoluble[5] |
| Flash Point | 42.8 °C | -12 °C[6] |
| Autoignition Temperature | Data not available | 418 °C[6] |
| Hazard Statements | No specific data available, general alkane hazards apply | H225 (Highly flammable liquid and vapor), H304 (May be fatal if swallowed and enters airways), H315 (Causes skin irritation), H336 (May cause drowsiness or dizziness), H410 (Very toxic to aquatic life with long lasting effects)[2][3][4][6] |
Performance and Applications
2,2,4-Trimethylpentane (Isooctane): A Multipurpose Standard
Isooctane is a cornerstone in various scientific and industrial fields due to its well-defined properties and high purity.[7]
-
Fuel Industry: It serves as the primary reference standard with an octane (B31449) rating of 100, used to calibrate engines and test gasoline blends to prevent knocking.[7]
-
Solvent for Organic Synthesis: As a non-polar, non-protonic, and relatively inert solvent, isooctane is valuable in organic synthesis where low reactivity is crucial.[5]
-
Chromatography: High-purity isooctane is extensively used as a mobile phase in High-Performance Liquid Chromatography (HPLC) and as a solvent in Gas Chromatography (GC), particularly for the analysis of nonpolar compounds.[7][8] Its high volatility and chemical stability ensure reproducible and accurate results.[8] It is also used as a standard in GC analysis to determine reaction yields.[5]
-
Pharmaceutical Industry: In the pharmaceutical sector, isooctane's solvent properties are utilized for the extraction, purification, and recrystallization of active pharmaceutical ingredients (APIs).[7]
-
Spectroscopy: Its transparency in the UV-Visible range makes it a suitable solvent for spectroscopic analysis.
This compound: A Potential but Undocumented Alternative
Experimental Protocols
Gas Chromatography Analysis using Isooctane
A common application of isooctane is as a solvent and standard in gas chromatography. The following is a general protocol for the analysis of volatile organic compounds.
Methodology:
-
Sample Preparation: A known amount of the sample is dissolved in GC-grade isooctane to a specific concentration. If an internal standard is used for quantification, it is also added at this stage. The solution is then vortexed to ensure homogeneity and transferred to an autosampler vial.
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the gas chromatograph.
-
Separation: The sample is vaporized in the heated injector and carried by an inert gas (e.g., helium) through a capillary column. The column is housed in an oven where the temperature can be programmed to ramp up, facilitating the separation of compounds based on their boiling points and interactions with the column's stationary phase.
-
Detection: As the separated compounds elute from the column, they are detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Data Analysis: The detector signal is recorded as a chromatogram, which plots signal intensity versus retention time. The peaks in the chromatogram are identified and their areas are integrated for quantification.
Due to the lack of specific research citing the use of this compound, no established experimental protocols are available for this compound.
Safety and Handling
2,2,4-Trimethylpentane (Isooctane)
Isooctane is a hazardous chemical and requires careful handling.[2][3][4][6]
-
Hazards: It is highly flammable and its vapors can form explosive mixtures with air.[2][3][4][6] It is harmful if swallowed and can cause lung damage if it enters the airways.[2][3][4][6] It can cause skin irritation and may cause drowsiness or dizziness upon inhalation.[2][3][4][6] Isooctane is also very toxic to aquatic life with long-lasting effects.[2][3][4][6]
-
Handling: Use in a well-ventilated area, preferably under a fume hood.[4] Keep away from heat, sparks, and open flames.[2][3][4] Use non-sparking tools and take precautionary measures against static discharge.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2][4]
This compound
Environmental Impact
Both this compound and isooctane are branched alkanes. The environmental impact of alkanes is primarily associated with their volatility and their combustion products.[10] Incomplete combustion can lead to the formation of carbon monoxide and particulate matter.[10] As volatile organic compounds (VOCs), they can contribute to the formation of ground-level ozone. While most constituents of branched alkanes are not expected to persist in the environment, some may be persistent.[11] Proper disposal and handling are crucial to minimize environmental release.
Logical Relationship of Solvent Properties to Application
The suitability of a solvent for a particular application is determined by a combination of its physical and chemical properties. The following diagram illustrates these relationships for non-polar solvents like the ones discussed.
Conclusion
2,2,4-trimethylpentane (isooctane) is a well-characterized and versatile non-polar solvent with a broad range of documented applications, particularly in the fuel industry and analytical chemistry. Its properties are well-established, and detailed protocols for its use are widely available.
In contrast, this compound is a lesser-known isomer of decane (B31447) for which there is a significant lack of published experimental data regarding its performance and specific applications. While its fundamental physicochemical properties suggest it could function as a non-polar solvent with a higher boiling point than isooctane, its practical utility remains largely unexplored. Researchers considering this compound as an alternative to more common solvents should be prepared to conduct foundational research to characterize its performance in their specific applications. For most established procedures requiring a branched alkane solvent, isooctane remains the more reliable and well-documented choice.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. This compound [stenutz.eu]
- 8. Challenges and opportunities for alkane functionalisation using molecular catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hexane, 2,3,4,5-tetramethyl- [webbook.nist.gov]
- 10. This compound [chemister.ru]
- 11. This compound | C10H22 | CID 521429 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Study of Tetramethylhexane Isomers for Researchers and Drug Development Professionals
An In-depth Analysis of Physicochemical Properties, Spectroscopic Signatures, and Synthetic Approaches
This guide provides a comprehensive comparison of various isomers of tetramethylhexane (C₁₀H₂₂), offering valuable data for researchers, scientists, and professionals in drug development. The selection of appropriate isomers as solvents, reference standards, or synthetic intermediates is crucial in pharmaceutical research and manufacturing. This document outlines their physical properties, spectroscopic characteristics, and relevant experimental protocols.
Physicochemical Properties
The structural arrangement of the four methyl groups on the hexane (B92381) backbone significantly influences the physicochemical properties of tetramethylhexane isomers. These differences in boiling point, melting point, and density are critical for applications such as solvent selection and purification processes.
| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | CAS Number |
| 2,2,3,3-Tetramethylhexane (B80486) | 160.33[1] | -53.99[1] | 0.761[1] | 13475-81-5[2] |
| 2,2,4,4-Tetramethylhexane | 153 | - | 0.747 | 51750-65-3 |
| 2,2,5,5-Tetramethylhexane (B86233) | 137.4 | -12.6 | 0.734 | 1071-81-4[3] |
| 2,3,3,4-Tetramethylhexane | 165 | - | - | 52897-10-6[4][5] |
| 3,3,4,4-Tetramethylhexane (B1606250) | 170 | -46 | 0.770 | 5171-84-6[6][7] |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental for the reliable application of these isomers. Standard laboratory procedures for measuring boiling point, melting point, and density are detailed below.
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.
Methodology:
-
A small sample of the tetramethylhexane isomer is placed in a small-diameter test tube.
-
A capillary tube, sealed at one end, is placed open-end down into the liquid.
-
The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat source is then removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid is drawn back into the capillary tube.
Melting Point Determination (Capillary Method)
For isomers that are solid at or near room temperature, the capillary melting point method is employed.
Methodology:
-
A small, dry sample of the solid isomer is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range from which the sample begins to melt until it is completely liquid is recorded as the melting point range.
Density Measurement (Pycnometer Method)
The density of the liquid tetramethylhexane isomers can be accurately determined using a pycnometer.
Methodology:
-
The mass of a clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with the liquid isomer, and its mass is measured.
-
The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., water), and its mass is measured.
-
The volume of the pycnometer is calculated using the mass and density of the reference liquid.
-
The density of the tetramethylhexane isomer is then calculated by dividing the mass of the isomer by the determined volume of the pycnometer.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and identification of tetramethylhexane isomers. The following sections detail the expected spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectra of these isomers are expected to show signals in the alkane region (typically 0.8-1.7 ppm). The chemical shifts and splitting patterns will depend on the symmetry of the molecule and the number of adjacent protons. Highly symmetrical isomers like 2,2,5,5-tetramethylhexane would exhibit simpler spectra.
-
¹³C NMR: The carbon NMR spectra will show distinct signals for each chemically non-equivalent carbon atom. The chemical shifts for alkanes typically fall in the range of 10-60 ppm.[8][9][10] The degree of substitution at each carbon atom will influence its chemical shift.
Note: Due to the high degree of branching and potential for overlapping signals, detailed 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for unambiguous assignment of all proton and carbon signals.
Infrared (IR) Spectroscopy
The IR spectra of tetramethylhexane isomers are characterized by absorptions corresponding to C-H stretching and bending vibrations.
| Isomer | C-H Stretch (cm⁻¹) | C-H Bend (cm⁻¹) |
| 2,2,3,3-Tetramethylhexane | ~2960-2850 | ~1470, ~1370 |
| 2,2,5,5-Tetramethylhexane | ~2960-2850 | ~1470, ~1365 |
| 3,3,4,4-Tetramethylhexane | ~2960-2850 | ~1470, ~1380 |
Data for 2,2,5,5-tetramethylhexane and 3,3,4,4-tetramethylhexane is available on the NIST WebBook.[5][11] The C-H stretching vibrations are typically strong and appear just below 3000 cm⁻¹. The C-H bending vibrations (scissoring and rocking) appear in the 1470-1365 cm⁻¹ region. The exact positions of these bands can provide information about the presence of methyl and methylene (B1212753) groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of alkanes. Electron ionization (EI) is a common method used for this purpose. The fragmentation of branched alkanes is characterized by cleavage at the branching points to form stable carbocations.
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| 2,2,3,3-Tetramethylhexane | 142 (low abundance) | 71, 57, 43 |
| 2,2,5,5-Tetramethylhexane | 142 (low abundance) | 71, 57 (base peak), 43 |
| 3,3,4,4-Tetramethylhexane | 142 (low abundance) | 85, 71, 57, 43 |
Mass spectra for 2,2,3,3-tetramethylhexane and 3,3,4,4-tetramethylhexane are available on the NIST WebBook.[12][13] The base peak in the mass spectrum of 2,2,5,5-tetramethylhexane is at m/z = 57, corresponding to the stable tert-butyl cation.[14] The molecular ion peak for highly branched alkanes is often of low abundance or absent.
Synthesis of Tetramethylhexane Isomers
The synthesis of highly branched alkanes like tetramethylhexane isomers often involves the formation of carbon-carbon bonds using organometallic reagents. The Grignard reaction is a versatile method for this purpose.
General Synthetic Approach via Grignard Reaction
A common strategy involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which can then be deoxygenated to the corresponding alkane.
Methodology:
-
Grignard Reagent Formation: An alkyl halide is reacted with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether, THF) to form the Grignard reagent (R-MgX).
-
Reaction with a Ketone: The Grignard reagent is then reacted with a suitable ketone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.
-
Acidic Workup: The resulting magnesium alkoxide is hydrolyzed in an acidic workup to yield a tertiary alcohol.
-
Deoxygenation: The tertiary alcohol can be converted to the alkane through a two-step process involving conversion to a tosylate or halide followed by reduction, or through direct deoxygenation methods.
Caption: General synthesis of a tertiary alcohol via Grignard reaction.
Applications in Pharmaceutical Research and Development
While specific applications of tetramethylhexane isomers in marketed drug products are not widely documented, branched alkanes, in general, serve important roles in pharmaceutical development:
-
Non-polar Solvents: Their inert nature and ability to dissolve non-polar compounds make them suitable solvents for certain synthesis and extraction steps in the manufacturing of active pharmaceutical ingredients (APIs).[15][16][17][18] They can be alternatives to more hazardous solvents.[19][20]
-
Reference Standards: In analytical chemistry, particularly in gas chromatography (GC), pure isomers of alkanes are used as reference standards for retention time and for the calibration of instruments.
-
Excipients in Formulations: Highly branched alkanes can be used as non-polar components in topical formulations and emulsions. Their low reactivity and defined physical properties are advantageous in such applications.
Analytical Workflow: GC-MS for Isomer Identification
Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for separating and identifying volatile and semi-volatile compounds, including alkane isomers.
Caption: GC-MS workflow for the analysis of tetramethylhexane isomers.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: A dilute solution of the tetramethylhexane isomer mixture is prepared in a volatile solvent (e.g., hexane or pentane).
-
Injection: A small volume (typically 1 µL) of the sample is injected into the gas chromatograph.
-
Separation: The isomers are separated based on their boiling points and interactions with the stationary phase of the GC column. A non-polar column is typically used for alkane analysis.
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The ions are detected, and a mass spectrum is generated for each component.
-
Data Analysis: The retention times and mass spectra are used to identify and quantify the individual isomers, often with the aid of a spectral library.
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. chembk.com [chembk.com]
- 3. 2,2,3,3-Tetramethylbutane(594-82-1) 1H NMR spectrum [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. 2,3,3,4-Tetramethylhexane | C10H22 | CID 521426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hexane, 3,3,4,4-tetramethyl- [webbook.nist.gov]
- 7. Hexane, 3,3,4,4-tetramethyl- | C10H22 | CID 78849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bhu.ac.in [bhu.ac.in]
- 9. compoundchem.com [compoundchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Hexane, 3,3,4,4-tetramethyl- [webbook.nist.gov]
- 12. Hexane, 3,3,4,4-tetramethyl- [webbook.nist.gov]
- 13. Hexane, 2,2,3,3-tetramethyl- [webbook.nist.gov]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Use of Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 16. Steps for Managing Solvents in API Manufacturing [solventwasher.com]
- 17. uspnf.com [uspnf.com]
- 18. researchgate.net [researchgate.net]
- 19. 2,2,3,4-tetramethylhexane Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on - eThermo Thermodynamics & Transport Properties Calculation [ethermo.us]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
A Comparative Guide to Gas Chromatographic Retention Times of Decane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gas chromatographic (GC) retention behavior of various decane (B31447) isomers. Understanding the elution patterns of these isomers is critical for their accurate identification and quantification in complex mixtures, a common challenge in petrochemical analysis, environmental monitoring, and fragrance chemistry. This document summarizes quantitative retention data, details the experimental protocols used to obtain this data, and provides a visual representation of the analytical workflow.
Comparative Retention Data of Decane Isomers
The retention of decane isomers in gas chromatography is primarily influenced by their boiling points and the polarity of the stationary phase used in the GC column. On non-polar stationary phases, isomers generally elute in order of increasing boiling point. Branching in the carbon chain typically lowers the boiling point compared to the linear n-alkane, leading to earlier elution. The degree of branching and the position of the alkyl groups can have a subtle but significant impact on the retention time.
To provide a standardized measure of retention that is largely independent of variations in operational parameters between different laboratories, Kovats retention indices (RI) are used. The retention index of a compound is its retention time normalized to the retention times of adjacent n-alkanes.
The following table summarizes the Kovats retention indices for several decane isomers on a non-polar stationary phase.
| Isomer | Common Name | Kovats Retention Index (I) on Non-Polar Stationary Phase |
| n-Decane | n-Decane | 1000 |
| 2-Methylnonane | Isodecane | 978 |
| 3-Methylnonane | - | 983 |
| 4-Methylnonane | - | 981 |
| 5-Methylnonane | - | 980 |
| 2,2-Dimethylocatane | - | 957 |
| 2,3-Dimethylocatane | - | 993 |
| 2,4-Dimethylocatane | - | 973 |
| 2,5-Dimethylocatane | - | 976 |
| 2,6-Dimethylocatane | - | 970 |
| 2,7-Dimethylocatane | - | 964 |
| 3,3-Dimethylocatane | - | 1001 |
| 3,4-Dimethylocatane | - | 1008 |
| 3,5-Dimethylocatane | - | 998 |
| 3,6-Dimethylocatane | - | 994 |
| 4,4-Dimethylocatane | - | 1007 |
| 4,5-Dimethylocatane | - | 1009 |
Note: Retention indices can vary slightly depending on the specific non-polar stationary phase (e.g., squalane, DB-1, HP-5) and the exact experimental conditions.
Experimental Protocols
The retention index data presented in this guide was compiled from various sources, with the primary methodologies outlined below.
Determination of Kovats Retention Indices on a Non-Polar Stationary Phase
This protocol is based on the methods described in the work of Khorasheh et al. (1989) and data available in the NIST Chemistry WebBook.
1. Gas Chromatography (GC) System:
-
Gas Chromatograph: A standard laboratory gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1) or squalane. Typical dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, with a constant flow rate or constant pressure setting.
-
Injector: Split/splitless injector, operated in split mode with a high split ratio to ensure sharp peaks.
-
Detector: Flame Ionization Detector (FID), which is sensitive to hydrocarbons.
2. Experimental Conditions:
-
Injector Temperature: 250 °C to ensure rapid vaporization of the sample.
-
Detector Temperature: 300 °C to prevent condensation of the analytes.
-
Oven Temperature Program: An initial oven temperature of 50 °C held for 5 minutes, followed by a temperature ramp of 5 °C/min to 200 °C.
-
Sample Preparation: A mixture of decane isomers and a series of n-alkanes (from n-octane to n-dodecane) is prepared in a volatile solvent such as hexane.
3. Data Analysis:
-
The retention times of the n-alkanes are used to establish a retention index scale. By definition, the retention index of n-decane is 1000.
-
The retention times of the decane isomers are then used to calculate their respective Kovats retention indices using the following formula for temperature-programmed GC:
Ix = 100n + 100 * [(tRx - tRn) / (tR(n+z) - tRn)]
Where:
-
Ix is the Kovats retention index of the isomer.
-
n is the carbon number of the n-alkane eluting just before the isomer.
-
z is the difference in carbon number between the two n-alkanes that bracket the isomer.
-
tRx is the retention time of the isomer.
-
tRn is the retention time of the n-alkane with carbon number n.
-
tR(n+z) is the retention time of the n-alkane with carbon number n+z.
-
Workflow for GC Retention Time Comparison
The following diagram illustrates the general workflow for comparing the GC retention times of decane isomers.
Figure 1. Workflow for the comparison of GC retention times of decane isomers.
Conclusion
The gas chromatographic separation of decane isomers is a well-established analytical technique. By utilizing standardized methods and reporting retention data as Kovats indices, researchers can reliably identify and compare these compounds across different studies and laboratories. The data and protocols presented in this guide serve as a valuable resource for professionals in various scientific fields who require accurate analysis of hydrocarbon isomers.
A Comparative Guide to the Purity Analysis of 2,3,4,5-Tetramethylhexane
For researchers, scientists, and drug development professionals, the purity of chemical reagents is a cornerstone of reliable and reproducible results. In the realm of non-polar solvents and reference standards, highly branched alkanes like 2,3,4,5-tetramethylhexane are prized for their specific physicochemical properties. However, the presence of isomeric impurities can significantly alter these properties, leading to unpredictable experimental outcomes. This guide provides a comparative analysis of this compound against its common isomeric alternatives, supported by experimental data and detailed analytical protocols.
Comparison of Purity and Physical Properties
The primary challenge in sourcing high-purity this compound lies in the separation of its structural isomers, which often have very similar boiling points and chromatographic behavior. The following table summarizes the purity analysis of this compound from three hypothetical suppliers, alongside key physical properties of common C10 alkane isomers that may be present as impurities.
| Compound | Supplier A Purity (%) | Supplier B Purity (%) | Supplier C Purity (%) | Boiling Point (°C) | Kovats Retention Index (non-polar column) |
| This compound | 99.85 | 99.20 | 98.50 | 161 | 923 |
| 2,2,5,5-Tetramethylhexane | 0.05 | 0.30 | 0.50 | 138.8 | 820 |
| 2,2,4,5-Tetramethylhexane | 0.08 | 0.40 | 0.80 | - | 872 |
| n-Decane | 0.02 | 0.10 | 0.20 | 174.1 | 1000 |
Note: Purity data is hypothetical for illustrative purposes. Kovats retention indices are approximate and can vary with experimental conditions.
Experimental Protocols
Accurate determination of purity requires robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the two most powerful techniques for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation
GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds, making it ideal for resolving isomeric impurities in this compound.
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Capillary Column: A non-polar column, such as a DB-1 or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for separating alkanes based on boiling point and molecular shape.
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 5 minutes
-
Ramp: 5°C/minute to 200°C
-
Hold: 10 minutes at 200°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Volume: 1 µL (split ratio 50:1)
-
MS Detector (if used):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-200
-
Data Analysis:
Peak identification is performed by comparing the retention times and mass spectra of the components in the sample to those of certified reference standards. Quantification is achieved by integrating the peak areas and expressing them as a percentage of the total area.
Quantitative ¹H NMR (qNMR) Spectroscopy for Absolute Purity Determination
qNMR provides a direct and absolute measure of purity without the need for identical reference standards for each impurity.[1] The purity is determined by comparing the integral of a specific proton signal from the analyte to the integral of a certified internal standard of known purity and weight.
Instrumentation:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required for optimal signal dispersion and accuracy.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) and add it to the same NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Add a suitable deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard.
NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial for accurate quantification. A delay of 30 seconds is generally sufficient.
-
Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-noise ratio.
-
Spectral Width: A standard spectral width covering the entire ¹H chemical shift range.
Data Analysis:
The purity of the this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Logical Workflow for Purity Analysis
The following diagram illustrates the decision-making process and workflow for the comprehensive purity analysis of this compound.
Caption: Workflow for the purity assessment of this compound.
Signaling Pathway for Method Selection
The choice of analytical method is often dictated by the specific requirements of the analysis. The following diagram outlines the logical pathway for selecting the appropriate technique.
Caption: Decision pathway for selecting an analytical method for purity determination.
References
2,3,4,5-Tetramethylhexane as a Certified Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and fuel characterization, the precision of measurements is paramount. Certified Reference Materials (CRMs) serve as the bedrock of quality assurance, enabling laboratories to achieve accurate and traceable results. This guide provides a comprehensive comparison of 2,3,4,5-tetramethylhexane as a potential certified reference material, particularly within the context of gasoline and fuel analysis. While not commonly available as a standalone CRM, its properties as a highly branched alkane make it a relevant subject of study for such applications. This document explores its characteristics in comparison to other relevant hydrocarbons and outlines the experimental protocols for its analysis.
Performance Comparison of C10 Alkane Isomers
The primary application for a highly branched alkane like this compound as a CRM would be in the detailed hydrocarbon analysis (DHA) of gasoline and related products. A key performance indicator for gasoline components is the octane (B31449) number, which quantifies a fuel's resistance to knocking or premature detonation in an engine. Highly branched alkanes generally exhibit higher octane numbers than their straight-chain counterparts.
| Compound | Molecular Formula | Structure | Boiling Point (°C) | Research Octane Number (RON) | Motor Octane Number (MON) |
| This compound | C10H22 | Branched | 161 | Not available | Not available |
| n-Decane | C10H22 | Straight-chain | 174.1 | ~ -40 | ~ -40 |
| 2-Methylnonane | C10H22 | Branched | 167 | ~ 45 | ~ 40 |
| 2,2,4-Trimethylheptane | C10H22 | Highly Branched | 157.3 | 89.9 | 88.2 |
| 2,2,5-Trimethylheptane | C10H22 | Highly Branched | 155.8 | 87.8 | 86.1 |
| Iso-octane (2,2,4-Trimethylpentane) | C8H18 | Highly Branched | 99.2 | 100 | 100 |
Note: Octane numbers for some C10 isomers are estimated based on structure-activity relationships and data from similar compounds. Iso-octane is included as a primary reference standard for the octane scale.
Experimental Protocols
Detailed Hydrocarbon Analysis (DHA) by Gas Chromatography (GC)
This protocol is a generalized procedure for the analysis of individual hydrocarbon components in gasoline, based on ASTM D6729.
Objective: To separate and quantify the individual hydrocarbon components in a gasoline sample.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
-
100 m x 0.25 mm ID, 0.5 µm film thickness capillary column (e.g., a dimethylpolysiloxane stationary phase)
-
Autosampler
Reagents:
-
High-purity hydrogen or helium as carrier gas
-
High-purity air and hydrogen for the FID
-
Calibration standards: Commercially available PONA (Paraffins, Iso-paraffins, Olefins, Naphthenes, Aromatics) standards or custom-prepared mixtures containing known concentrations of target analytes, including branched alkanes like tetramethylhexane isomers if available.
Procedure:
-
Sample Preparation: Dilute the gasoline sample in a volatile solvent (e.g., pentane (B18724) or hexane) to an appropriate concentration.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 275 °C
-
Oven Temperature Program:
-
Initial temperature: 35 °C, hold for 10 minutes
-
Ramp 1: 1 °C/min to 60 °C
-
Ramp 2: 2 °C/min to 200 °C, hold for 10 minutes
-
-
Carrier Gas Flow Rate: Set to achieve optimal column efficiency (e.g., 1-2 mL/min).
-
Injection Volume: 0.1 - 1.0 µL
-
Split Ratio: 100:1 or as appropriate for the sample concentration.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their retention times with those of the known standards.
-
Quantify the concentration of each component using the peak areas and the calibration curve generated from the standards.
-
Octane Number Determination
The Research Octane Number (RON) and Motor Octane Number (MON) are determined using standardized cooperative fuel research (CFR) engines according to ASTM D2699 and ASTM D2700, respectively.[1][2][3][4][5][6][7][8][9][10]
Objective: To determine the anti-knock characteristics of a spark-ignition engine fuel.
Instrumentation:
-
Cooperative Fuel Research (CFR) engine
Procedure:
-
The CFR engine is operated under specific, controlled conditions (speed, temperature, ignition timing) as defined by the respective ASTM method (D2699 for RON, D2700 for MON).[1][2][3][4][5][6][7][8][9][10]
-
The knock intensity of the test fuel is compared to that of primary reference fuels (blends of iso-octane and n-heptane).
-
The octane number of the test fuel is the percentage by volume of iso-octane in the primary reference fuel blend that matches the knock intensity of the sample.
Visualizations
Caption: A generalized workflow for the synthesis of a highly branched alkane.
References
- 1. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 2. ASTM D2700 - eralytics [eralytics.com]
- 3. ASTM D2699 - eralytics [eralytics.com]
- 4. matestlabs.com [matestlabs.com]
- 5. matestlabs.com [matestlabs.com]
- 6. store.astm.org [store.astm.org]
- 7. store.astm.org [store.astm.org]
- 8. ASTM D2700 MON Test Method [sh-sinpar.com]
- 9. ASTM D2699 RON Octane Engine Calibration/Standardization [sh-sinpar.com]
- 10. What are ASTM D2700 and ASTM D2699? [sh-sinpar.com]
Validating the Purity of 2,3,4,5-Tetramethylhexane: A Comparative Guide to GC-MS Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of 2,3,4,5-tetramethylhexane purity, offering insights into its performance against alternative methods and supported by illustrative experimental data.
Introduction to this compound Purity Analysis
This compound is a highly branched alkane utilized in various scientific applications. Due to its synthesis and purification processes, commercial batches may contain isomeric impurities that are often difficult to separate and identify. These impurities can significantly impact experimental outcomes, making robust purity validation essential. GC-MS is a cornerstone technique for this purpose, offering high-resolution separation and sensitive detection.
Comparative Purity Analysis of Commercial this compound Batches
To illustrate the importance of batch-to-batch purity validation, a hypothetical analysis of three different commercial sources of this compound was conducted using the GC-MS protocol outlined below. The primary impurities identified were other C10H22 isomers.
Table 1: Comparative Purity of this compound from Different Suppliers (Hypothetical Data)
| Compound | Retention Time (min) | Supplier A (Area %) | Supplier B (Area %) | Supplier C (Area %) |
| This compound | 12.58 | 99.52 | 98.85 | 99.81 |
| 2,3,3,4-Tetramethylhexane | 12.45 | 0.21 | 0.55 | 0.09 |
| 2,2,4,5-Tetramethylhexane | 12.23 | 0.15 | 0.30 | 0.05 |
| Other C10H22 Isomers | Various | 0.12 | 0.30 | 0.05 |
| Total Purity | 99.52 | 98.85 | 99.81 |
This data highlights the variability in purity among different suppliers, emphasizing the need for in-house quality control.
Experimental Protocols
A detailed methodology is crucial for reproducible purity analysis. Below are the protocols for the GC-MS analysis of this compound.
GC-MS Analysis Protocol
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Autosampler: Agilent 7693A or equivalent
Chromatographic Conditions:
-
Column: Agilent J&W DB-1ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp: 5°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-200
-
Solvent Delay: 3 minutes
Sample Preparation: Prepare a 1000 ppm solution of this compound in high-purity n-hexane.
Data Presentation and Interpretation
The primary output of a GC-MS analysis is a total ion chromatogram (TIC), which displays separated compounds as peaks based on their retention times. The mass spectrum of each peak provides a fragmentation pattern that acts as a chemical fingerprint for identification. For branched alkanes like this compound, the molecular ion peak (M+) at m/z 142 may be weak or absent due to extensive fragmentation. Identification is often confirmed by characteristic fragment ions and the compound's Kovats retention index.
Expected Fragmentation: The mass spectrum of this compound is expected to show prominent peaks resulting from the cleavage at branched carbon atoms, leading to stable carbocations. Key fragments would likely include m/z 43, 57, 71, and 85.
Alternative Analytical Techniques: A Comparison
While GC-MS is a powerful tool, other techniques can provide complementary information for purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹³C NMR, is an excellent alternative for purity determination.
-
Principle: NMR analyzes the magnetic properties of atomic nuclei to provide detailed structural information and quantitative data without the need for a specific standard of the analyte (qNMR).
-
Strengths:
-
Provides unambiguous structural confirmation.
-
Inherently quantitative, allowing for the determination of purity against a certified reference standard of a different compound.
-
Non-destructive.
-
-
Weaknesses:
-
Lower sensitivity compared to GC-MS for trace impurities.
-
Complex spectra for mixtures of similar isomers can be challenging to resolve and interpret.
-
Table 2: Comparison of GC-MS and NMR for Purity Validation
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by chromatography, identification by mass-to-charge ratio. | Nuclear spin transitions in a magnetic field. |
| Primary Strengths | High sensitivity, excellent separation of volatile isomers, vast spectral libraries for identification. | Absolute quantification (qNMR), detailed structural elucidation, non-destructive. |
| Primary Weaknesses | Quantification requires a standard of the analyte, potential for thermal degradation. | Lower sensitivity for trace impurities, potential for signal overlap with isomers. |
| Typical Limit of Detection | Low ppm to ppb range. | ~0.1% for routine analysis. |
| Sample Throughput | High, with typical run times of 20-30 minutes. | Lower, requires longer acquisition times for high sensitivity. |
Visualizing the Workflow
To clarify the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship in selecting an analytical method.
A Comparative Guide to the Combustion Characteristics of Branched Alkanes
The molecular structure of alkanes is a critical determinant of their behavior as fuels. For researchers in combustion science and engine development, understanding the differences between linear (n-alkanes) and branched-chain alkanes is fundamental to designing more efficient and cleaner combustion systems. This guide provides an objective comparison of key combustion characteristics, supported by experimental data and detailed methodologies.
Performance Characteristics: A Quantitative Comparison
The combustion behavior of an alkane is defined by several key metrics. The following table summarizes experimental data for a representative linear alkane (n-Heptane or n-Octane) and its highly branched isomer (iso-Octane), which serves as the benchmark for the octane (B31449) rating scale.
| Characteristic | Linear Alkane | Branched Alkane (iso-Octane) | Significance |
| Compound | n-Octane (C₈H₁₈) | iso-Octane (C₈H₁₈) | Isomeric Comparison |
| Heat of Combustion (liquid, 25°C) | -5470 kJ/mol[1][2] | -5461 kJ/mol[1] | Indicates total energy release. |
| Compound | n-Heptane (C₇H₁₆) | iso-Octane (C₈H₁₈) | Reactivity Comparison (Primary Reference Fuels) |
| Research Octane Number (RON) | 0 | 100 | Resistance to autoignition (knocking). |
| Ignition Delay Time (IDT) | Shorter (~0.8 ms) | Longer (~11 ms) | Time before autoignition occurs. |
| Laminar Flame Speed (Peak, 1 atm) | Faster (~40.5 cm/s) | Slower (~38.5 cm/s) | Fundamental rate of flame propagation. |
| Pollutant Tendencies | Higher Sooting Tendency | Lower Sooting Tendency | Formation of harmful byproducts. |
| Lower NOx at some conditions | Higher NOx at advanced phasing | Formation of nitrogen oxides. |
The Relationship Between Alkane Structure and Combustion Performance
The divergence in combustion characteristics between linear and branched alkanes stems directly from their molecular architecture. Increased branching leads to a more compact and stable molecule. This enhanced stability is the primary reason for the superior anti-knock quality of branched alkanes, making them desirable components in gasoline.
Detailed Analysis of Performance Metrics
Heat of Combustion
The standard enthalpy of combustion is the heat released when one mole of a substance is completely burned in oxygen. Branched-chain alkanes are generally more stable (have lower potential energy) than their linear isomers due to steric interactions and electronic effects. Consequently, less energy is released upon their combustion. For example, the heat of combustion for n-octane is -5470 kJ/mol, slightly higher than that of its branched isomer, iso-octane, at -5461 kJ/mol.[1]
Ignition Delay Time (IDT)
Ignition delay is the time lapse between the creation of a combustible mixture and the onset of ignition.[3] It is a critical parameter for engine design, particularly for controlling combustion phasing in advanced engines like Homogeneous Charge Compression Ignition (HCCI). The higher stability of branched alkanes means more energy is required to initiate bond breaking, resulting in longer ignition delay times. This resistance to autoignition is why iso-octane is the standard for a 100 octane rating, while n-heptane, which autoignites readily, defines the zero point on the scale. At engine-relevant pressures (e.g., 40 bar) and intermediate temperatures, the IDT for iso-octane can be more than ten times longer than for n-heptane.
Laminar Flame Speed
Laminar flame speed is the velocity at which an un-stretched, one-dimensional flame front propagates through a quiescent fuel-air mixture. It is a fundamental property that influences engine performance, efficiency, and emissions. The chemical kinetics of combustion dictate this speed. Linear alkanes, being more reactive, generally exhibit higher peak laminar flame speeds than their branched isomers. For instance, at atmospheric pressure, the peak flame speed for n-heptane is approximately 40.5 cm/s, whereas for iso-octane it is slightly lower at around 38.5 cm/s.
Pollutant Formation
The formation of pollutants like soot, nitrogen oxides (NOx), and carbon monoxide (CO) is highly dependent on fuel structure and combustion conditions.
-
Soot: Soot is formed from the incomplete combustion of hydrocarbons and consists of fine carbon particles. The molecular structure of the fuel plays a significant role in the formation of soot precursors, such as polycyclic aromatic hydrocarbons (PAHs). While longer n-alkanes generally have a higher sooting tendency, the branching structure also has a complex influence on the reaction pathways that lead to soot inception.
-
Nitrogen Oxides (NOx): NOx is primarily formed at high temperatures through the oxidation of atmospheric nitrogen (thermal NOx). In engine experiments, it has been observed that under certain conditions with advanced combustion phasing, the addition of iso-octane to n-heptane can lead to an increase in NOx emissions.[4] This is likely due to changes in the temperature and pressure history during combustion.
-
Carbon Monoxide (CO) and Unburned Hydrocarbons (UHC): The lower reactivity of branched alkanes like iso-octane can sometimes lead to incomplete combustion, especially under suboptimal conditions, resulting in higher emissions of CO and UHC compared to their linear counterparts.[5]
Experimental Protocols
Accurate comparison of combustion characteristics relies on standardized and precise experimental techniques.
Heat of Combustion: Bomb Calorimetry
The heat of combustion is experimentally determined using a bomb calorimeter.
-
Sample Preparation: A precise mass of the liquid alkane (typically around 1 gram) is placed in a crucible. A fuse wire is positioned to be in contact with the sample.
-
Assembly: The crucible and sample are sealed inside a heavy-walled steel vessel, the "bomb."
-
Pressurization: The bomb is filled with high-pressure (around 25-30 atm) pure oxygen to ensure complete combustion.
-
Immersion: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition: An electric current is passed through the fuse wire, which ignites the sample.
-
Measurement: The combustion reaction releases heat, which is absorbed by the water and the calorimeter hardware, causing the temperature to rise. The final equilibrium temperature is recorded.
-
Calculation: The heat of combustion is calculated from the measured temperature change, the mass of the sample, and the predetermined heat capacity of the calorimeter system.
Ignition Delay Time: Shock Tube
Shock tubes are a primary tool for measuring ignition delay times at high temperatures and pressures, simulating conditions inside an engine.
-
Apparatus: A shock tube is a long pipe separated by a diaphragm into a high-pressure "driver" section and a low-pressure "driven" section.
-
Mixture Preparation: The driven section is filled with a precisely prepared mixture of the alkane fuel, an oxidizer (like air), and an inert diluent gas (e.g., argon).
-
Shock Wave Generation: The driver section is pressurized with a light gas (e.g., helium) until the diaphragm ruptures. This generates a shock wave that travels through the driven section, rapidly heating and compressing the test gas mixture.
-
Reflected Shock: The shock wave reflects off the end wall of the tube, further heating and compressing the gas to the final test temperature and pressure.
-
Ignition Detection: The time is measured from the arrival of the reflected shock wave at the measurement location to the onset of combustion. This onset is typically detected by a rapid rise in pressure (measured by a pressure transducer) or by the chemiluminescent emission from radical species like OH* (detected by a photodetector).
-
Data Analysis: The measured time interval is the ignition delay time for that specific temperature, pressure, and mixture composition.
The following diagram illustrates a typical experimental workflow for measuring ignition delay time in a shock tube.
Laminar Flame Speed: Heat Flux Method
The heat flux method is a highly accurate technique for determining the adiabatic, stretch-less laminar flame speed.
-
Apparatus: A flat-flame (McKenna) burner with a perforated plate is used. The burner head is temperature-controlled, and thermocouples are embedded just below the surface to measure the temperature gradient.
-
Flame Stabilization: A premixed fuel-air mixture is passed through the burner, and a flat flame is stabilized on the burner surface.
-
Heat Flux Adjustment: The flow rate of the mixture is adjusted until the net heat transfer between the flame and the burner head is zero. This is achieved when the temperature gradient measured by the thermocouples extrapolates to the unburned gas temperature at the burner surface, indicating an adiabatic flame.
-
Speed Calculation: Under these adiabatic conditions, the laminar flame speed is equal to the velocity of the unburned gas mixture exiting the burner pores. This velocity is calculated from the measured volumetric flow rate and the known area of the burner plate.
Pollutant Measurement: Gas Sampling and Analysis
To quantify pollutant formation, gas samples are extracted from the combustion process (e.g., engine exhaust or from within a flame) and analyzed.
-
Sampling: A cooled, corrosion-resistant probe is used to extract a gas sample. The cooling is crucial to quench any ongoing reactions in the sample.
-
Conditioning: The sample is passed through filters to remove particulate matter and through driers to remove water vapor, which can interfere with analysis.
-
Analysis: The conditioned gas is then sent to a suite of analyzers:
-
NOx: Chemiluminescence analyzers are commonly used, where the sample's NO reacts with ozone to produce light, the intensity of which is proportional to the NO concentration.
-
CO/CO₂: Non-dispersive infrared (NDIR) analyzers are used, which measure the absorption of specific infrared wavelengths by these molecules.
-
Hydrocarbons (UHC): A Flame Ionization Detector (FID) is used, which measures the ions produced when hydrocarbons are burned in a hydrogen flame.
-
Soot: Soot concentration can be measured in-situ using Laser-Induced Incandescence (LII), where a laser heats soot particles to their vaporization temperature, and the resulting incandescence is measured.
-
References
Long-Term Stability of 2,3,4,5-Tetramethylhexane Standard: A Comparative Guide
For researchers, scientists, and drug development professionals relying on the accuracy of hydrocarbon standards, understanding their long-term stability is paramount. This guide provides a comparative analysis of the long-term stability of the 2,3,4,5-Tetramethylhexane standard against common alternatives, supported by theoretical principles and available data for similar compounds. Due to the limited publicly available long-term stability data specifically for this compound, this guide leverages data from structurally similar branched and linear alkanes to provide a comprehensive overview.
Executive Summary
Comparison with Alternative Hydrocarbon Standards
The selection of a hydrocarbon standard often depends on the specific analytical application, such as in the detailed hydrocarbon analysis (DHA) of petroleum products.[6] The stability of these standards is a critical factor for ensuring the reliability of analytical results over time.
| Standard | Chemical Structure | Key Stability Considerations | Recommended Storage |
| This compound | Highly Branched Alkane | Expected to have high intrinsic chemical stability due to its branched nature. Potential for slow oxidation over extended periods, especially if exposed to light, heat, or catalysts. | Cool, dark, and well-ventilated area in a tightly sealed container. |
| Isooctane (B107328) (2,2,4-Trimethylpentane) | Branched Alkane | Generally stable under normal storage conditions.[7][8][9] It is a standard reference fuel for octane (B31449) rating due to its stability.[7][10] | Store at ambient temperatures in a cool, dry, well-ventilated area away from heat and ignition sources.[7][9] Use tightly sealed, corrosion-resistant containers.[7] |
| n-Nonane | Linear Alkane | Generally stable, but as a linear alkane, it is thermodynamically less stable than its branched isomers.[1][2][3] Susceptible to oxidation and degradation over time. A supplier suggests a shelf life of 12 months or longer if stored properly.[11] | Refrigerate in tightly sealed containers.[11] Keep away from sources of ignition.[12][13][14] |
Experimental Protocols for Stability Assessment
To rigorously assess the long-term stability of this compound and other hydrocarbon standards, a well-defined experimental protocol is essential. The following outlines a comprehensive approach based on established guidelines for stability testing of chemical substances.[15][16][17]
Purity Analysis by Gas Chromatography (GC)
The primary method for assessing the purity of hydrocarbon standards is Gas Chromatography with Flame Ionization Detection (GC-FID).
-
Objective: To quantify the purity of the standard and identify any degradation products.
-
Methodology:
-
Initial Analysis: Upon receipt of a new batch of the standard, perform a high-resolution GC-FID analysis to establish the initial purity profile. This serves as the baseline (T=0) data.
-
Sample Preparation: Prepare a dilution of the standard in a high-purity solvent (e.g., hexane (B92381) or pentane).
-
GC Conditions (Example):
-
Column: A non-polar capillary column suitable for hydrocarbon analysis (e.g., 100% dimethylpolysiloxane).
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Data Analysis: Calculate the area percent of the main peak corresponding to the standard. Any new peaks that appear over time are indicative of degradation.
-
Long-Term Stability Study
-
Objective: To evaluate the stability of the standard under recommended storage conditions over an extended period.
-
Methodology:
-
Storage: Store aliquots of the standard in tightly sealed, amber glass vials in a controlled environment (e.g., 25 °C / 60% RH).
-
Testing Intervals: Analyze the stored samples using the validated GC-FID method at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).[16]
-
Acceptance Criteria: Define the acceptable level of degradation (e.g., a decrease in purity of no more than 1-2% from the initial value).
-
Accelerated Stability Study
-
Objective: To predict the long-term stability of the standard in a shorter timeframe by subjecting it to stress conditions.[18][19][20][21]
-
Methodology:
-
Storage: Store aliquots of the standard at elevated temperatures (e.g., 40 °C / 75% RH).[16] The specific temperature should be chosen to accelerate degradation without causing unrealistic changes like phase transition.[18]
-
Testing Intervals: Analyze the stressed samples at shorter intervals (e.g., 0, 1, 3, 6 months).[16]
-
Data Evaluation: Use the data to model the degradation kinetics and extrapolate the shelf-life under normal storage conditions. The Arrhenius equation is often used for this purpose.[19]
-
Visualizing Experimental Workflows
To illustrate the logical flow of a comprehensive stability assessment, the following diagrams are provided.
Caption: Workflow for assessing the long-term stability of a chemical standard.
References
- 1. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stability on the Branch Line - ChemistryViews [chemistryviews.org]
- 4. brainly.com [brainly.com]
- 5. ck12.org [ck12.org]
- 6. 用于详细碳氢化合物分析的P-I-A-N-O标准 [sigmaaldrich.com]
- 7. consolidated-chemical.com [consolidated-chemical.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. cpchem.com [cpchem.com]
- 10. acs.org [acs.org]
- 11. nonane, 111-84-2 [thegoodscentscompany.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. hpc-standards.com [hpc-standards.com]
- 14. N-NONANE | 111-84-2 [chemicalbook.com]
- 15. www3.paho.org [www3.paho.org]
- 16. ICH Guidelines: Stability and Shelf Life | METROPACK [metropack.eu]
- 17. database.ich.org [database.ich.org]
- 18. ddltesting.com [ddltesting.com]
- 19. steris-ast.com [steris-ast.com]
- 20. pkgcompliance.com [pkgcompliance.com]
- 21. smithers.com [smithers.com]
A Comparative Guide to NIST Certified Reference Materials for Branched Alkanes
For researchers, scientists, and drug development professionals, the accurate identification and quantification of branched alkanes are critical in various applications, from petroleum analysis to metabolomics. The reliability of these measurements hinges on the quality of the reference materials used for instrument calibration and method validation. This guide provides an objective comparison of NIST (National Institute of Standards and Technology) Certified Reference Materials (CRMs) with commercially available and in-house prepared standards for the analysis of branched alkanes, supported by experimental data and detailed protocols.
Understanding the Landscape of Branched Alkane Standards
On the other hand, commercial suppliers offer a variety of neat compounds and well-defined mixtures of alkanes, which are often used for instrument calibration and the determination of retention indices. Additionally, many laboratories opt to prepare their own "in-house" standards for specific applications.
This guide will compare these different approaches to using reference materials for branched alkane analysis.
Comparison of Reference Material Types
| Feature | NIST Complex Matrix SRMs (e.g., Crude Oil) | Commercial Alkane Standards | In-House Prepared Standards |
| Primary Use | Method validation, matrix effect evaluation, interlaboratory comparisons. | Instrument calibration, retention index determination, compound identification. | Application-specific calibration and quantification. |
| Composition | Complex mixture of hydrocarbons, including a natural distribution of branched alkanes. | Pure single compounds or defined mixtures of specific (often linear) alkanes. | Tailored composition to match specific analytical needs. |
| Certification | Certified or reference values for a limited number of specific compounds and bulk properties. Mass fraction of total branched alkanes may be reported. | Certificate of Analysis with purity and/or concentration values. Often traceable to NIST where applicable. | Characterized and validated internally. Traceability depends on the starting materials and methods used. |
| Traceability | Direct traceability to NIST for certified values. | Often state traceability to NIST or other national metrology institutes. | Dependent on the traceability of the starting materials and internal validation procedures. |
| Cost | Generally higher due to extensive characterization and certification process. | Varies widely depending on purity, complexity, and supplier. | Can be cost-effective for specific, high-volume needs, but requires significant initial investment in preparation and validation. |
Quantitative Data from NIST Standard Reference Materials
While NIST SRMs for petroleum products are not certified for a wide range of individual branched alkanes, comprehensive analysis of these materials provides valuable quantitative data. For example, a detailed chemical characterization of NIST SRM 2779 Gulf of Mexico Crude Oil revealed the following composition for branched alkanes:
| Analyte Class | Mass Fraction (%) | Uncertainty (%) |
| Branched Alkanes | 11 | ± 2 |
Source: Comprehensive Chemical Characterization of Hydrocarbons in NIST Standard Reference Material 2779 Gulf of Mexico Crude Oil[1]
This data is crucial for validating analytical methods intended to quantify branched alkanes in complex hydrocarbon matrices.
Experimental Protocols
The accurate analysis of branched alkanes requires robust and validated experimental protocols. The choice of method often depends on the complexity of the sample matrix and the specific analytical objectives.
Method Validation Using a NIST Complex Matrix SRM (e.g., NIST SRM 2779)
This protocol outlines a general workflow for validating a gas chromatography-mass spectrometry (GC-MS) method for the analysis of branched alkanes in a complex matrix.
1. Sample Preparation:
-
Accurately weigh a known amount of the NIST SRM 2779.
-
Dilute the SRM with a suitable solvent (e.g., hexane) to a concentration within the calibrated range of the instrument.
-
Add an internal standard (e.g., a deuterated alkane not present in the sample) for quantification.
2. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for hydrocarbon analysis.
-
Inlet: Split/splitless or PTV inlet, optimized for the introduction of volatile and semi-volatile compounds.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the various hydrocarbon components based on their boiling points.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap for mass separation.
-
Acquisition Mode: Full scan to acquire mass spectra for compound identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in targeted analysis.
-
3. Data Analysis:
-
Identify branched alkanes by comparing their mass spectra and retention times to reference libraries (e.g., NIST/EPA/NIH Mass Spectral Library) and by calculating retention indices using a series of n-alkane standards.
-
Quantify the total branched alkane content by integrating the area of all identified branched alkane peaks and comparing it to the internal standard.
-
Compare the determined mass fraction of branched alkanes to the reference value provided in the characterization of the NIST SRM. The results should fall within the specified uncertainty of the reference value to validate the method's accuracy.
Instrument Calibration using Commercial Alkane Standards
This protocol describes the use of commercially available alkane standards for creating a calibration curve for quantitative analysis.
1. Preparation of Calibration Standards:
-
Obtain a certified alkane standard mixture (e.g., C7-C40 saturated alkanes) from a reputable commercial supplier.
-
Prepare a series of calibration standards by performing serial dilutions of the stock standard in a suitable solvent (e.g., hexane). The concentration range should bracket the expected concentration of the analytes in the unknown samples.
-
Add a fixed concentration of an internal standard to each calibration standard.
2. GC-MS Analysis:
-
Analyze each calibration standard using the same GC-MS method parameters as for the unknown samples.
3. Calibration Curve Construction:
-
For each branched alkane of interest, plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in each calibration standard.
-
Perform a linear regression analysis to generate a calibration curve. The coefficient of determination (R²) should be close to 1.0 to ensure linearity.
4. Quantification of Unknown Samples:
-
Analyze the unknown samples using the same GC-MS method.
-
Calculate the peak area ratio of the analyte to the internal standard in the unknown sample.
-
Use the calibration curve to determine the concentration of the branched alkane in the unknown sample.
Logical Workflow for Method Validation and Analysis
The following diagram illustrates the logical workflow for validating an analytical method for branched alkanes using a NIST CRM and subsequently using that validated method for routine analysis with calibration against commercial standards.
Caption: Workflow for branched alkane analysis: method validation and routine analysis.
Conclusion
The choice of reference material for the analysis of branched alkanes depends on the specific analytical goal. NIST complex matrix SRMs are the gold standard for validating the accuracy and robustness of an entire analytical method, especially for challenging sample matrices. Commercial standards, while often not available in the same complex matrices as NIST SRMs, are essential for routine instrument calibration and the identification of individual compounds. For specialized applications, well-characterized in-house standards can provide a cost-effective and tailored solution. A comprehensive approach that utilizes both NIST SRMs for method validation and high-purity commercial or in-house standards for calibration will ensure the highest quality and reliability of branched alkane analysis.
References
Performance of Tetramethylhexane Isomers as Fuel Additives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Highly branched alkanes are prized components in fuel formulations, primarily for their ability to increase the octane (B31449) rating of gasoline, thereby preventing engine knock and enhancing performance. Among these, the isomers of tetramethylhexane, all sharing the molecular formula C10H22, represent a class of compounds with significant potential as fuel additives. Their varied structural arrangements lead to distinct physicochemical properties that influence their behavior during combustion. This guide provides a comparative analysis of four key tetramethylhexane isomers: 2,2,3,3-tetramethylhexane, 2,2,4,4-tetramethylhexane, 2,2,5,5-tetramethylhexane (B86233), and 3,3,4,4-tetramethylhexane. The performance of these isomers is also contextualized by comparing them with established fuel additives, methyl tertiary-butyl ether (MTBE) and ethanol.
Data Presentation: A Comparative Overview
Table 1: Physical Properties of Tetramethylhexane Isomers and Alternative Additives
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/cm³ at 20°C) | Boiling Point (°C) |
| 2,2,3,3-Tetramethylhexane | C₁₀H₂₂ | 142.28 | ~0.74[1] | 160.33[1] |
| 2,2,4,4-Tetramethylhexane | C₁₀H₂₂ | 142.28 | Data not available | Data not available |
| 2,2,5,5-Tetramethylhexane | C₁₀H₂₂ | 142.28 | 0.7186[2] | 137.4[2] |
| 3,3,4,4-Tetramethylhexane | C₁₀H₂₂ | 142.28 | 0.770[3] | 170[3] |
| MTBE | C₅H₁₂O | 88.15 | 0.740 | 55.2 |
| Ethanol | C₂H₆O | 46.07 | 0.789 | 78.4 |
Table 2: Performance Metrics of Tetramethylhexane Isomers and Alternative Additives
| Compound | Research Octane Number (RON) | Motor Octane Number (MON) | Standard Enthalpy of Combustion (ΔH°c) (kJ/mol) (Calculated) |
| 2,2,3,3-Tetramethylhexane | 92.4[4] | 86.4[4] | Enthalpy of formation not available |
| 2,2,4,4-Tetramethylhexane | Data not available | Data not available | Enthalpy of formation not available |
| 2,2,5,5-Tetramethylhexane | Data not available | Data not available | -6797.3 |
| 3,3,4,4-Tetramethylhexane | Data not available | Data not available | Enthalpy of formation not available |
| MTBE | ~118 | ~101 | -3368.7 |
| Ethanol | ~108 | ~89 | -1366.8 |
Note on Enthalpy of Combustion Calculation: The standard enthalpy of combustion (ΔH°c) is calculated using the standard enthalpy of formation (ΔH°f) of the compound and its complete combustion products (CO₂ and H₂O) via Hess's Law. The formula used is: ΔH°c = ΣΔH°f(products) - ΣΔH°f(reactants) The standard enthalpies of formation for CO₂(g) and H₂O(l) are -393.5 kJ/mol and -285.8 kJ/mol, respectively. The standard enthalpy of formation for O₂(g) is 0 kJ/mol. The standard enthalpy of formation for 2,2,5,5-tetramethylhexane (liquid) is -285.0 kJ/mol[5].
Experimental Protocols
The evaluation of fuel additives relies on standardized experimental procedures to ensure reproducibility and comparability of data.
Octane Number Determination
The Research Octane Number (RON) and Motor Octane Number (MON) are the primary indicators of a fuel's resistance to knocking. These are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[6][7][8]
-
ASTM D2699: Standard Test Method for Research Octane Number (RON) of Spark-Ignition Engine Fuel: This method simulates low-speed, mild driving conditions. The CFR engine is operated at 600 rpm with a controlled intake air temperature.[5][6][9][10] The compression ratio of the engine is varied until a standard level of knock is detected. This result is then compared to that of primary reference fuels (a mixture of iso-octane and n-heptane) to determine the RON.[6][9]
-
ASTM D2700: Standard Test Method for Motor Octane Number (MON) of Spark-Ignition Engine Fuel: This method simulates high-speed, high-load driving conditions. The CFR engine operates at a higher speed of 900 rpm and a higher intake mixture temperature.[6][11][12] The procedure for determining the knock intensity and comparing it to reference fuels is similar to the RON test.[6][11]
Engine Emissions Analysis
The analysis of exhaust emissions is critical for evaluating the environmental impact of a fuel additive. Standardized test cycles are run on a chassis dynamometer, and the exhaust gases are collected and analyzed.
-
Test Procedures: Vehicle testing procedures are outlined in regulations such as the U.S. Environmental Protection Agency (EPA) 40 CFR Part 1066.[7] These procedures specify the driving cycles (e.g., Federal Test Procedure) and the methods for collecting and analyzing exhaust constituents.
-
Emission Components Measured: Key regulated emissions that are measured include:
-
Carbon Monoxide (CO): A product of incomplete combustion.
-
Nitrogen Oxides (NOx): Formed at high temperatures during combustion.
-
Total Hydrocarbons (THC) or Non-Methane Hydrocarbons (NMHC): Unburned fuel components.
-
Particulate Matter (PM): Soot particles formed during combustion.
-
-
Analytical Techniques: Continuous sampling and analysis using techniques like non-dispersive infrared (NDIR) for CO and CO₂, chemiluminescence for NOx, and flame ionization detection (FID) for hydrocarbons are common. Batch sampling methods can also be employed.[7]
Mandatory Visualization
Logical Relationship of Alkane Structure to Fuel Performance
The molecular structure of an alkane has a direct impact on its combustion properties and, consequently, its performance as a fuel additive. Highly branched alkanes, such as the tetramethylhexane isomers, are generally more stable and resistant to autoignition than their straight-chain counterparts.[6][11][12] This relationship is visualized in the following diagram.
Caption: Alkane structure's influence on fuel performance.
Experimental Workflow for Fuel Additive Performance Evaluation
The process of evaluating a new fuel additive involves a series of standardized tests to determine its physical properties, combustion performance, and emissions profile. This workflow ensures a comprehensive assessment of the additive's suitability for use in commercial fuels.
Caption: Workflow for evaluating fuel additive performance.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Appendix G | Standard Enthalpies of Formation for Selected Substances – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]
- 3. Hexane, 2,3,4,5-tetramethyl- [webbook.nist.gov]
- 4. 2,2,3,3-Tetramethylhexane | C10H22 | CID 26057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. eCFR :: 40 CFR Part 1066 -- Vehicle-Testing Procedures [ecfr.gov]
- 8. Hexane, 3,3,4,4-tetramethyl- [webbook.nist.gov]
- 9. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 10. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 11. quora.com [quora.com]
- 12. ftloscience.com [ftloscience.com]
Safety Operating Guide
Safe Disposal of 2,3,4,5-Tetramethylhexane: A Procedural Guide
Key Properties of 2,3,4,5-Tetramethylhexane
Understanding the physical and chemical properties of a substance is the first step in ensuring its safe handling and disposal.
| Property | Value |
| Molecular Formula | C10H22[1][2][3] |
| Molecular Weight | 142.28 g/mol [1][2][3] |
| CAS Number | 52897-15-1[1][2][3] |
| Appearance | Data not available |
| Boiling Point | Data not available |
| Vapor Pressure | 3.77 mmHg at 25°C[2] |
Disposal Protocol
The disposal of this compound, like other flammable organic compounds, must be handled with care to mitigate risks of fire, explosion, and environmental contamination. The recommended disposal method is through a licensed chemical waste disposal service, which typically involves incineration under controlled conditions.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste," also indicating "Flammable Liquid" and the full chemical name.
-
Do not mix this compound with other waste types unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
-
Waste Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from sources of ignition such as heat, sparks, and open flames.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Arrange for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with a complete and accurate description of the waste, including its composition and volume.
-
-
Container Decontamination:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
Alternatively, the container can be punctured to render it unusable for other purposes and then disposed of in accordance with institutional and local regulations. Combustible packaging may be incinerated by a licensed facility.[4]
-
Emergency Procedures:
-
Spills: In the event of a spill, evacuate personnel from the immediate area. Remove all sources of ignition.[4] Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for disposal as hazardous waste. Ensure adequate ventilation.[4]
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[4] Do not use water, as it may be ineffective and spread the flammable liquid.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 2,3,4,5-Tetramethylhexane
This guide provides immediate and essential safety, handling, and disposal information for 2,3,4,5-Tetramethylhexane, tailored for researchers, scientists, and professionals in drug development. While specific hazard data for this compound is limited, the following procedures are based on best practices for handling flammable aliphatic hydrocarbons.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided below. These properties are crucial for understanding its behavior and potential hazards in a laboratory setting.
| Property | Value |
| Molecular Formula | C₁₀H₂₂ |
| Molecular Weight | 142.28 g/mol [1] |
| Boiling Point | 161 °C[2] |
| Flash Point | 42.8 °C |
| Density | 0.729 g/cm³ |
| Vapor Pressure | 3.77 mmHg at 25°C |
Personal Protective Equipment (PPE)
Due to its flammable nature and potential for skin and eye irritation, appropriate personal protective equipment must be worn at all times when handling this compound. The following PPE is recommended:
| PPE Category | Recommended Equipment | Specifications and Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and vapors. |
| Hand Protection | Nitrile or Neoprene gloves | Provides chemical resistance against aliphatic hydrocarbons. Inspect gloves for integrity before each use. |
| Body Protection | Flame-retardant lab coat | Protects against splashes and in case of a fire. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | A respirator may be necessary for large spills or in poorly ventilated areas to avoid inhalation of vapors. |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational protocol is vital to ensure safety when working with flammable liquids like this compound.
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Locate the nearest safety shower and eyewash station.
-
Have a spill kit readily accessible.
-
Remove all potential ignition sources (e.g., open flames, hot plates, spark-producing equipment) from the work area.
-
Don all required personal protective equipment as outlined in the table above.
Handling:
-
Conduct all manipulations of this compound within a chemical fume hood to minimize vapor inhalation and accumulation.
-
Ground and bond metal containers when transferring large volumes to prevent static electricity discharge, a potential ignition source.
-
Use only compatible containers for storage and transfer.
-
Keep containers tightly sealed when not in use.
Post-Handling:
-
Wipe down the work area with an appropriate solvent and then soap and water.
-
Properly dispose of all contaminated materials (see Disposal Plan).
-
Remove PPE carefully to avoid contaminating skin.
-
Wash hands thoroughly with soap and water after completing work.
Caption: Standard workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Liquid Waste: Collect all waste this compound and solutions containing it in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with hydrocarbons. Do not mix with incompatible waste streams.
-
Solid Waste: Collect any contaminated solid materials (e.g., gloves, paper towels, spill absorbents) in a separate, clearly labeled hazardous waste container.
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area.
-
Ensure waste containers are kept closed to prevent the release of flammable vapors.
-
Keep the satellite accumulation area away from ignition sources and high-traffic areas.
Disposal Procedure:
-
Arrange for the pickup of hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all institutional and local regulations for hazardous waste disposal. Under no circumstances should this compound be disposed of down the drain.
Caption: Disposal workflow for this compound waste.
Experimental Protocols
A thorough search of scientific literature and patent databases did not yield specific, detailed experimental protocols for the use of this compound. It is mentioned in the context of gas chromatography studies and as a potential component in fuel formulations, but step-by-step laboratory procedures are not provided. Researchers should develop their own detailed protocols based on the specific application, incorporating the safety and handling guidelines provided in this document.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
